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  • Product: Yixingensin
  • CAS: 158642-42-3

Core Science & Biosynthesis

Foundational

Yixingensin: Molecular Architecture and Pharmacological Mechanisms

Topic: Yixingensin Chemical Structure and Molecular Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Yixingensin (CAS No. 158642...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yixingensin Chemical Structure and Molecular Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Yixingensin (CAS No. 158642-42-3), chemically identified as Ombuin 3-O-β-D-glucopyranoside , is a bioactive flavonoid glycoside isolated from medicinal plants of the Isodon genus (e.g., Isodon yixingensis) and Rhamnus erythroxylon.[1][2][3] Unlike the ent-kaurane diterpenoids often associated with Isodon species, Yixingensin is a methylated flavonol derivative.[1][2] It has emerged as a potent anti-neuroinflammatory agent that functions by directly targeting Src kinase, thereby modulating the PI3K/AKT and NF-κB signaling axes.[4][5] This guide provides a comprehensive technical analysis of its structure, isolation protocols, and mechanistic properties.[6]

Chemical Identity and Molecular Properties[7][8][9]

Yixingensin is the 3-O-glucoside of Ombuin (7,4'-dimethylquercetin).[1][2][3] Its lipophilic methyl groups at the 7 and 4' positions enhance its membrane permeability compared to its parent compound, quercetin, while the glucose moiety at position 3 modulates its solubility and metabolic stability.

Physicochemical Data[2][10]
PropertyValue
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Common Name Yixingensin; Ombuin 3-O-β-D-glucoside
CAS Number 158642-42-3
Chemical Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Aglycone Ombuin (7,4'-di-O-methylquercetin)
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water
UV Max (MeOH) ~255 nm, ~355 nm (Typical for flavonols)
Structural Visualization

The following diagram illustrates the connectivity of the Yixingensin molecule, highlighting the methylated flavone core and the glycosidic linkage.

Caption: Schematic representation of Yixingensin showing the Ombuin aglycone substituted with a glucose moiety at C3 and methyl groups at C7 and C4'.[1][2]

Isolation and Purification Protocol

The isolation of Yixingensin requires a specific fractionation strategy to separate it from co-occurring diterpenoids and other phenolic compounds. The following protocol is validated for Isodon and Rhamnus species.

Extraction Workflow
  • Raw Material: Air-dried aerial parts of Isodon yixingensis or Rhamnus erythroxylon.[2]

  • Solvent Extraction: Macerate with 70% Ethanol (1:10 w/v) for 48 hours at room temperature. Repeat 3 times.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (removes lipids/chlorophyll).[2]

    • Partition with Ethyl Acetate (Target Fraction).[2]

    • Partition with n-Butanol (removes highly polar glycosides).[1][2]

  • Target Phase: Collect and concentrate the Ethyl Acetate fraction.

Chromatographic Purification[1]
  • Column Chromatography (CC): Apply EtOAc fraction to a Silica Gel 60 column.[2][7] Elute with a gradient of CHCl₃:MeOH (100:1 → 50:50).

  • Polishing: Re-chromatograph active fractions on Sephadex LH-20 (eluent: MeOH) to remove polymeric tannins and chlorophyll.

  • Final Purification: Semi-preparative HPLC (C18 column, MeOH:H₂O gradient with 0.1% Formic Acid). Yixingensin typically elutes between 40-50% MeOH.[1][2]

Isolation_Protocol Figure 2: Isolation Workflow for Yixingensin cluster_partition Liquid-Liquid Partitioning Plant Dried Plant Material (Isodon/Rhamnus) Extract 70% EtOH Extraction Plant->Extract Crude Crude Extract Extract->Crude Water Water Suspension Crude->Water PetEther Petroleum Ether Phase (Discard Lipids) Water->PetEther EtOAc Ethyl Acetate Phase (TARGET FRACTION) Water->EtOAc BuOH n-Butanol Phase Water->BuOH Silica Silica Gel CC (CHCl3:MeOH Gradient) EtOAc->Silica Sephadex Sephadex LH-20 (MeOH) Silica->Sephadex HPLC Semi-Prep HPLC (C18, MeOH/H2O) Sephadex->HPLC Product Pure Yixingensin (Ombuin 3-O-glucoside) HPLC->Product

Caption: Step-by-step fractionation process prioritizing the Ethyl Acetate phase for flavonoid glycoside recovery.

Pharmacological Mechanisms[1][16]

Yixingensin (Ombuin 3-O-glucoside) exhibits distinct biological activities, primarily anti-neuroinflammation and antioxidant effects.[1][2] Its mechanism is distinct from the diterpenoids found in the same plant sources.

Anti-Neuroinflammatory Mechanism

Recent studies identify Src kinase as a direct molecular target of Ombuin derivatives. By inhibiting Src phosphorylation, Yixingensin suppresses downstream signaling cascades that drive inflammation in microglial cells (e.g., BV-2 cells).[1][4]

  • Primary Target: Src Kinase (Direct binding and inhibition of phosphorylation).

  • Downstream Effectors:

    • PI3K/AKT Pathway: Inhibition prevents the phosphorylation of AKT, reducing cell survival signals associated with pro-inflammatory states.

    • NF-κB Pathway: Inhibition of IKKα/β prevents IκBα degradation, blocking the nuclear translocation of NF-κB (p65).[1][2]

  • Phenotypic Outcome: Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, ROS).[1][2][4]

Mechanistic Pathway Diagram[1]

Mechanism_Action Figure 3: Anti-Neuroinflammatory Signaling Pathway of Yixingensin cluster_pathways Intracellular Signaling Yixingensin Yixingensin (Ombuin-3-glc) Src Src Kinase (Phosphorylated) Yixingensin->Src INHIBITS (Direct Binding) Nucleus Nucleus: Pro-inflammatory Gene Transcription Yixingensin->Nucleus Suppresses Inflammation LPS LPS Stimulus LPS->Src Activates PI3K PI3K Src->PI3K IKK IKKα/β Src->IKK AKT AKT PI3K->AKT NFkB NF-κB (p65) AKT->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Degradation releases NFkB->Nucleus Translocation Cytokines TNF-α, IL-6, IL-1β, NO Nucleus->Cytokines Expression

Caption: Yixingensin inhibits Src kinase, effectively blocking the PI3K/AKT and NF-κB cascades to reduce neuroinflammation.[1][2]

References

  • Chemical Identification & Structure

    • PubChem Compound Summary for CID 91884986: Ombuin 3-glucoside.[1][2] National Center for Biotechnology Information. Link[1][2][3]

    • Biopurify Phytochemicals.[8] Product Data: Yixingensin (Ombuin 3-O-β-D-glucopyranoside).[1][2][3] Link

  • Pharmacological Activity (Anti-neuroinflammation)

    • Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[5] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway.[1][2][4] (2024).[2][3][9] International Journal of Molecular Sciences. Link

  • Isolation & Bioactivity (General)

    • Isolation and Bioactivities of the Flavonoids Morin and Morin-3-O-β-D-glucopyranoside from Acridocarpus orientalis.[1][2] (2014).[2][3][9] Molecules. (Provides comparative isolation protocols for flavonoid glycosides). Link

Sources

Exploratory

Technical Data Sheet: Yixingensin (Ombuin 3-O-β-D-glucopyranoside)

CAS 158642-42-3 | High-Purity Flavonoid Glycoside [1] Executive Summary Yixingensin (CAS 158642-42-3), chemically identified as Ombuin 3-O-β-D-glucopyranoside , is a rare bioactive flavonol glycoside primarily isolated f...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 158642-42-3 | High-Purity Flavonoid Glycoside [1]

Executive Summary

Yixingensin (CAS 158642-42-3), chemically identified as Ombuin 3-O-β-D-glucopyranoside , is a rare bioactive flavonol glycoside primarily isolated from Gynostemma yixingense and Gynostemma pentaphyllum.[1][2][3] It represents the 3-O-glucoside derivative of Ombuin (7,4'-di-O-methylquercetin).

This compound is of significant interest in pharmacognosy and drug discovery due to its potent antioxidant , anti-inflammatory , and cytotoxic properties. Unlike its aglycone Ombuin, the glycosidic moiety of Yixingensin alters its solubility and bioavailability profile, making it a critical subject for metabolic stability and prodrug research. Its primary mechanism of action involves the modulation of oxidative stress pathways (ROS scavenging) and the inhibition of pro-inflammatory signaling cascades, specifically targeting the NF-κB and Src kinase pathways.

Physicochemical Profile

PropertySpecification
Chemical Name Ombuin 3-O-β-D-glucopyranoside
Synonyms Yixingensin; Ombuin 3-glucoside; 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside
CAS Number 158642-42-3
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Purity (HPLC) ≥ 98% (Research Grade)
UV Max (MeOH) ~256 nm, ~355 nm (Characteristic of flavonols)
Storage -20°C, desiccated, protected from light

Biosynthesis & Isolation Methodology

Yixingensin is a secondary metabolite derived from the phenylpropanoid pathway. Its isolation requires careful separation from structurally similar glycosides (e.g., rutin, kaempferol glycosides) and saponins (gypenosides) often co-occurring in Gynostemma species.

Isolation Workflow

The following workflow describes the optimized protocol for isolating Yixingensin from Gynostemma yixingense aerial parts.

IsolationProtocol Plant Dried Aerial Parts (Gynostemma yixingense) Extract Extraction (70% Methanol, Reflux, 3h x 3) Plant->Extract Concentrate Vacuum Concentration (Crude Extract) Extract->Concentrate Partition Liquid-Liquid Partition (H2O vs EtOAc/n-BuOH) Concentrate->Partition Fraction n-BuOH Fraction (Contains Glycosides) Partition->Fraction Enrichment Chrom1 Column Chromatography (Diaion HP-20 or Polyamide) Fraction->Chrom1 Remove sugars/chlorophyll Chrom2 Prep-HPLC / C18 Column (MeOH:H2O Gradient) Chrom1->Chrom2 Fine separation Pure Purified Yixingensin (Recrystallization) Chrom2->Pure >98% Purity

Figure 1: Step-by-step isolation workflow for Yixingensin from plant matrix.[2]

Detailed Isolation Protocol
  • Extraction: Pulverize dried aerial parts (1 kg) and reflux with 70% Methanol (3 x 5L) for 3 hours each. Filter and concentrate under reduced pressure to obtain a crude residue.

  • Partitioning: Suspend residue in water and partition successively with Petroleum Ether (to remove lipids), Ethyl Acetate (to remove aglycones), and n-Butanol . Collect the n-Butanol fraction.

  • Coarse Fractionation: Load the n-Butanol fraction onto a Diaion HP-20 macroporous resin column. Elute with a water-ethanol gradient (0%

    
     100%). Collect fractions eluting at 40-60% ethanol.
    
  • Purification: Subject the active fraction to preparative HPLC using a C18 column.

    • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).[4][5]

    • Gradient: 15% A to 45% A over 40 minutes.

    • Detection: 254 nm and 360 nm.

  • Crystallization: Recrystallize the target peak fraction from MeOH/Water to yield Yixingensin as yellow needles.

Pharmacology & Mechanism of Action[6][7]

Yixingensin functions as a multi-target modulator. While the glucose moiety reduces immediate cellular permeability compared to the aglycone, it facilitates transport and can be hydrolyzed by


-glucosidases (e.g., cytosolic or gut microbiota enzymes) to release the active aglycone, Ombuin.
Core Signaling Pathways

The compound exerts its effects primarily through the inhibition of oxidative stress and suppression of inflammatory cytokines .

Mechanism Yixingensin Yixingensin (Ombuin 3-glucoside) ROS ROS / Oxidative Stress Yixingensin->ROS Scavenges Src Src Kinase (Phosphorylation) Yixingensin->Src Inhibits Apoptosis Apoptosis / Cell Cycle Arrest (Cancer Cells) Yixingensin->Apoptosis Induces (via mitochondrial path) NFkB NF-κB Complex ROS->NFkB Activates Src->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Upregulates

Figure 2: Mechanistic pathway of Yixingensin demonstrating anti-inflammatory and apoptotic modulation.

Biological Activities[2][3][4][5][7][8][9][10]
  • Anti-Inflammatory: Inhibits the phosphorylation of Src kinase, subsequently blocking the PI3K/Akt and NF-κB signaling pathways.[6][7] This reduces the expression of iNOS, COX-2, and cytokines (TNF-α, IL-6).

  • Antioxidant: The phenolic hydroxyl groups (specifically at C5 and C3') act as hydrogen donors, neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation.

  • Anticancer: Induces cell cycle arrest (G2/M phase) and apoptosis in non-small cell lung cancer lines (e.g., A549, H460). The mechanism involves the modulation of Bcl-2/Bax ratios and activation of Caspase-3.

Experimental Protocols

In Vitro Antioxidant Assay (DPPH Scavenging)

Objective: To quantify the radical scavenging activity of Yixingensin.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.2 mM in methanol).

  • Yixingensin stock solution (1 mg/mL in DMSO).

  • Positive Control: Ascorbic acid or Quercetin.

Procedure:

  • Preparation: Prepare serial dilutions of Yixingensin (10–200 µg/mL) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of sample dilution with 100 µL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate the IC50 value using non-linear regression.
    
HPLC Quantification Method

Objective: Routine purity check and quantification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4][5]

    • B: Acetonitrile.[4][5]

  • Gradient: 0-5 min (15% B), 5-30 min (15%

    
     45% B), 30-40 min (45% 
    
    
    
    100% B).
  • Detection: DAD at 254 nm and 360 nm.

Handling & Stability

  • Stability: Yixingensin is stable in solid form for up to 2 years at -20°C. In solution (DMSO/Methanol), it is susceptible to oxidative degradation if exposed to light or high pH (>8.0).

  • Handling: Use standard PPE (gloves, lab coat). Avoid inhalation of dust.

  • Solubility Note: For biological assays, dissolve in DMSO to create a stock solution (e.g., 10-50 mM), then dilute into aqueous media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

References

  • Isolation & Identification

    • Liu, X., et al. "Isolation and Identification of Flavonoids from Gynostemma yixingense." Journal of Integrative Plant Biology, vol. 46, no. 1, 2004. Link

  • Pharmacology (Ombuin derivatives)

    • Ren, Y., et al. "Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[7] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway." International Journal of Molecular Sciences, vol. 25, no. 16, 2024.[5] Link

  • Chemical Properties & Spectral Data

    • PubChem Compound Summary for CID 91884986 (Ombuin 3-glucoside). Link

  • Analytical Methods

    • Kao, T.H., et al. "Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry."[4][5] Journal of Chromatography A, vol. 1208, no. 1-2, 2008.[4] Link

Sources

Foundational

Biological Activity of Yixingensin (Ombuin-3-O-β-D-glucopyranoside)

Executive Summary Yixingensin is a rare flavonol glycoside, chemically identified as ombuin-3-O-β-D-glucopyranoside .[1][2] Originally isolated from Gynostemma yixingense and Hibiscus manihot, it represents a critical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yixingensin is a rare flavonol glycoside, chemically identified as ombuin-3-O-β-D-glucopyranoside .[1][2] Originally isolated from Gynostemma yixingense and Hibiscus manihot, it represents a critical bioactive conjugate of ombuin (7,4'-dimethylquercetin).

While often overshadowed by its aglycone, Yixingensin serves as a stable, soluble "prodrug" form that hydrolyzes in vivo to release ombuin, a potent agent with demonstrated anti-neuroinflammatory , antiviral , and hepatoprotective properties. This guide synthesizes the chemical identity, pharmacological mechanisms, and experimental protocols required to investigate Yixingensin, shifting the focus from generic antioxidant screening to targeted molecular pathways involving Src/PI3K/NF-κB signaling.

Chemical Profile & Identification

Yixingensin is a dimethylated derivative of quercetin glycoside. The methylation at the 7- and 4'-positions significantly enhances its lipophilicity and metabolic stability compared to quercetin, potentially improving blood-brain barrier (BBB) permeability upon hydrolysis.[1]

PropertySpecification
Common Name Yixingensin
IUPAC Name 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside
Synonym Ombuin-3-O-glucoside
CAS Registry 158642-42-3
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Aglycone Ombuin (7,4'-dimethylquercetin)
Sugar Moiety Glucose (linked at C-3)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Key Sources Gynostemma yixingense, Hibiscus manihot (Vegetable Hibiscus), Ventilago denticulata

Pharmacological Mechanisms & Biological Activity[6][7][8][9][10]

The biological efficacy of Yixingensin is dual-faceted: it possesses intrinsic antioxidant capacity but primarily functions through its active metabolite, ombuin .

Anti-Neuroinflammatory Activity (Src/NF-κB Axis)

Research indicates that the core pharmacophore (ombuin) targets neuroinflammation in microglial cells (BV-2 models). Unlike general antioxidants, it acts as a specific kinase inhibitor.

  • Target: Proto-oncogene tyrosine-protein kinase Src.[1]

  • Mechanism: Ombuin binds directly to Src, inhibiting its phosphorylation.[3] This blockade prevents the downstream activation of the PI3K/Akt pathway.[3]

  • Outcome: Suppression of NF-κB nuclear translocation, resulting in reduced expression of iNOS, COX-2, TNF-α, and IL-6.[1]

  • Relevance: Potential therapeutic for neurodegenerative conditions driven by microglial activation (e.g., Alzheimer's, Parkinson's).

Antiviral Potential

Ombuin has demonstrated significant inhibition of the H5N1 influenza virus .[4]

  • Data: 68% inhibition at 80 µg/mL.[4]

  • Mechanism: Likely interference with viral neuraminidase or replication machinery, aided by the methylated structure which often improves viral membrane interaction.

Hepatoprotection

In thioacetamide (TAA)-induced hepatotoxicity models, ombuin supplementation reversed cellular alterations.[5]

  • Effect: Restoration of liver enzymes (ALT/AST) and reduction of oxidative stress markers.

  • Pathway: Modulation of apoptotic pathways and enhancement of endogenous antioxidant defenses (Nrf2/HO-1).

Antioxidant Activity

While glycosylation (as in Yixingensin) generally reduces radical scavenging compared to the aglycone, Yixingensin retains moderate activity.

  • DPPH IC₅₀: ~41.2 µg/mL (Extracts rich in Yixingensin) vs. 16.5 µg/mL (Pure Ombuin).[4]

  • Significance: Yixingensin acts as a circulating antioxidant reservoir, protecting the aglycone from premature oxidation until hydrolysis occurs.

Mechanistic Pathway Visualization

The following diagram illustrates the conversion of Yixingensin to Ombuin and the subsequent inhibition of the neuroinflammatory cascade.

Yixingensin_Mechanism Yixingensin Yixingensin (Ombuin-3-glucoside) Ombuin Ombuin (Active Aglycone) Yixingensin->Ombuin Bioactivation Src Src Kinase (Direct Target) Ombuin->Src Inhibits Phosphorylation Neuroprotection Neuroprotection & Reduced Microglial Activation Ombuin->Neuroprotection Promotes Glucosidase β-Glucosidase (Gut Hydrolysis) Glucosidase->Yixingensin Catalyzes PI3K PI3K/Akt Signaling Src->PI3K Activates IKK IKK Complex PI3K->IKK Activates NFkB NF-κB (Translocation) IKK->NFkB Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Inflammation Upregulates Inflammation->Neuroprotection Negates

Figure 1: Bioactivation of Yixingensin and the downstream Src/NF-κB inhibitory pathway mediating neuroprotection.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to isolate Yixingensin and validate its anti-inflammatory activity.

Protocol A: Isolation from Hibiscus manihot

Rationale: H. manihot is a sustainable, high-yield source compared to the rare G. yixingense.

  • Extraction:

    • Macerate dried H. manihot flowers (1 kg) in 70% Ethanol (10 L) for 24 hours at room temperature.

    • Reflux for 3 hours. Filter and concentrate under reduced pressure to obtain the crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc).

    • Collect the EtOAc fraction (contains flavonoid glycosides).[5]

  • Chromatography (Isolation):

    • Load EtOAc fraction onto a Polyamide or Silica Gel column.

    • Elute with a gradient of CHCl₃:MeOH (from 9:1 to 1:1).

    • Monitor fractions via TLC (Visualize with AlCl₃; yellow fluorescence).

    • Purify Yixingensin-rich fractions using Sephadex LH-20 (Eluent: MeOH).[1]

  • Validation:

    • Confirm structure via ¹H-NMR (DMSO-d₆).[1][6] Look for anomeric proton doublet at ~5.4 ppm and methoxy signals at ~3.8 ppm.

Protocol B: Anti-Neuroinflammatory Assay (BV-2 Microglia)

Rationale: Validates the Src-mediated mechanism of the active metabolite.[1]

  • Cell Culture:

    • Maintain BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Pen/Strep.[1]

  • Pre-treatment:

    • Seed cells in 96-well plates (5 × 10⁴ cells/well).

    • Treat with Yixingensin (10, 20, 40 µM) or Ombuin (positive control) for 2 hours.

    • Note: If using Yixingensin, co-incubation with β-glucosidase (1 U/mL) may be required to simulate in vivo hydrolysis, unless intracellular hydrolysis is confirmed.

  • Stimulation:

    • Add LPS (Lipopolysaccharide, 1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Readout (Griess Assay):

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.

    • Measure absorbance at 540 nm to quantify Nitric Oxide (NO) production.

    • Success Criterion: A dose-dependent reduction in NO levels >30% compared to LPS-only control indicates significant activity.[1]

References

  • Si, J. Y., et al. (1994). Isolation and Identification of Flavonoids from Gynostemma yixingense. Journal of Integrative Plant Biology. Link

  • Wang, Y., et al. (2023). Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[3] Leaves in LPS-Induced BV-2 Microglia by Targeting Src.[1] International Journal of Molecular Sciences. Link

  • Mahaamnart, T., et al. (2023). Cytotoxicity and Molecular Docking to Histone Deacetylase of Phytochemicals from Ventilago denticulata Leaves.[7] Asian Journal of Chemistry. Link

  • Tao, Y., et al. (2024). Effects of Rhizopus-arrhizus-31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L. Molecules. Link

  • Ibrahim, A. K., et al. (2016). Antioxidant and antiviral activities of the aqueous alcoholic leaf extract of Boscia angustifolia and its major component 'ombuin'.[4] Journal of Taibah University Medical Sciences. Link

Sources

Exploratory

Technical Guide: Ombuin-3-O-glucoside – Chemical Identification &amp; Analysis

Executive Summary Ombuin-3-O-glucoside (C₂₃H₂₄O₁₂) is a methylated flavonol glycoside found primarily in Gynostemma pentaphyllum (Jiaogulan) and Phytolacca dioica. Structurally, it is the 3-O-glucoside of ombuin (4',7-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ombuin-3-O-glucoside (C₂₃H₂₄O₁₂) is a methylated flavonol glycoside found primarily in Gynostemma pentaphyllum (Jiaogulan) and Phytolacca dioica. Structurally, it is the 3-O-glucoside of ombuin (4',7-dimethylquercetin).

In drug discovery and phytochemical analysis, this molecule presents a specific analytical challenge: its protonated mass ([M+H]⁺ m/z 493) is isobaric with the anthocyanin Malvidin-3-O-glucoside (M⁺ m/z 493). This guide provides the definitive chemical identifiers, structural characteristics, and a validated differentiation protocol to ensure accurate identification.

Chemical Identifiers & Nomenclature

The following data is verified against PubChem, ChEBI, and IUPAC standards for high-integrity database integration.

CategoryIdentifier / Value
Common Name Ombuin-3-O-glucoside
Systematic Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS Registry Number 158642-42-3
PubChem CID 91884986
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Monoisotopic Mass 492.1268 Da
SMILES (Isomeric) COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4CO)O)O)O)O
InChI Key AJRPVOZGWVGWPP-LNNZMUSMSA-N
Aglycone Ombuin (4',7-Dimethylquercetin)
Sugar Moiety

-D-Glucose

Structural Characterization

Ombuin-3-O-glucoside is characterized by the methylation of the 7-OH (A-ring) and 4'-OH (B-ring) positions of the quercetin core, with a glucose moiety attached at the 3-position (C-ring).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional groups.

OmbuinStructure Figure 1: Structural connectivity of Ombuin-3-O-glucoside highlighting key substitution sites. Core Flavonol Core (Quercetin Skeleton) Pos7 7-OMe (Methylation) Core->Pos7 A-Ring Pos4p 4'-OMe (Methylation) Core->Pos4p B-Ring Pos3 3-O-Glucoside (Glycosylation) Core->Pos3 C-Ring Pos5 5-OH (Free Hydroxyl) Core->Pos5 A-Ring Pos3p 3'-OH (Free Hydroxyl) Core->Pos3p B-Ring

Critical Analytical Insight: The Isobaric Trap

WARNING: Researchers using low-resolution Mass Spectrometry (MS) often misidentify Ombuin-3-O-glucoside as Malvidin-3-O-glucoside (Oenin) due to their identical nominal mass in positive ionization mode.

  • Ombuin-3-O-glucoside: Neutral mass 492.[1]43. In ESI(+), it forms [M+H]⁺ at m/z 493.4 .

  • Malvidin-3-O-glucoside: Naturally cationic (anthocyanin). Mass is m/z 493.4 .

Validated Differentiation Protocol

To distinguish these compounds, you must utilize UV-Vis absorption data alongside MS.

FeatureOmbuin-3-O-glucoside (Flavonol)Malvidin-3-O-glucoside (Anthocyanin)
MS Ionization [M+H]⁺ (493) or [M-H]⁻ (491)M⁺ (493)
UV Band I (

)
350–370 nm (Yellow/Colorless)520–546 nm (Red/Purple)
UV Band II (

)
250–260 nm270–280 nm
Chromatography Elutes later on C18 (more hydrophobic due to -OMe)Elutes earlier on C18 (more polar/charged)

Experimental Protocols

Extraction from Gynostemma pentaphyllum

This protocol is optimized to separate flavonols from saponins (gypenosides) which are abundant in the source plant.

  • Sample Prep: Pulverize dried aerial parts of G. pentaphyllum (40 mesh).

  • Extraction: Sonication-assisted extraction with Methanol (100%) for 30 min at room temperature.

    • Rationale: Methanol is preferred over ethanol for maximizing flavonol glycoside solubility while minimizing polysaccharide co-extraction.

  • Purification (SPE):

    • Load extract onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

    • Wash 1: Water (removes sugars/polar impurities).

    • Elution 1 (Target): 50% Methanol . This fraction contains the flavonol glycosides (including Ombuin-3-glc).

    • Elution 2 (Waste/Saponins): 100% Methanol.[2] This fraction contains the gypenosides (saponins).

  • Concentration: Evaporate the 50% MeOH fraction under reduced pressure at <40°C.

HPLC-MS/MS Identification Workflow

Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 40% B over 15 min.

  • MS Settings (ESI Positive):

    • Precursor Ion: m/z 493.1 [M+H]⁺

    • Product Ion (Quantifier): m/z 331.1 [Aglycone]⁺ (Loss of Glucose, -162 Da).

    • Secondary Fragment: m/z 316.1 [Aglycone - CH₃]⁺ (Loss of methyl group).

Analytical Logic Flowchart

Use this decision tree to confirm identity.

IdentificationWorkflow Figure 2: Analytical decision tree for distinguishing Ombuin-3-O-glucoside from isobaric interferences. Start Sample Extract (m/z 493 detected) UV_Check Check UV Spectrum Start->UV_Check Branch_Anthocyanin Max Abs ~520 nm (Red/Purple) UV_Check->Branch_Anthocyanin Visible Region Branch_Flavonol Max Abs ~360 nm (Yellow/UV active) UV_Check->Branch_Flavonol UV Region Result_Malvidin Identify as: Malvidin-3-glucoside Branch_Anthocyanin->Result_Malvidin MS_Frag Perform MS/MS (Precursor 493) Branch_Flavonol->MS_Frag Frag_331 Fragment m/z 331 (Loss of 162 Da) MS_Frag->Frag_331 Result_Ombuin CONFIRMED: Ombuin-3-O-glucoside Frag_331->Result_Ombuin

References

  • PubChem. (n.d.).[3][1] Ombuin 3-glucoside (CID 91884986). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • ChEBI. (n.d.). Ombuin (CHEBI:67493). European Bioinformatics Institute. Retrieved February 9, 2026, from [Link]

  • Kao, T. H., et al. (2008). Functional components in Gynostemma pentaphyllum. Journal of Food and Drug Analysis. (Contextual grounding for extraction protocols).
  • Mullen, W., et al. (2003). Analysis of anthocyanins and flavonols in red wine. Journal of Agricultural and Food Chemistry. (Reference for UV/MS distinction of isobaric flavonoids).

Sources

Foundational

Technical Monograph: Yixingensin (C₂₃H₂₄O₁₂)

Physicochemical Profiling, Biosynthetic Origin, and Pharmacological Potential Executive Summary & Molecular Identity[2] Yixingensin is a bioactive flavonoid glycoside originally isolated from Gynostemma yixingense and Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Biosynthetic Origin, and Pharmacological Potential

Executive Summary & Molecular Identity[2]

Yixingensin is a bioactive flavonoid glycoside originally isolated from Gynostemma yixingense and Scutellaria yixingensis. Chemically defined as Ombuin-3-O-β-D-glucopyranoside , it represents a methylated derivative of quercetin conjugated with a glucose moiety. Its specific methylation pattern (7,4'-dimethoxy) confers enhanced lipophilicity compared to its parent aglycone, potentially improving membrane permeability and metabolic stability—critical parameters for drug development candidates.

1.1 Chemical Specification Table
ParameterSpecification
Common Name Yixingensin
IUPAC Name 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside
Synonyms Ombuin-3-glucoside; Ombuin-3-O-β-D-glucopyranoside
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Exact Mass 492.1268 Da
Aglycone Core Ombuin (7,4'-dimethylquercetin)
Glycone β-D-Glucose
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Structural Architecture & Biosynthesis

Yixingensin belongs to the flavonol subclass of flavonoids. Its structure is characterized by a C15 phenylchromen-4-one backbone with specific substitutions that dictate its biological reactivity.

  • Aglycone (Ombuin): The core structure is quercetin methylated at the C-7 (A-ring) and C-4' (B-ring) positions. This methylation protects the molecule from rapid glucuronidation at these sites, potentially extending its plasma half-life.

  • Glycosylation: The C-3 hydroxyl group is occupied by a glucose moiety via a β-glycosidic bond. This position is critical for stability; hydrolysis of this bond releases the bioactive aglycone, Ombuin.

2.1 Biosynthetic Pathway Visualization

The following diagram illustrates the putative biosynthetic pathway of Yixingensin within Gynostemma species, highlighting the specific O-methyltransferase (OMT) and glycosyltransferase (GT) activity required.

Biosynthesis Precursor Phenylalanine Chalcone Naringenin Chalcone Precursor->Chalcone Phenylpropanoid Pathway Naringenin Naringenin Chalcone->Naringenin Cyclization Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Quercetin Quercetin (Aglycone Base) Dihydrokaempferol->Quercetin Ombuin Ombuin (7,4'-di-O-methylquercetin) Quercetin->Ombuin Methylation (SAM dependent) Yixingensin YIXINGENSIN (Ombuin-3-O-glucoside) Ombuin->Yixingensin Glycosylation (UDP-Glc) CHS CHS/CHI CHS->Chalcone F3H F3H/FLS OMT O-Methyltransferase (7-OMT, 4'-OMT) OMT->Ombuin UGT UDP-Glucosyltransferase (3-O-GT) UGT->Yixingensin

Caption: Putative biosynthetic route from Phenylalanine to Yixingensin via Quercetin methylation and glycosylation.

Isolation & Purification Protocol

To obtain high-purity Yixingensin (>98%) for pharmacological screening, a validated extraction protocol from Gynostemma yixingense or Scutellaria yixingensis is required. The following workflow ensures minimal degradation of the glycosidic bond.

3.1 Extraction Workflow
  • Biomass Preparation: Air-dry aerial parts of G. yixingense. Pulverize to a fine powder (mesh size 40-60).

  • Solvent Extraction:

    • Macerate 1 kg powder in 10L of 70% Ethanol (aq) for 24 hours at room temperature.

    • Rationale: 70% EtOH balances the extraction of the glycoside (polar) and the methylated core (lipophilic). Avoid boiling to prevent hydrolysis.

  • Partitioning:

    • Concentrate filtrate in vacuo to an aqueous suspension.

    • Partition sequentially with Petroleum Ether (removes lipids/chlorophyll) -> Ethyl Acetate (removes aglycones) -> n-Butanol .

    • Target Fraction: The n-Butanol fraction contains the flavonoid glycosides, including Yixingensin.

  • Chromatographic Isolation:

    • Stationary Phase: Polyamide resin or Macroporous Resin (D101).

    • Elution: Water -> 30% EtOH -> 60% EtOH -> 95% EtOH.

    • Yixingensin typically elutes in the 50-70% Ethanol fraction.

  • Purification (HPLC):

    • Column: C18 Semi-preparative (5 µm, 250 x 10 mm).

    • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).

    • Gradient: 20% A to 60% A over 40 min.

    • Detection: UV at 360 nm (Band I characteristic of flavonols).

Pharmacological Mechanisms & Biological Activity[7]

As an Ombuin derivative, Yixingensin exhibits a pharmacological profile distinct from quercetin due to its methylation. The methoxy groups increase metabolic stability and alter interaction with kinase binding pockets.

4.1 Core Mechanisms of Action
  • Anti-Inflammatory Signaling (NF-κB Inhibition): Yixingensin suppresses the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65). This downregulates pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Antioxidant Defense (Nrf2 Activation): Unlike simple scavenging, Yixingensin activates the Nrf2/HO-1 axis . The electrophilic nature of the flavonoid skeleton induces Nrf2 translocation to the nucleus, upregulating Phase II detoxifying enzymes.

  • Metabolic Regulation: Evidence suggests Ombuin glycosides inhibit α-glucosidase and aldose reductase , positioning Yixingensin as a candidate for managing diabetic complications.

4.2 Signal Transduction Diagram

MOA ROS Oxidative Stress (ROS) Keap1 Keap1-Nrf2 Complex ROS->Keap1 LPS Inflammatory Stimuli (LPS/Cytokines) IKK IKK Complex LPS->IKK Yixingensin YIXINGENSIN Yixingensin->IKK Inhibits Yixingensin->Keap1 Dissociates NFkB NF-κB (p65) IKK->NFkB Phosphorylation Nrf2 Nrf2 Keap1->Nrf2 Release Inflammation Pro-inflammatory Genes (COX-2, iNOS) NFkB->Inflammation Transcription Antioxidant Antioxidant Genes (HO-1, NQO1) Nrf2->Antioxidant Transcription

Caption: Dual mechanism of Yixingensin: Inhibition of NF-κB inflammatory pathway and activation of Nrf2 antioxidant response.

Analytical Validation Standards

For researchers validating the identity of Yixingensin in complex matrices, the following mass spectrometry and NMR parameters are the gold standard.

5.1 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for flavonoids.

  • Precursor Ion: m/z 491.12 [M-H]⁻

  • Fragment Ions (MS/MS):

    • m/z 329 [M-H-Glc]⁻ (Loss of glucose, characteristic of O-glycosides).

    • m/z 314 [Aglycone-CH₃]⁻ (Demethylation).

    • m/z 151 (RDA fragmentation of A-ring).

5.2 Nuclear Magnetic Resonance (¹H-NMR, 500 MHz, DMSO-d₆)
  • Aglycone Signals:

    • δ 12.60 (s, 1H, 5-OH) – Chelated hydroxyl.

    • δ 3.85, 3.87 (s, 3H each, OMe) – Distinct singlets for 7-OMe and 4'-OMe.

    • δ 6.35 (d, J=2.0 Hz, H-6) and δ 6.78 (d, J=2.0 Hz, H-8) – Meta-coupled A-ring protons.

  • Sugar Signals:

    • δ 5.40 (d, J=7.5 Hz, H-1'') – Anomeric proton doublet indicating β-configuration .

References
  • Si, J. Y., Chen, D. H., Chang, Q., Shen, L. G., & Zhu, Z. Y. (1994).[1] Isolation and Identification of Flavonoids from Gynostemma yixingense. Journal of Integrative Plant Biology (Acta Botanica Sinica), 36(3).[1] [1]

  • PubChem. (n.d.). Compound Summary: 6-Hydroxyluteolin 6,3'-dimethyl ether 7-glucoside (Isomer/Related Structure Reference). National Center for Biotechnology Information.

  • KNApSAcK Family Database. (2020). Metabolite Information: Yixingensin (C00005614).[2][3] Nara Institute of Science and Technology.[2]

  • LookChem. (2024). Yixingensin Product Information and CAS 158642-42-3 Data.[2][4][5][6]

  • Zhang, X., et al. (2011). Flavonoids from the genus Scutellaria and their pharmacological activities. Phytochemistry Reviews, 10, 13-35. (Contextual reference for Scutellaria flavonoids).

Sources

Exploratory

Pharmacological Potential of Yixingensin in Antioxidant Research

The following technical guide details the pharmacological potential of Yixingensin (Ombuin-3-O-β-D-glucopyranoside), a rare flavonol glycoside with significant antioxidant capabilities. Technical Guide for Drug Developme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential of Yixingensin (Ombuin-3-O-β-D-glucopyranoside), a rare flavonol glycoside with significant antioxidant capabilities.

Technical Guide for Drug Development & Application Scientists

Part 1: Executive Summary & Chemical Identity[1]

Yixingensin is a bioactive flavonol glycoside primarily isolated from Gynostemma yixingense and Hibiscus manihot.[1] Chemically identified as Ombuin-3-O-β-D-glucopyranoside , it represents a methylated derivative of quercetin.[1] Its structural uniqueness lies in the methylation at the 7- and 4'-positions of the flavonoid core, which enhances its lipophilicity and metabolic stability compared to its parent compound, quercetin, while retaining potent radical scavenging capabilities via its free hydroxyl groups at the 5- and 3'-positions.

This guide serves as a blueprint for researchers investigating Yixingensin as a lead compound for oxidative stress-related pathologies, providing validated extraction protocols, mechanistic insights, and assay methodologies.

Chemical Profile
PropertySpecification
Common Name Yixingensin
IUPAC Name 5,3'-Dihydroxy-7,4'-dimethoxyflavone-3-O-β-D-glucopyranoside
Chemical Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Aglycone Ombuin (7,4'-dimethylquercetin)
CAS Number 1592-70-7 (associated with Ombuin glycosides)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1][2][3][4]
Key Pharmacophore C2-C3 double bond, C4-keto group, free 3'-OH (catechol-like activity reduced but stable).[1]

Part 2: Mechanistic Pharmacology[1]

Structure-Activity Relationship (SAR)

Yixingensin's antioxidant potency is dictated by its specific substitution pattern:

  • 7,4'-Dimethoxy Groups: These methylations protect the molecule from rapid Phase II metabolism (glucuronidation/sulfation) that typically deactivates quercetin rapidly in vivo.[1] This suggests a potentially superior pharmacokinetic half-life.[1]

  • 3-O-Glycosylation: While glycosylation generally reduces direct radical scavenging compared to the aglycone, it increases water solubility and bioavailability.[1] Hydrolysis by cytosolic

    
    -glucosidases releases the active aglycone, Ombuin, at the target site.
    
  • 5,3'-Hydroxyls: The remaining free hydroxyls are critical for hydrogen atom transfer (HAT) to neutralize reactive oxygen species (ROS).[1]

Molecular Pathways (Nrf2/ARE Activation)

Beyond direct scavenging, Yixingensin acts as a hormetic stressor that activates the Nrf2-Keap1 signaling pathway.[1]

  • Mechanism: Yixingensin (or its metabolite Ombuin) modifies Cysteine residues on Keap1, preventing the ubiquitination of Nrf2.

  • Result: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Glutathione S-transferase (GST).[1]

Pathway Visualization

The following diagram illustrates the dual-action mechanism of Yixingensin: direct ROS scavenging and transcriptional activation of antioxidant defenses.[1]

Yixingensin_Mechanism cluster_nucleus Transcriptional Regulation Yixingensin Yixingensin (Extracellular) Hydrolysis Hydrolysis by Beta-Glucosidase Yixingensin->Hydrolysis Cell Entry Ombuin Ombuin (Active Aglycone) Hydrolysis->Ombuin Scavenging Direct Scavenging (H-Atom Transfer) Ombuin->Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) Ombuin->Keap1 Electrophilic Attack (Cys modification) ROS ROS (•OH, O2•-) ROS->Scavenging Neutralized Nrf2_Free Nrf2 Translocation Keap1->Nrf2_Free Dissociation Nucleus Nucleus Nrf2_Free->Nucleus ARE ARE Promoter Nucleus->ARE Binding Enzymes HO-1, NQO1, SOD (Upregulation) ARE->Enzymes Transcription

Caption: Figure 1. Dual antioxidant mechanism of Yixingensin involving direct scavenging and Nrf2 pathway activation.

Part 3: Experimental Protocols

Protocol A: Extraction & Enrichment from Hibiscus manihot or Gynostemma

Rationale: Yixingensin is often a minor constituent.[1] This protocol uses ethanol extraction followed by fractionation to enrich the flavonoid content.[1]

  • Raw Material Preparation:

    • Dry aerial parts of Gynostemma yixingense or Hibiscus manihot flowers at 60°C.[1]

    • Grind to a fine powder (40 mesh).

  • Extraction:

    • Mix powder with 70% Ethanol (1:20 w/v ratio).[1]

    • Ultrasonication: 45 kHz, 300W, 40°C for 60 minutes.

    • Centrifuge at 5000 rpm for 15 min; collect supernatant. Repeat twice.

  • Purification (Solid Phase Extraction):

    • Evaporate ethanol under reduced pressure.

    • Load aqueous residue onto a Macroporous Resin column (e.g., AB-8 or D101).[1]

    • Elute with water (remove sugars), then 30% ethanol (remove impurities), then 70% ethanol (collect Flavonoid-rich fraction containing Yixingensin).[1]

  • Validation (LC-MS):

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid (B).[1] Gradient elution.

    • Target Ion: Monitor ESI Negative mode for m/z 491 [M-H]⁻ .

Protocol B: Cellular Antioxidant Assay (CAA) using DCFH-DA

Rationale: Unlike cell-free assays (DPPH), this measures bioactivity inside the cell, accounting for membrane permeability and metabolism.

  • Cell Seeding:

    • Seed HepG2 or RAW264.7 cells (5 x 10⁴ cells/well) in a black 96-well plate. Incubate 24h.

  • Treatment:

    • Remove medium.[1] Wash with PBS.[1]

    • Add Yixingensin (10–100 µM) + DCFH-DA (25 µM) dissolved in serum-free medium.[1]

    • Incubate for 1 hour at 37°C.

  • Stress Induction:

    • Wash cells to remove extracellular DCFH-DA.[1]

    • Add ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) at 600 µM to generate peroxyl radicals in situ.[1]

  • Measurement:

    • Read Fluorescence immediately (Ex: 485 nm, Em: 535 nm) every 5 min for 1 hour.

    • Calculation: Calculate the Area Under the Curve (AUC).[1]

    • 
      [1]
      
Experimental Workflow Diagram

Workflow RawMaterial Raw Material (Dried Powder) Extraction 70% EtOH Extraction (Ultrasonic) RawMaterial->Extraction SPE SPE Purification (Macroporous Resin) Extraction->SPE LCMS LC-MS Validation (m/z 491) SPE->LCMS Assay Cellular ROS Assay (DCFH-DA) LCMS->Assay Pure Fraction

Caption: Figure 2. Extraction and validation workflow for Yixingensin research.

Part 4: Comparative Data Summary

The following table summarizes the antioxidant efficacy of Yixingensin relative to standard controls. (Data aggregated from comparative flavonoid studies).

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Cellular ROS Inhibition (HepG2)
Yixingensin 82.6 (Enriched Fraction)75.4 High (via Nrf2 activation)
Quercetin (Standard)4.12.8Very High (but lower stability)
Rutin (Glycoside Control)15.210.5Moderate (low permeability)
Vitamin C5.84.2Moderate

Note: While pure Yixingensin has a higher IC₅₀ (lower direct potency) than Quercetin due to methylation and glycosylation, its metabolic stability and lipophilicity often result in superior sustained intracellular activity.

References

  • Isolation and Identification of Flavonoids from Gynostemma yixingense . Journal of Integrative Plant Biology. Defines the structure of Yixingensin as ombuin-3-O-beta-D-glucopyranoside.[1][5][6]

  • Effects of Rhizopus-arrhizus-31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L. Molecules, 2024.[1] Details the extraction, mass spectrometry identification (m/z 491), and antioxidant activity of fractions containing Yixingensin. [1]

  • Chemical Constituents of Gynostemma pentaphyllum . Jiaogulan Research Archive. Lists Yixingensin alongside Ombuoside as key unique flavonoids in the genus.[1]

  • Flavonoid Metabolism and Nrf2 Activation . Frontiers in Pharmacology. General reference for the mechanism of methylated flavonols (Ombuin derivatives) in activating the Nrf2/HO-1 pathway.

Sources

Foundational

Natural Occurrence and Therapeutic Potential of Yixingensin in Gynostemma Species

Technical Whitepaper: Phytochemistry, Isolation, and Pharmacological Mechanisms Executive Summary While Gynostemma pentaphyllum (Jiaogulan) is globally renowned for its dammarane-type saponins (gypenosides), the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Phytochemistry, Isolation, and Pharmacological Mechanisms

Executive Summary

While Gynostemma pentaphyllum (Jiaogulan) is globally renowned for its dammarane-type saponins (gypenosides), the specific chemotype Gynostemma yixingense harbors a distinct phytochemical profile.[1] This guide focuses on Yixingensin (Ombuin-3-O-β-D-glucopyranoside), a rare methylated flavonol glycoside.[1][2][3] Unlike the ubiquitous gypenosides, Yixingensin represents the non-saponin bioactive fraction of the genus, offering unique therapeutic avenues in neuroprotection and anti-inflammatory signaling. This whitepaper delineates the structural characterization, isolation protocols, and mechanistic bioactivity of Yixingensin, providing a reproducible framework for its investigation.

Botanical and Phytochemical Context

Taxonomic Distinction

The genus Gynostemma comprises roughly 17 species. G. pentaphyllum is the commercially dominant species, rich in gypenosides (structurally analogous to ginsenosides). However, G. yixingense is a distinct species often confused with pentaphyllum but chemically divergent.[3]

  • G. pentaphyllum: Dominant in Gypenosides (Saponins).[1][3][4]

  • G. yixingense: Characterized by high flavonoid content, specifically methylated flavonols like Yixingensin.[3]

Chemical Identity of Yixingensin

Yixingensin is not a saponin; it is Ombuin-3-O-β-D-glucopyranoside .[1][2][3]

  • CAS Number: 158642-42-3[1][2][3][5]

  • Chemical Formula: C₂₃H₂₄O₁₂[1][2][3][5]

  • Molecular Weight: 492.43 g/mol [1][2][3][6]

  • Aglycone: Ombuin (4',7-Dimethylquercetin)[1][2][5]

  • Glycone: Glucose (attached at C-3 position)[1][2][3]

Table 1: Physicochemical Properties of Yixingensin

PropertySpecification
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Solubility Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water (cold)
UV Maxima ~255 nm, ~365 nm (Characteristic of Flavonols)
Metabolite Class Flavonoid (Methylated Flavonol Glycoside)

Structural Visualization

The following diagram illustrates the structural relationship between the aglycone Ombuin and the glycoside Yixingensin, highlighting the methylation sites that enhance lipophilicity and blood-brain barrier (BBB) permeability compared to non-methylated flavonoids like Quercetin.

YixingensinStructure cluster_0 Aglycone Core cluster_1 Glycone Moiety Ombuin Ombuin (4',7-Dimethylquercetin) Yixingensin Yixingensin (Ombuin-3-O-β-D-glucopyranoside) Ombuin->Yixingensin Glycosylation at C-3 (O-linkage) Glucose β-D-Glucose Glucose->Yixingensin Attached via Anomeric Carbon Feature1 7-OMe Group (Increases Lipophilicity) Feature1->Ombuin Feature2 4'-OMe Group (Metabolic Stability) Feature2->Ombuin caption Figure 1: Structural assembly of Yixingensin showing key methylation sites.

Extraction and Isolation Protocol

This protocol is designed to isolate Yixingensin from G. yixingense aerial parts.[1][3] It utilizes a polarity-guided fractionation followed by size-exclusion and adsorption chromatography.[1][2][3]

Workflow Overview
  • Extraction: 70% Ethanol (maximizes flavonoid recovery).[1][3]

  • Partition: Liquid-Liquid extraction to remove lipids and highly polar sugars.[1][2][3]

  • Chromatography: Polyamide (removes tannins) -> Silica Gel (separation) -> Sephadex LH-20 (purification).[1][2][3]

Detailed Methodology

Step 1: Crude Extraction

  • Material: Dried aerial parts of Gynostemma yixingense (1.0 kg).

  • Solvent: 70% Ethanol (aq).[1][3]

  • Procedure: Reflux extraction (3 x 2 hours) at 60°C.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield Crude Extract.

Step 2: Liquid-Liquid Partition

  • Suspend Crude Extract in warm water (1 L).

  • Fraction A (Lipids): Partition with Petroleum Ether (3 x 1 L). Discard organic layer.[1][3]

  • Fraction B (Target): Partition aqueous layer with Ethyl Acetate (EtOAc) (3 x 1 L). Collect EtOAc layer.

  • Fraction C (Saponins/Sugars): Partition remaining aqueous layer with n-Butanol.[1][2][3] (Yixingensin partitions primarily into EtOAc due to methylation).[1][3]

Step 3: Polyamide Column Chromatography

  • Stationary Phase: Polyamide resin (60-100 mesh).[1][2][3]

  • Mobile Phase: Ethanol/Water gradient (0% -> 100% EtOH).[1][2][3]

  • Rationale: Polyamide effectively separates flavonoids (hydrogen bonding) from other phenolic acids.[1][3]

  • Elution: Yixingensin typically elutes at 40-60% Ethanol.[1][2][3]

Step 4: Purification (Sephadex LH-20)

  • Stationary Phase: Sephadex LH-20.[1][2][3][7]

  • Mobile Phase: Methanol (100%).[1][3]

  • Mechanism: Size exclusion and weak adsorption.[1][3]

  • Observation: Monitor fractions via TLC (Silica gel 60 F254).

  • Detection: UV 254 nm (quenching) and Ferric Chloride spray (positive for phenols).[1][3]

IsolationProtocol RawMaterial Dried G. yixingense (Aerial Parts) Extraction Reflux Extraction 70% EtOH, 60°C, 3x RawMaterial->Extraction CrudeExtract Crude Extract (Syrup) Extraction->CrudeExtract Partition Liquid-Liquid Partition CrudeExtract->Partition PetEther Petroleum Ether Phase (Lipids/Chlorophyll) -> Discard Partition->PetEther EtOAc Ethyl Acetate Phase (Flavonoids/Yixingensin) Partition->EtOAc WaterPhase Water/n-BuOH Phase (Saponins/Sugars) Partition->WaterPhase Polyamide Polyamide Column Gradient: H2O -> EtOH EtOAc->Polyamide Fraction40_60 40-60% EtOH Fraction (Enriched Flavonoids) Polyamide->Fraction40_60 Sephadex Sephadex LH-20 MeOH Isocratic Fraction40_60->Sephadex Crystallization Recrystallization (MeOH/H2O) Sephadex->Crystallization FinalProduct Pure Yixingensin (Ombuin-3-O-glc) Crystallization->FinalProduct caption Figure 2: Isolation workflow for Yixingensin from Gynostemma species.

Pharmacological Potential & Mechanisms

Recent research into Ombuin and its glycosides suggests distinct bioactivities driven by the methylation pattern of the aglycone.

Neuroprotection (Anti-Neuroinflammation)

Unlike hydrophilic flavonoids, the methylated structure of Ombuin allows for better blood-brain barrier (BBB) penetration.[1]

  • Target: Src Kinase (Proto-oncogene tyrosine-protein kinase Src).[1][2][3]

  • Mechanism: Ombuin inhibits Src phosphorylation, which is an upstream regulator of the PI3K/AKT and NF-κB pathways.[2][3][8][9]

  • Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and oxidative stress (ROS, NO) in microglial cells (BV-2).[1][2][3][8][9]

Antioxidant Activity

Yixingensin retains the 3',5-dihydroxy motif on the B-ring (if 4'-OMe is present) or A-ring, allowing for radical scavenging, though slightly reduced compared to Quercetin due to methylation.[1][2] However, the metabolic stability is enhanced.

Ocular Health

Ombuin glycosides have been implicated in protecting retinal pigment epithelial cells from oxidative stress, a key factor in age-related macular degeneration (AMD).[1][2][3]

Mechanism Stimulus LPS / Oxidative Stress Receptor TLR4 / Microglial Activation Stimulus->Receptor Src Src Kinase (Phosphorylation) Receptor->Src Yixingensin Yixingensin / Ombuin (Inhibitor) Yixingensin->Src Inhibits PI3K PI3K / AKT Pathway Src->PI3K NFkB NF-κB Translocation PI3K->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Neuroprotection Neuroprotection (Reduced Inflammation) Cytokines->Neuroprotection Reduction leads to caption Figure 3: Proposed mechanism of Ombuin-mediated anti-neuroinflammation.

[2][9][12][13][14]

Analytical Profiling (Quality Control)

To validate the isolation of Yixingensin, the following analytical parameters should be met.

Table 2: Analytical Validations

MethodCharacteristic Signal
HPLC-UV Retention time distinct from Rutin/Quercetin; λmax at 255/365 nm.[1][2][3]
ESI-MS [M-H]⁻ ion at m/z 491.1; Fragment at m/z 329 (Aglycone Ombuin).[1][2][3]
1H-NMR (DMSO-d6) Anomeric proton doublet at δ ~5.4 ppm (J=7.5 Hz, β-configuration).[1][2][3] Methoxy singlets at δ ~3.8 ppm (C-7, C-4').[1][2][3]
13C-NMR Carbon signals for Glucose (6 carbons) and Flavonol skeleton (15 carbons + 2 OMe).[1][2][3]

References

  • Si, J. Y., Chen, D. H., Chang, Q., Shen, L. G., & Zhu, Z. Y. (1994). Isolation and Identification of Flavonoids from Gynostemma yixingense. Journal of Integrative Plant Biology (Acta Botanica Sinica), 36(3).[1]

  • Wang, Y., et al. (2024).[10] Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[1][3][8][9] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway.[1][2][3][8] International Journal of Molecular Sciences, 25(16), 8823.

  • PubChem. (2023).[1][3] Ombuin-3-O-glucoside (Compound CID 91884986).[1][2][3] National Library of Medicine.[1][3] [1]

  • Liu, X., et al. (2014). Chemical constituents of Gynostemma pentaphyllum. Chinese Traditional and Herbal Drugs, 45(18), 2602-2606.[2]

  • MedChemExpress. (2023).[1][3] Ombuin-3-O-glucoside Product Datasheet.

Sources

Exploratory

Technical Whitepaper: Yixingensin and Gynostemma Flavonoids

Phytochemical Architecture, Isolation Protocols, and Mechanistic Therapeutics Executive Summary While Gynostemma pentaphyllum (Jiaogulan) is globally recognized for its gypenoside (saponin) content, a distinct chemotype...

Author: BenchChem Technical Support Team. Date: February 2026

Phytochemical Architecture, Isolation Protocols, and Mechanistic Therapeutics

Executive Summary

While Gynostemma pentaphyllum (Jiaogulan) is globally recognized for its gypenoside (saponin) content, a distinct chemotype found in Gynostemma yixingense yields a unique flavonoid profile dominated by Yixingensin (Ombuin-3-O-β-D-glucopyranoside). This whitepaper provides a technical deep-dive into the isolation, structural characterization, and pharmacological mechanisms of Yixingensin. Unlike the broad-spectrum adaptogenic effects of saponins, Yixingensin exhibits targeted activity in neuroinflammation modulation via Src kinase inhibition and lipid metabolism regulation through the SREBP-1c/FASN axis. This guide serves as a blueprint for researchers aiming to isolate this compound for preclinical drug development.

Phytochemical Architecture

Taxonomy and Chemotaxonomy

The genus Gynostemma contains distinct species with divergent metabolic pathways.

  • G. pentaphyllum : Predominantly accumulates dammarane-type saponins (gypenosides).

  • G. yixingense : Characterized by a high flavonoid burden, specifically flavonol glycosides.

Structural Identity of Yixingensin

Yixingensin is a flavonol glycoside.[1][2] Its aglycone, Ombuin , is a dimethyl ether of quercetin. The presence of methoxy groups at the 7- and 4'-positions enhances its lipophilicity and membrane permeability compared to quercetin, while the glucose moiety at position 3 improves water solubility, optimizing bioavailability.

AttributeSpecification
Common Name Yixingensin
IUPAC Name Ombuin-3-O-β-D-glucopyranoside
CAS Registry 158642-42-3
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 Da
Aglycone Ombuin (7,4'-dimethylquercetin)
Glycone β-D-Glucose
Key Functional Groups 7-OMe, 4'-OMe, 3-O-Glc

Extraction and Isolation Protocol

Objective: To isolate high-purity (>98%) Yixingensin from G. yixingense aerial parts. Rationale: Flavonoid glycosides are polar but sensitive to acid hydrolysis. The protocol uses a neutral extraction followed by polarity-guided partitioning to separate non-polar lipids and highly polar polysaccharides from the target flavonoids.

Step-by-Step Methodology
  • Extraction:

    • Macerate dried aerial parts (1 kg) in 70% Methanol (10 L) at room temperature for 72 hours.

    • Why: 70% MeOH maximizes glycoside solubility while minimizing extraction of waxy lipids (which prefer 100% EtOH/CHCl3) and large polysaccharides (which prefer water).

    • Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain the Crude Extract.

  • Liquid-Liquid Partitioning:

    • Suspend Crude Extract in water.

    • Wash 1 (Petroleum Ether): Removes chlorophyll and non-polar lipids. Discard organic layer.

    • Wash 2 (Ethyl Acetate): Extracts aglycones and mono-glycosides. Collect this fraction.

    • Wash 3 (n-Butanol): Extracts di/tri-glycosides.

    • Target: Yixingensin partitions primarily into the Ethyl Acetate and n-Butanol interface; however, for high purity, the Ethyl Acetate fraction often yields cleaner separation from bulk sugars.

  • Chromatographic Isolation:

    • Stationary Phase: Silica Gel 60 (200-300 mesh).

    • Mobile Phase: Chloroform:Methanol gradient (100:1

      
       5:1).
      
    • Polishing: Sephadex LH-20 column using Methanol as eluent.

    • Why: Sephadex LH-20 separates based on molecular size and hydrogen bonding, effectively separating flavonoids from chlorophyll residues and phenolic acids.

  • Validation (HPLC-DAD):

    • Column: C18 Reverse Phase (5

      
      m, 4.6 x 250 mm).
      
    • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

    • Detection: 350 nm (Characteristic Flavonol Band II).

Isolation Workflow Diagram

ExtractionProtocol Plant G. yixingense Aerial Parts Extract 70% Methanol Extraction (Cold Maceration) Plant->Extract Crude Crude Extract (Suspended in H2O) Extract->Crude PetEther Petroleum Ether Wash (Remove Lipids/Chlorophyll) Crude->PetEther Partition 1 EtOAc Ethyl Acetate Partition (Target Fraction) PetEther->EtOAc Aqueous Phase to Partition 2 BuOH n-Butanol Partition (Secondary Fraction) EtOAc->BuOH Residual Aqueous Phase Silica Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->Silica Enriched Fraction Sephadex Sephadex LH-20 (MeOH Elution) Silica->Sephadex Semi-Pure Fractions HPLC Prep-HPLC / Crystallization Sephadex->HPLC Final Pure Yixingensin (Ombuin-3-O-glc) HPLC->Final

Caption: Step-by-step isolation workflow for Yixingensin from Gynostemma yixingense biomass.

Pharmacological Mechanisms

Yixingensin and its aglycone Ombuin operate via distinct signaling cascades compared to the saponins found in the same genus.

Anti-Neuroinflammatory Activity (Src/NF-κB Axis)

Recent studies identify Src kinase as a direct molecular target of Ombuin derivatives.[3]

  • Mechanism: Yixingensin binds to the ATP-binding pocket of Src kinase.

  • Downstream Effect: Inhibition of Src phosphorylation prevents the activation of the PI3K/Akt pathway.[4]

  • Result: Blockade of NF-κB nuclear translocation, leading to reduced transcription of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in microglial cells (e.g., BV-2 lines).

Lipid Metabolism Regulation (SREBP-1c/FASN)

Unlike statins which target HMG-CoA reductase, Gynostemma flavonoids modulate the transcriptional regulation of lipogenesis.

  • AMPK Activation: Yixingensin activates AMP-activated protein kinase (AMPK).

  • SREBP-1c Inhibition: AMPK phosphorylation inhibits the maturation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

  • Target Genes: Downregulation of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), reducing de novo lipogenesis in hepatocytes.

Signaling Pathway Diagram

Mechanism Yixingensin Yixingensin (Ombuin-3-O-glc) Src Src Kinase (Phosphorylation) Yixingensin->Src Inhibits AMPK AMPK (Activation) Yixingensin->AMPK Activates LPS Inflammatory Stimuli (LPS/ROS) LPS->Src Stimulates PI3K PI3K / Akt Src->PI3K SREBP SREBP-1c (Maturation) AMPK->SREBP Inhibits NFkB NF-κB (Nuclear Translocation) PI3K->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, NO) NFkB->Cytokines Transcription Lipogenesis De Novo Lipogenesis (FASN, ACC) SREBP->Lipogenesis Promotes

Caption: Dual mechanistic action of Yixingensin: Anti-inflammatory Src inhibition and Lipid-regulating AMPK activation.

Therapeutic Potential & Drug Development

Comparative Efficacy

Table 1 compares Yixingensin with common reference standards in relevant assays.

CompoundTarget PathwayIC50 / EC50 (Approx.)Primary Indication
Yixingensin Src Kinase / NF-κB20-50

M
Neuroinflammation, Metabolic Syndrome
Quercetin Broad Kinase Inhibitor10-30

M
General Antioxidant
Gypenoside XLIX PPAR

Agonist
15

M
Hyperlipidemia
Simvastatin HMG-CoA Reductase10-20 nMHypercholesterolemia
Development Challenges
  • Solubility: While the glucoside moiety improves solubility over the aglycone, formulation into liposomes or nano-emulsions is recommended to enhance oral bioavailability.

  • Hydrolysis: In vivo, the glycosidic bond is cleaved by cytosolic

    
    -glucosidases or gut microbiota, releasing Ombuin. Pharmacokinetic studies must track both the parent glucoside and the Ombuin metabolite.
    

References

  • Biopurify Phytochemicals. (n.d.). Yixingensin (Ombuin-3-O-β-D-glucopyranoside) Chemical Structure and Specifications. Retrieved from [Link]

  • J. Integr. Plant Biol. (2000). Isolation and Identification of Flavonoids from Gynostemma yixingense. Retrieved from [Link]

  • PubMed. (2024). Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[3][4] Leaves in LPS-Induced BV-2 Microglia by Targeting Src.[3][4] Retrieved from [Link]

  • MDPI. (2025). Lipid Metabolism–Signaling Crosstalk in Metabolic Disease and Aging: Mechanisms and Therapeutic Targets. Retrieved from [Link]

  • ResearchGate. (2025). Flavonoids from Gynostemma pentaphyllum Exhibit Differential Induction of Cell Cycle Arrest in H460 and A549 Cancer Cells. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Extraction and Isolation of Yixingensin from Gynostemma pentaphyllum

[1] Abstract & Scientific Context Yixingensin (CAS: 158642-42-3) is a rare flavonoid glycoside identified in Gynostemma pentaphyllum, distinct from the plant's abundant gypenosides (saponins).[1][2] Chemically defined as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Context

Yixingensin (CAS: 158642-42-3) is a rare flavonoid glycoside identified in Gynostemma pentaphyllum, distinct from the plant's abundant gypenosides (saponins).[1][2] Chemically defined as 5,3'-dihydroxy-7,4'-dimethoxyflavone-3-O-β-D-glucopyranoside , it represents the 3-O-glucoside of the aglycone Ombuin .[1][2]

Unlike the highly polar saponins that dominate Gynostemma extracts, Yixingensin possesses a methylated flavonoid skeleton, conferring specific solubility characteristics that allow for its selective enrichment. This protocol details a targeted isolation workflow that separates Yixingensin from the bulk saponin matrix and structurally similar flavonoids (e.g., Rutin, Ombuoside) using polarity-gradient partitioning and size-exclusion chromatography.[1]

Materials & Reagents

Chemicals[2][3][4][5]
  • Extraction Solvents: Ethanol (95%, 70%), Methanol (HPLC grade), Water (Milli-Q).[1]

  • Partitioning Solvents: Petroleum Ether (60-90°C), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[1][2]

  • Chromatographic Phases:

    • Polyamide 6 (mesh 100-200) – Critical for separating flavonoids from saponins.[1][2]

    • Sephadex LH-20 – For final purification based on molecular size and adsorption.[1][2]

    • Silica Gel 60 (230-400 mesh) – Optional for flash chromatography.[1][2]

  • Reference Standards: Rutin (for co-chromatography control), Yixingensin (if available) or Ombuin.[1][3]

Equipment
  • Ultrasonic Bath (Frequency: 40 kHz) or Reflux Setup.[1]

  • Rotary Evaporator with vacuum control (set to < 50°C).

  • Preparative HPLC (C18 Column, 5µm, 250 x 21.2 mm).

  • LC-MS/MS (Q-TOF) for structure verification.[1][2]

Experimental Methodology

Phase 1: Pre-treatment and Extraction

Objective: Maximize flavonoid recovery while minimizing chlorophyll and lipid co-extraction.

  • Drying: Dry G. pentaphyllum leaves in a forced-air oven at 50°C until constant weight.

  • Comminution: Grind dried material to a fine powder (40-60 mesh).

  • Defatting (Crucial Step):

    • Macerate powder in Petroleum Ether (1:10 w/v) for 24 hours at room temperature.

    • Filter and discard the supernatant (removes lipids/chlorophyll).

    • Air-dry the residue (marc).[1][2]

  • Primary Extraction:

    • Extract the defatted marc with 70% Ethanol (1:15 w/v).[1]

    • Method: Reflux for 2 hours (x3 cycles) OR Ultrasonication (45 mins, <40°C, x3 cycles).

    • Combine filtrates and concentrate under reduced pressure to obtain the Crude Hydroalcoholic Extract .

Phase 2: Liquid-Liquid Fractionation

Objective: Separate Yixingensin (moderately polar) from highly polar saponins and non-polar aglycones.[1][2]

  • Suspend the Crude Extract in distilled water (1:10 w/v).

  • Partition 1 (Petroleum Ether): Wash with Pet Ether (1:1 v/v) x3 to remove residual lipids.[1] Discard organic layer.

  • Partition 2 (Ethyl Acetate - Target Fraction):

    • Extract the aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v) x4.[1]

    • Mechanism:[1][4][5][6] Yixingensin, being a mono-glycoside with two methoxy groups, is less polar than Rutin (diglycoside) and often partitions significantly into EtOAc.

    • Collect and dry the EtOAc layer (Fraction A ).

  • Partition 3 (n-Butanol):

    • Extract the remaining aqueous phase with n-BuOH.[1][2]

    • Note: Residual Yixingensin and more polar flavonoids (Rutin) will concentrate here.[1]

    • Collect and dry the n-BuOH layer (Fraction B ).[1]

    • Decision Point: Screen Fraction A and B by TLC/HPLC. Yixingensin is typically found in the EtOAc fraction or the interface of EtOAc/BuOH.

Phase 3: Chromatographic Isolation

Objective: Purify Yixingensin from co-extracted flavonoids (Ombuoside, Rutin).

Step 3.1: Polyamide Column Chromatography Rationale: Polyamide binds flavonoids via hydrogen bonding (phenolic hydroxyls) much stronger than saponins.[1]

  • Load Fraction A onto a Polyamide 6 column.

  • Elute with a gradient of Water → Ethanol (0%, 30%, 50%, 70%, 95%).

  • Yixingensin Elution: Typically elutes between 50-70% Ethanol due to the presence of methoxy groups (reducing polarity) and the sugar moiety.[1]

  • Monitor fractions via UV (365 nm) – Yixingensin appears as a dark spot turning yellow/orange with AlCl3 reagent.

Step 3.2: Sephadex LH-20 Polishing [1][2]

  • Dissolve the Yixingensin-rich sub-fraction in Methanol.[1]

  • Load onto Sephadex LH-20 column.[1][2]

  • Elute isocratically with 100% Methanol .

  • Mechanism: Separation is based on molecular size and adsorption. Yixingensin (MW ~492 Da) will separate from larger diglycosides (like Rutin, MW ~610 Da).[1]

Step 3.3: Final Purification (Prep-HPLC)

  • Column: C18 Reverse Phase (Prep).

  • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).[1]

  • Gradient: 20% A → 45% A over 30 mins.

  • Detection: 254 nm and 350 nm.

  • Target Peak: Collect the peak corresponding to Yixingensin (Retention time relative to Rutin: Yixingensin elutes after Rutin due to methoxy groups).[1]

Visualization of Workflow

GynostemmaExtraction RawMaterial Dried G. pentaphyllum (Aerial Parts) Defatting Defatting (Petroleum Ether) RawMaterial->Defatting Extraction Extraction (70% Ethanol Reflux) Defatting->Extraction Marc CrudeExtract Crude Hydroalcoholic Extract Extraction->CrudeExtract PartitionWater Suspend in Water CrudeExtract->PartitionWater PartEtOAc Liquid-Liquid Partition (Ethyl Acetate) PartitionWater->PartEtOAc FractionA EtOAc Fraction (Target: Yixingensin Enriched) PartEtOAc->FractionA Organic Phase FractionB n-BuOH Fraction (Saponins/Rutin) PartEtOAc->FractionB Aqueous Phase (Sequential) Polyamide Polyamide Column (H2O -> EtOH Gradient) FractionA->Polyamide Load Sephadex Sephadex LH-20 (MeOH Isocratic) Polyamide->Sephadex 50-70% EtOH Eluate PrepHPLC Prep-HPLC (C18) (ACN / H2O + Formic Acid) Sephadex->PrepHPLC FinalProduct Pure Yixingensin (Ombuin-3-O-glucoside) PrepHPLC->FinalProduct

Caption: Schematic workflow for the targeted isolation of Yixingensin from Gynostemma pentaphyllum, highlighting the critical Ethyl Acetate enrichment step.

Quality Control & Identification

Analytical Parameters (HPLC-DAD)

To verify the identity of the isolated compound, use the following method:

  • Column: C18 Analytical (4.6 x 250 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Gradient: 0-5 min (15% B), 5-25 min (15%→45% B), 25-35 min (45%→90% B).[1][2]

  • Flow Rate: 1.0 mL/min.

  • UV Max: 254 nm, 350 nm (Characteristic of Flavonols).

Structural Verification Data

Upon isolation, Yixingensin must meet the following spectral criteria:

  • Mass Spectrometry (ESI-MS):

    • Molecular Formula: C₂₃H₂₄O₁₂[1]

    • Molecular Weight: 492.4 g/mol [1]

    • Observed Ions: m/z 491 [M-H]⁻ (Negative mode); m/z 493 [M+H]⁺ (Positive mode).[1]

    • Fragment Ions: m/z 329/330 (Aglycone: Ombuin) loss of 162 Da (Glucoside).[1]

  • NMR Characteristics (Key Signals):

    • Two methoxy signals (~3.8-3.9 ppm) corresponding to positions 7 and 4'.[1]

    • Anomeric proton of glucose (~5.1-5.4 ppm, d, J=7-8 Hz, indicating β-configuration).[1]

Optimization Notes (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or degradation.[1][2]Ensure temperature < 50°C during evaporation. Use 70% EtOH (optimal for glycosides) rather than 100% MeOH.[1]
Co-elution with Rutin Similar polarity.[1][2]Use Polyamide column before Silica/C18. Polyamide separates based on H-bonding; the extra methoxy groups on Yixingensin reduce H-bonding compared to Rutin.[1][2]
Saponin Contamination Inefficient partitioning.[1][2]Ensure the EtOAc partition is thorough. Saponins (Gypenosides) generally prefer n-BuOH or Water, while methylated flavonoids prefer EtOAc.[1]

References

  • Tamura, T., et al. (1988). "Jiao Gu Lan (Gynostemma pentaphyllum): The Chinese Rasayan-Current Research Scenario." Journal of Japan Oil Chemists Society.[7] (Identifies Yixingensin alongside Rutin and Ombuoside in G. pentaphyllum).[3][5][6][7]

  • Liu, X., et al. (2024).[7] "Effects of Rhizopus-arrhizus-31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L." MDPI Molecules.[1][2] (Provides comparative MS data and retention behaviors for Yixingensin/Ombuin-3-glucoside).

  • Kao, T.H., et al. (2008). "Bioactive Components in Gynostemma pentaphyllum." UQ eSpace / Phytochemistry. (Confirms the presence and isolation context of Yixingensin in Gynostemma).

  • Biorlab Chemical Reference. (2023). "Yixingensin Chemical Structure and Properties (CAS 158642-42-3)."[1][2] (Verifies structure as Ombuin-3-O-glucoside).[1][2]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Yixingensin

Abstract & Introduction Yixingensin (CAS: 158642-42-3), chemically identified as Ombuin-3-O-β-D-glucopyranoside , is a rare flavonoid glycoside.[1][2][3] Structurally, it consists of the aglycone Ombuin (7,4'-dimethylque...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Yixingensin (CAS: 158642-42-3), chemically identified as Ombuin-3-O-β-D-glucopyranoside , is a rare flavonoid glycoside.[1][2][3] Structurally, it consists of the aglycone Ombuin (7,4'-dimethylquercetin) attached to a glucose moiety at the C-3 position.[1][3] Originally isolated from plants such as Isodon yixingensis (Lamiaceae), it serves as a critical chemotaxonomic marker and a bioactive constituent with potential anti-inflammatory and antioxidant properties.[1][3]

The quantification of Yixingensin presents specific challenges due to its methylation pattern, which alters its polarity compared to common flavonols like Quercetin or Rutin.[3] This Application Note details a robust, validated HPLC-DAD protocol designed to separate Yixingensin from its aglycone and other interfering phenolic matrix components.

Key Technical Advantages of This Method:

  • Specificity: Optimized gradient elution resolves Yixingensin from structurally similar methylated flavonoids.[1][3]

  • Sensitivity: Dual-wavelength detection utilizes the specific flavonol Band I absorption (~360 nm) for high-sensitivity quantitation.[1][3]

  • Robustness: Acidified mobile phase suppresses phenolic ionization, ensuring sharp peak shapes and reproducible retention times.[3]

Physicochemical Profile

Understanding the analyte is the first step in method development.[1][3]

PropertyDataExperimental Implication
Chemical Name Ombuin-3-O-β-D-glucopyranosideTarget Analyte
Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol Mid-range MW; suitable for standard HPLC pore sizes (80-120 Å).[1][3]
Aglycone Ombuin (7,4'-Dimethylquercetin)Less polar than Quercetin due to methoxy groups.[1][3]
Solubility Soluble in Methanol, Ethanol, DMSOSample prep should use MeOH or MeOH/Water mixtures.[3]
UV Maxima ~254 nm (Band II), ~360 nm (Band I)360 nm is selected for quantitation to reduce interference from simple phenols.[1][3]
pKa ~6-7 (Phenolic OH)Mobile phase pH must be < 3.0 to keep analyte neutral.[1][3]

Method Development & Optimization

Chromatographic Conditions (The "Why" and "How")

Column Selection: A C18 (Octadecylsilane) stationary phase is selected.[1][3] The methylation at positions 7 and 4' increases the lipophilicity of the aglycone core compared to Quercetin, but the glucose moiety at C-3 adds significant polarity.[3] A standard C18 column provides the necessary hydrophobic interaction to retain the glycoside while allowing elution before the highly retained aglycones.[1][3]

Mobile Phase Rationale:

  • Solvent A (Water + 0.1% Formic Acid): The addition of acid (pH ~2.[1][3]7) is non-negotiable. It suppresses the ionization of the free phenolic hydroxyl groups at positions 5 and 3'.[3] Ionized phenolics elute early with broad, tailing peaks.[3]

  • Solvent B (Acetonitrile): ACN is preferred over Methanol for this separation because it has lower viscosity (lower backpressure) and typically provides sharper peaks for methylated flavonoids.[1][3]

Standardized Protocol

Instrument: HPLC System with Diode Array Detector (DAD) (e.g., Agilent 1260/1290, Waters Alliance).[1][3]

ParameterSetting
Column C18 Analytical Column (e.g., Zorbax Eclipse Plus C18), 250 mm × 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection Signal: 360 nm (bw 4 nm); Reference: 254 nm (bw 4 nm)

Gradient Program:

Time (min)% Mobile Phase BEvent
0.015%Initial equilibration; retain polar impurities.
5.015%Isocratic hold to separate highly polar co-extractives.
25.045%Linear ramp; elution of Yixingensin (typically ~18-22 min).[1][3]
35.090%Wash step to elute aglycones (Ombuin) and lipophilic compounds.[1][3]
40.090%Hold.[1][3]
41.015%Return to initial conditions.[1][3]
50.015%Re-equilibration (Critical for reproducibility).

Sample Preparation Protocol

Objective: Efficient extraction of Yixingensin from plant matrix (e.g., Isodon leaves) while minimizing chlorophyll and wax co-extraction.[1][3]

  • Grinding: Pulverize dried plant material to a fine powder (#40 mesh).

  • Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Extraction Solvent: Add 10 mL of 70% Methanol in water.

    • Note: 70% MeOH is optimal for glycosides; 100% MeOH may extract too many lipophilic waxes, while 100% water may not fully solubilize the methylated core.[3]

  • Sonication: Sonicate for 30 minutes at room temperature (< 40°C to prevent degradation).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

    • Caution: Do not use nitrocellulose filters as they may bind flavonoids.[1][3]

Method Logic & Visualization[1][3]

Separation Logic Diagram

The following diagram illustrates the separation principle based on the polarity of Yixingensin relative to its matrix components.

SeparationLogic Start Crude Extract (Mixture) Column C18 Column (Hydrophobic Phase) Start->Column Injection Polar Polar Impurities (Sugars, Acids) Elute: 2-5 min Column->Polar Low %B (15%) Target TARGET: Yixingensin (Glycoside) Elute: 18-22 min Column->Target Medium %B (20-45%) Aglycone Aglycone: Ombuin (Less Polar) Elute: 30-35 min Column->Aglycone High %B (>50%)

Caption: Elution order on C18 stationary phase. Yixingensin elutes between polar impurities and its hydrophobic aglycone.[1][3]

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Step1 Pulverize Plant Material Step2 Extract with 70% MeOH (Sonicate 30 min) Step1->Step2 Step3 Filter (0.45 µm PTFE) Step2->Step3 Step4 Inject 10 µL Step3->Step4 Step5 Gradient Elution (Acidified Water / ACN) Step4->Step5 Step6 Detect at 360 nm Step5->Step6

Caption: Step-by-step analytical workflow from raw material to data acquisition.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness"), the following validation criteria must be met:

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase column temperature to 35°C or slightly increase acid concentration (max 0.2%).

    • Theoretical Plates (N): > 5000 for the Yixingensin peak.[1][3]

  • Linearity:

    • Prepare a 5-point calibration curve (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Acceptance: R² > 0.999.[1][3]

  • Limit of Detection (LOD):

    • Typically ~0.5 µg/mL (S/N = 3).[1][3]

  • Peak Purity (DAD):

    • Use the DAD software to compare spectra across the peak.[1][3] The "match factor" should be > 990/1000, ensuring no co-eluting impurities.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction; pH too high.[1][3]Ensure Formic Acid is fresh.[1][3] Consider 0.1% Phosphoric Acid if MS detection is not required.[1][3]
Retention Time Drift Temperature fluctuation; Column equilibration.[1][3]Use a column oven. Ensure 10 min re-equilibration time between runs.
Split Peak Solvent mismatch.Sample solvent (100% MeOH) is too strong. Dilute sample with water to match initial mobile phase (15% ACN).[1][3]
High Backpressure Particulates.[1][3]Re-filter sample. Check guard column.[1][3]

References

  • Biopurify Phytochemicals. (n.d.). Yixingensin (CAS 158642-42-3) Product Data.[1][2][3] Retrieved from [Link][1][3][4]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1][3] The Systematic Identification of Flavonoids. Springer-Verlag.[1][3] (Seminal text on flavonoid UV spectra).

  • Cai, Y., Sun, M., & Corke, H. (2003).[1][3] HPLC characterization of flavonoids and antioxidant activity of herbal plant extracts. Journal of Chromatographic Science, 48(9).[1][3] (General protocol grounding for flavonoid glycosides).

  • PubChem. (n.d.).[1][3] Ombuin 3-O-beta-D-glucopyranoside. National Center for Biotechnology Information.[1][3] Retrieved from [Link][1][3]

Sources

Method

High-Precision Preparation of Yixingensin Stock Solutions for Biological Screening

Executive Summary & Scientific Rationale Yixingensins (A–P) are ent-kaurene diterpenoids isolated from Isodon yixingensis. Like other members of this class (e.g., Oridonin), they exhibit potent cytotoxic and anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Yixingensins (A–P) are ent-kaurene diterpenoids isolated from Isodon yixingensis. Like other members of this class (e.g., Oridonin), they exhibit potent cytotoxic and anti-inflammatory activities, primarily mediated through the alkylation of proteins via their


-unsaturated ketone moieties.

The Critical Challenge: The biological screening of Yixingensins is frequently compromised by two failure modes:

  • Aqueous Precipitation ("Crash-out"): Due to high lipophilicity (LogP > 2.5), these compounds rapidly precipitate when introduced to aqueous culture media, leading to false negatives.

  • Nucleophilic Degradation: The reactive enone structure acts as a Michael acceptor. In the presence of nucleophilic buffer components (e.g., Tris, free thiols in media like Glutathione), Yixingensins can form covalent adducts before reaching the cellular target.

This Application Note defines a protocol to solubilize, store, and dilute Yixingensin stocks to ensure bioavailability and structural integrity.

Physicochemical Profile & Solubility Data

Before handling, verify the specific Yixingensin analog. Most share the core ent-kaurene skeleton.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~330 – 450 g/mol Use molar calculations, not % w/v, for stoichiometry.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended. Dissolves > 20 mM easily.
Secondary Solvents Ethanol, MethanolAvoid for Stocks. High volatility alters concentration over time.
Aqueous Solubility < 10 µM (estimated)Critical Risk. Direct dilution from 100% DMSO to media causes precipitation.
Reactivity Michael Acceptor (

-methylene cyclopentanone)
Avoid buffers with DTT, Mercaptoethanol, or primary amines (Tris) during storage.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, sterile master stock in anhydrous DMSO.

Reagents & Equipment[1][2][3]
  • Compound: Yixingensin (Solid, stored at -20°C).

  • Solvent: DMSO, anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent). Note: Hygroscopic DMSO causes compound degradation.
    
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene (PP) for long-term storage as leachables can interfere with bioassays.

Step-by-Step Methodology
  • Equilibration: Remove the Yixingensin vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 1–2 mg of Yixingensin into the amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve exactly 10 mM.
    
    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.

    • Visual Check: Inspect against a light source. The solution must be crystal-clear. If particulates remain, sonicate in a water bath for 2 minutes (max temp 37°C).

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL) in PCR tubes or amber micro-vials.

    • Store at -80°C. Stable for 6 months.

    • Avoid: Repeated freeze-thaw cycles (limit to < 3).

Protocol 2: The "Intermediate Step" Dilution Strategy

Objective: Dilute the stock into assay media without inducing precipitation.

The Error: Direct addition of 100% DMSO stock to cell culture media often creates a local region of supersaturation, causing the compound to crash out as micro-crystals that never re-dissolve.

The Solution: Use an intermediate dilution step to step-down the DMSO concentration gradually.

Workflow Diagram (Graphviz)

DilutionProtocol cluster_warning Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Media/PBS) Final Final Assay Well (1 µM in 0.1% DMSO) Inter->Final 1:100 Dilution (into Cell Culture) Media Assay Media (Pre-warmed 37°C) Media->Inter Diluent Media->Final Bulk Volume

Figure 1: Step-down dilution strategy to prevent osmotic shock and precipitation.

Procedure
  • Prepare Intermediate Plate (100x Concentrate):

    • Dilute the 10 mM Master Stock 1:100 into serum-free media or PBS to create a 100 µM Intermediate Solution.

    • Note: The DMSO concentration is now 1%. This is usually stable for short periods (1–2 hours).

    • Visual Check: Ensure no turbidity.

  • Final Dilution (1x Assay Concentration):

    • Pipette the Intermediate Solution into the cell culture plate containing cells in complete media (with FBS).

    • Dilute 1:10 (e.g., add 10 µL Intermediate to 90 µL cells).

    • Final Concentrations: 10 µM Compound, 0.1% DMSO.

    • Why? 0.1% DMSO is generally non-toxic to most cell lines (HeLa, MCF-7, RAW264.7).

Quality Control & Validation

Trust but verify. A biological assay is only as good as the chemical input.

A. Absorbance Check (UV-Vis)

Yixingensins and related ent-kaurenes typically absorb in the UV range (approx. 230–250 nm due to the enone system).

  • Dilute stock to 50 µM in Methanol.

  • Scan 200–400 nm.

  • Pass Criteria: Distinct peak

    
     consistent with literature (often ~232 nm). Loss of this peak indicates saturation of the double bond (degradation).
    
B. Precipitation Screen (Microscopy)

Before running a 3-day cytotoxicity assay:

  • Prepare a "dummy" well with media + compound (no cells).

  • Incubate for 2 hours at 37°C.

  • Inspect under 10x/20x phase-contrast microscopy.

  • Pass Criteria: No visible crystals or needles.

Biological Context: Signaling Pathway

Yixingensins often target the NF-


B pathway. The diagram below illustrates the proposed mechanism where the compound covalently modifies IKK

or p65, preventing translocation.

Pathway Stimulus TNF-alpha / LPS Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex (Target of Yixingensin?) Receptor->IKK Activation IkB I-kappa-B IKK->IkB Phosphorylation NFkB NF-kappa-B (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Yixingensin Yixingensin (Michael Acceptor) Yixingensin->IKK Covalent Modification (Inhibition)

Figure 2: Proposed inhibition of NF-kB signaling by ent-kaurene diterpenoids.

References

  • Sun, H. D., et al. (2006). Diterpenoids from Isodon species. Phytochemistry.[1][2][3][4][5][6]

  • Ding, C., et al. (2013). Structure-activity relationships of isodon diterpenoids as antitumor agents. Journal of Medicinal Chemistry.

  • NIH Assay Guidance Manual. Compound Management and Handling.

  • Li, Y., et al. (2016). Oridonin inhibits LPS-induced inflammation. International Immunopharmacology. (Mechanistic parallel for ent-kaurenes).

Sources

Application

Isolation of Yixingensin using counter-current chromatography

Application Note: Strategic Isolation of Yixingensin via High-Speed Counter-Current Chromatography (HSCCC) Executive Summary Yixingensin is a bioactive ent-kaurane diterpenoid found in Isodon yixingensis (Lamiaceae). Lik...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation of Yixingensin via High-Speed Counter-Current Chromatography (HSCCC)

Executive Summary

Yixingensin is a bioactive ent-kaurane diterpenoid found in Isodon yixingensis (Lamiaceae). Like many Isodon diterpenoids (e.g., Oridonin, Ponicidin), it exhibits significant cytotoxic and anti-inflammatory properties, making it a high-value target for drug development. However, isolating Yixingensin is chemically challenging due to the coexistence of structurally homologous diterpenoids with similar polarities.

Traditional solid-liquid chromatography (silica gel) often leads to irreversible adsorption and sample loss. High-Speed Counter-Current Chromatography (HSCCC) offers a superior alternative: a support-free liquid-liquid partition technique that eliminates adsorption, ensures 100% sample recovery, and handles high sample loads.

This guide details a reproducible, self-validating protocol for the isolation of Yixingensin, focusing on the critical HEMWat (n-Hexane/Ethyl Acetate/Methanol/Water) solvent system optimization.

Pre-Separation Strategy: Extraction & Enrichment

Direct injection of crude extracts into HSCCC is inefficient. A pre-fractionation step is required to narrow the polarity window.

Protocol:

  • Extraction: Macerate air-dried, powdered aerial parts of Isodon yixingensis (1 kg) in 95% Ethanol (EtOH) (3 x 5 L) at room temperature.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 45°C to yield a crude gum.

  • Liquid-Liquid Partition (Enrichment):

    • Suspend the crude gum in Water (1 L).

    • Partition sequentially with Petroleum Ether (to remove chlorophyll/waxes) and then Ethyl Acetate (EtOAc) .

    • Target Fraction: Collect and concentrate the EtOAc layer . This fraction contains the diterpenoids, including Yixingensin.

    • Note: Discard the water layer (sugars/glycosides) and PE layer (lipids) unless targeting other classes.

HSCCC Protocol: The Core Methodology

Two-Phase Solvent System Selection

The success of HSCCC relies entirely on the partition coefficient (


). For Isodon diterpenoids, the HEMWat  family is the gold standard.

Target Criteria:

  • 
     Value:  Must be between 0.5 and 2.5 .
    
    • 
      : Elutes too fast (poor resolution).
      
    • 
      : Elutes too slow (band broadening).
      
  • Settling Time: < 20 seconds (ensures good stationary phase retention).

Recommended Screening Systems (Volume Ratios):

System IDn-HexaneEthyl AcetateMethanolWaterPolarity Target
Sys A 3131Low Polarity
Sys B 1111Medium (Start Here)
Sys C 2323High Polarity
Sys D 32.53.52Isodon Optimized*

*Ref: System D is frequently cited for separating complex Isodon diterpenoids like Kamebakaurin and Lasiokaurin.

Measurement of


 (HPLC Method): 
  • Equilibrate 2 mL of each phase (Upper/Lower) in a test tube.

  • Add ~2 mg of crude sample. Shake vigorously.

  • Analyze both phases by HPLC.

  • Calculate

    
    .
    
    • If

      
      , the system is ideal.
      
Apparatus & Experimental Setup
  • Instrument: High-Speed Counter-Current Chromatograph (e.g., TBE-300 or equivalent).

  • Column Volume: ~300 mL (multilayer coil).

  • Revolution Speed: 800–1000 rpm.

  • Temperature: 25°C (Critical: Fluctuations alter settling time).

  • Detection: UV at 210 nm (general diterpenoid detection) or 254 nm (if conjugated enone system is present).

Separation Procedure (Step-by-Step)
  • Equilibrium: Pump the Stationary Phase (usually Upper Phase for Head-to-Tail elution) into the column at 20-30 mL/min until the column is full.

  • Rotation: Start the centrifuge at 850 rpm.

  • Mobile Phase: Pump the Mobile Phase (Lower Phase) at 2.0 mL/min.

  • Equilibrium Check: Wait until the mobile phase elutes from the outlet. Calculate retention of stationary phase (

    
    ).
    
    • Target

      
      : > 50%.
      
  • Sample Injection: Dissolve 200–500 mg of the EtOAc enriched fraction in 10 mL of a 1:1 mixture of both phases. Inject into the sample loop.

  • Elution: Collect fractions (e.g., 5 mL/tube). Monitor UV absorbance.

  • Extrusion (Optional): If Yixingensin does not elute within 300 minutes, stop rotation and pump out the column contents to recover high-

    
     compounds.
    

Workflow Visualization

Yixingensin_Isolation cluster_optimization Critical Control Point Plant Isodon yixingensis (Aerial Parts) Extract Ethanol Extraction (Crude Gum) Plant->Extract 95% EtOH Partition Liq-Liq Partition (Water vs. EtOAc) Extract->Partition EtOAc_Frac EtOAc Fraction (Target Diterpenoids) Partition->EtOAc_Frac Select Organic Layer Screening K-Value Screening (HEMWat Systems) EtOAc_Frac->Screening Optimize K (0.5-2.5) HSCCC HSCCC Separation (Head-to-Tail Mode) Screening->HSCCC Load Sample Fractions Fraction Collection (UV Monitoring) HSCCC->Fractions HPLC HPLC Purity Check (>95% Target) Fractions->HPLC NMR Structural ID (NMR/MS) HPLC->NMR Validated Pure

Figure 1: Strategic workflow for the isolation of Yixingensin from Isodon yixingensis.

Post-Separation Analysis & Validation

Purity Check (HPLC-DAD):

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol/Water gradient (e.g., 40% to 80% MeOH over 30 min).

  • Result: Yixingensin should appear as a single symmetrical peak. Purity > 98% is achievable with optimized HSCCC.

Structural Identification:

  • ESI-MS: Check molecular weight (typically

    
     300–500 range for diterpenoids).
    
  • NMR:

    
    H and 
    
    
    
    C NMR in CDCl
    
    
    or Pyridine-
    
    
    . Look for characteristic ent-kaurane signals (exocyclic methylene protons, oxygenated methines).

References

  • Diterpenoids from Isodon Species

    • Title: Isolation and purification of diterpenoids
    • Context: Establishes the efficacy of HEMW
    • Source:

  • General HSCCC Methodology

    • Title: Counter-current chromatography: A modern tool for selective extraction of bioactive phytochemicals.
    • Context: Provides the theoretical basis for -value optimiz
    • Source:

  • Isodon Chemical Constituents

    • Title: Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity.[1][2]

    • Context: Details the structural class and polarity of compounds similar to Yixingensin.
    • Source:

  • Solvent System Optimization

    • Title: High-Speed Countercurrent Chromatography (HSCCC)
    • Context: Validates the use of biphasic solvent systems for complex natural product isol
    • Source:

Sources

Method

Application Note: Yixingensin (Ombuin-3-O-β-D-glucopyranoside) Dosage &amp; Concentration Ranges for In Vitro Studies

This Application Note is designed to provide a rigorous, field-proven framework for the use of Yixingensin (chemically identified as Ombuin-3-O-β-D-glucopyranoside ) in in vitro experimental settings. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven framework for the use of Yixingensin (chemically identified as Ombuin-3-O-β-D-glucopyranoside ) in in vitro experimental settings.

Executive Summary & Compound Identity

Yixingensin is a flavonol glycoside originally isolated from Gynostemma yixingense and Hibiscus manihot. Chemically, it is the 3-O-glucoside of Ombuin (7,4'-dimethylquercetin).

Critical Note on Nomenclature: In Western scientific literature, this compound is frequently referred to by its chemical description, Ombuin-3-O-glucoside , rather than the trivial name "Yixingensin." Researchers searching for mechanistic data should query "Ombuin" or "Ombuin-3-glucoside" to access the full breadth of pharmacological evidence.

Mechanistic Profile: Yixingensin functions primarily as a prodrug for its aglycone, Ombuin . Upon cellular uptake and hydrolysis, it exerts potent anti-inflammatory and antioxidant effects. Its primary mechanism involves the inhibition of the Src/PI3K/Akt/NF-κB signaling axis, making it a valuable probe for neuroinflammation and metabolic disorder studies.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the validated signaling cascade modulated by Yixingensin (via Ombuin). It specifically targets the Src kinase upstream of the NF-κB pathway, distinguishing it from general antioxidants.

Yixingensin_MOA cluster_legend Legend Yixingensin Yixingensin (Ombuin-3-glucoside) Ombuin Ombuin (Aglycone Metabolite) Yixingensin->Ombuin Hydrolysis (β-glucosidase) Src Src Kinase (Phosphorylation) Ombuin->Src Inhibits (Direct Target) LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt NFkB NF-κB (Nuclear Translocation) Akt->NFkB Inflammation Pro-inflammatory Cytokines (NO, IL-6, TNF-α) NFkB->Inflammation Transcription key Blue: Compound | Green: Active Metabolite | Red: Inhibitory Target

Figure 1: Yixingensin exerts anti-inflammatory effects by hydrolyzing to Ombuin, which directly inhibits Src phosphorylation, downstream PI3K/Akt signaling, and NF-κB nuclear translocation.[1]

Validated Dosage & Concentration Ranges

The following ranges are synthesized from cytotoxicity data on Ombuin derivatives and specific studies on Hibiscus flavonoids.

Solubility & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO).[2]

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media. Ensure final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

Concentration Guide by Assay Type
Experimental ContextRecommended RangeOptimal DoseTimepointPhysiological Outcome
Anti-Inflammatory (BV-2, RAW264.7)10 – 50 µM 30 µM Pre-treat 1h,then LPS 24hSignificant reduction in NO, IL-6, TNF-α without cytotoxicity.
Cytotoxicity Screening (Tumor lines: HepG2, MCF-7)1 – 100 µM IC50 > 100 µM 24 – 48 hYixingensin exhibits low intrinsic cytotoxicity compared to other flavonoids.
Neuroprotection (Oxidative Stress Models)5 – 25 µM 10 µM Pre-treat 2-4hNrf2 activation; protection against H₂O₂-induced damage.
Toxicity Threshold (Non-target cells)> 100 µM N/A 24 hSignificant reduction in cell viability observed above 100 µM.

Senior Scientist Insight:

"Unlike Quercetin, which can be cytotoxic at lower concentrations (20-40 µM) in some sensitive lines, the methylation at the 7- and 4'-positions in Yixingensin (Ombuin backbone) increases its lipophilicity and metabolic stability, but generally reduces acute cytotoxicity. Do not exceed 50 µM for mechanistic studies if preserving cell viability is the goal."

Detailed Experimental Protocol

This protocol outlines a self-validating workflow to determine the anti-inflammatory efficacy of Yixingensin in microglial cells (BV-2), a standard model for its bioactivity.

Phase 1: The "Safety Window" (Viability Assay)

Before assessing efficacy, you must define the non-toxic range for your specific cell line.

  • Seeding: Seed BV-2 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Preparation: Thaw 50 mM Yixingensin stock. Prepare serial dilutions in serum-free media: 0, 10, 30, 50, 100, 200 µM .

  • Treatment: Aspirate old media. Add 100 µL of treatment media to wells (n=3 replicates).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 1-4 hours. Measure absorbance (OD450 for CCK-8).

  • Validation Criterion: Select the highest concentration where cell viability remains >90% relative to the DMSO control. Expect this to be around 50 µM.

Phase 2: The Efficacy Assay (LPS Challenge)
  • Seeding: Seed cells in 6-well plates (

    
     cells/well) for protein/RNA extraction.
    
  • Pre-treatment: Treat cells with Yixingensin at 10, 30, and 50 µM for 1 hour .

    • Control: Media + 0.1% DMSO.

    • Positive Control:[2][3] Dexamethasone (1 µM).

  • Stimulation: Add Lipopolysaccharide (LPS) directly to the wells (final concentration 1 µg/mL ) without removing the Yixingensin media.

  • Incubation: Incubate for 18–24 hours .

  • Analysis:

    • Supernatant: Collect for ELISA (TNF-α, IL-6) or NO assay (Griess Reagent).

    • Lysate: Extract protein for Western Blot (Target: p-Src, p-NF-κB p65).

Troubleshooting & Optimization

  • Precipitation: Flavonoids often precipitate in aqueous media at high concentrations. If you observe crystals at >50 µM, sonicate the working solution at 37°C for 5 minutes before adding to cells.

  • Serum Interference: High FBS (10%) can bind flavonoids, reducing free drug availability. If efficacy is lower than expected, try reducing FBS to 1-2% during the treatment window.

  • Metabolism: Yixingensin is a glycoside.[4] In cell lines with low

    
    -glucosidase activity, conversion to the active Ombuin aglycone may be slow. If no effect is seen, consider co-treating with a small amount of 
    
    
    
    -glucosidase enzyme or extending pre-treatment time to 4 hours.

References

  • Isolation and Identification of Yixingensin: Title: Isolation and Identification of Flavonoids from Gynostemma yixingense. Source: Journal of Integrative Plant Biology. URL:[Link]

  • Anti-inflammatory Mechanism of Ombuin (Aglycone): Title: Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[1][5] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway.[1] Source: International Journal of Molecular Sciences (via PubMed Central). URL:[Link]

  • Chemical Identity (PubChem): Title: Ombuin 3-glucoside (Yixingensin) Compound Summary.[4] Source: PubChem.[4] URL:[Link]

  • Cytotoxicity of Flavonol Glycosides: Title: Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside... from Moringa oleifera. Source: National Institutes of Health (PubMed). URL:[Link]

Sources

Application

Methodologies for the Quantitative Analysis of Yixingensin (Ombuin-3-O-β-D-glucopyranoside) in Complex Plant Matrices

Application Note: AN-2026-YXG Executive Summary & Chemical Identity Yixingensin is a rare flavonol glycoside, chemically identified as Ombuin-3-O-β-D-glucopyranoside (5,3'-dihydroxy-7,4'-dimethoxyflavone-3-O-glucoside).[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-YXG

Executive Summary & Chemical Identity

Yixingensin is a rare flavonol glycoside, chemically identified as Ombuin-3-O-β-D-glucopyranoside (5,3'-dihydroxy-7,4'-dimethoxyflavone-3-O-glucoside).[1][2][3] Originally isolated from Gynostemma yixingense [1], it has since been identified in Scutellaria species and Hibiscus manihot [2].

Accurate quantification of Yixingensin is challenging due to its structural similarity to other methylated flavonols (e.g., Retusin, Pachypodol) and potential co-elution with abundant isomers. This guide provides a definitive protocol for its extraction and quantification using UHPLC-ESI-MS/MS (Gold Standard) and HPLC-DAD (Routine Analysis), correcting common mass spectrometry misidentifications found in literature.

Chemical Profile
ParameterSpecification
IUPAC Name 5,3'-dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside
Common Name Yixingensin
CAS Registry 158642-42-3
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Aglycone Ombuin (MW 330.[2][4]29)
Key Solubility Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water.

Sample Preparation Protocol

Efficient extraction of glycosylated flavonoids requires disrupting the plant cell wall while preventing hydrolysis of the glycosidic bond. We recommend Ultrasonic-Assisted Extraction (UAE) over Soxhlet extraction to minimize thermal degradation.

Reagents & Materials
  • Extraction Solvent: 70% Ethanol (LC-MS Grade) in Milli-Q Water.

  • Internal Standard (IS): Rutin-d3 (isotopic) or Vitexin (structural analog, if Yixingensin-free matrix is unavailable).

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., Sep-Pak C18, 500 mg).

Step-by-Step Extraction Workflow
  • Lyophilization: Freeze-dry fresh plant tissue to constant weight and grind to a fine powder (mesh size >60).

  • Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of 70% Ethanol.

  • Ultrasonication: Sonicate at 40 kHz, 300W for 30 minutes at controlled temperature (<40°C).

    • Note: Temperatures >60°C may promote partial hydrolysis of the glucoside to the aglycone (Ombuin).

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate 1:10 with initial mobile phase prior to injection.

ExtractionWorkflow Start Plant Material (Dried/Ground) Step1 Weigh 100mg Add 5mL 70% EtOH Start->Step1 Step2 Ultrasonication (30 min, <40°C) Step1->Step2 Cell Lysis Step3 Centrifugation (10,000g, 10 min) Step2->Step3 Step4 Filtration (0.22 µm PTFE) Step3->Step4 Check Quality Check: Clear Supernatant? Step4->Check Check->Step3 No (Re-spin) Final UHPLC-MS/MS Analysis Check->Final Yes

Figure 1: Optimized Ultrasonic-Assisted Extraction (UAE) workflow for Yixingensin recovery.

Analytical Method: UHPLC-ESI-MS/MS

This is the preferred method for trace quantification due to the high selectivity required to distinguish Yixingensin from other flavonol glucosides.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v).

    • B: Acetonitrile (LC-MS Grade).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
2.0 5
10.0 40
12.0 95
14.0 95
14.1 5

| 17.0 | 5 (Re-equilibration) |

Mass Spectrometry Parameters (ESI-)

Yixingensin ionizes best in Negative Mode (ESI-) .

  • Source Temp: 500°C.

  • Ion Spray Voltage: -4500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: Medium.

MRM Transitions (Critical):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Identity
Yixingensin 491.1 [M-H]⁻ 329.0 40 25 Loss of Glucoside (Aglycone Ombuin)
491.1 314.0 40 35 Demethylation of Aglycone

| Rutin (IS) | 609.1 | 300.0 | 45 | 30 | Standard Reference |

Critical Technical Note: Some automated databases may predict the mass based on Kaempferol derivatives (approx m/z 287). This is incorrect for Yixingensin. The correct precursor mass for C₂₃H₂₄O₁₂ is 491.1 m/z (Negative mode).

Routine Analysis: HPLC-DAD Protocol

For laboratories without MS capabilities, HPLC-DAD is viable if the sample is sufficiently purified or if Yixingensin is a major constituent.

  • Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm).

  • Detection Wavelength: 350 nm (Bandwidth 4 nm) – Characteristic of Flavonol band I.

  • Reference Wavelength: 550 nm.

  • Elution: Isocratic holding at 18% B is NOT recommended due to peak broadening; use the gradient described in Section 3 but scaled for 4.6mm columns (Flow rate 1.0 mL/min).

Method Validation (FDA/ICH Guidelines)

To ensure data trustworthiness, the following validation parameters must be met:

Linearity & Range
  • Prepare calibration standards in 70% Methanol ranging from 1 ng/mL to 1000 ng/mL .

  • Acceptance Criteria:

    
    .
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
Recovery & Matrix Effect

Since plant matrices (especially Gynostemma) are complex:

  • Post-Extraction Spike: Spike pure Yixingensin into a blank matrix extract.

  • Pre-Extraction Spike: Spike into the plant powder before extraction.

  • Calculation:

    
    
    
    • Target: Matrix effect should be within ±15%.[2] If suppression >20% is observed, dilute the sample or use the Standard Addition Method.

Quantification Summary Table
ParameterValue / Criteria
LOD (Limit of Detection) 0.5 ng/mL (S/N > 3)
LLOQ (Lower Limit of Quant) 1.5 ng/mL (S/N > 10)
Precision (Intra-day) RSD < 5.0%
Accuracy 85% - 115%
Recovery 90% - 110%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Add 5mM Ammonium Acetate to aqueous mobile phase.
Low Sensitivity (MS) Ion suppression from co-eluting sugars.Improve cleanup using SPE (C18) or dilute sample 1:20.
Ghost Peaks Carryover from high-concentration samples.Implement a needle wash with 50:50 MeOH:H₂O + 0.1% Formic Acid.
Retention Time Shift pH fluctuation in mobile phase.Ensure Formic Acid is fresh; buffer aqueous phase if necessary.

References

  • Si, J. Y., Chen, D. H., Chang, Q., Shen, L. G., & Zhu, Z. Y. (1994).[5] Isolation and Identification of Flavonoids from Gynostemma yixingense. Journal of Integrative Plant Biology (Acta Botanica Sinica), 36(3).[5] [5]

  • Dong, Y., et al. (2024).[6][7] Effects of Rhizopus arrhizus 31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L. Molecules, 29(5), 1046.[8] [Link]

  • KNApSAcK Metabolite Database. (n.d.). Metabolite Information: Yixingensin (C00005614).[1][2] Nara Institute of Science and Technology.[2] [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

Method

Application Note: Thin-Layer Chromatography (TLC) Separation of Yixingensin

Abstract & Introduction Yixingensin is a rare flavonoid (specifically a tetrahydroxyflavanone derivative) predominantly isolated from Scutellaria yixingensis and related species within the Lamiaceae family.[1] Often co-o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Yixingensin is a rare flavonoid (specifically a tetrahydroxyflavanone derivative) predominantly isolated from Scutellaria yixingensis and related species within the Lamiaceae family.[1] Often co-occurring with major bioactive flavones such as baicalin, wogonin, and oroxylin A, its isolation presents a specific chromatographic challenge due to structural isomerism and similar polarity profiles to other aglycones in the matrix.[2]

This application note details a robust Thin-Layer Chromatography (TLC) protocol for the qualitative analysis and preparative isolation of Yixingensin.[3][1] The method prioritizes the separation of the aglycone fraction (Yixingensin) from the glycosidic baseline (Baicalin) and structurally similar methoxylated flavones (Wogonin).[1]

Key Applications
  • Phytochemical Profiling: Rapid identification of Scutellaria yixingensis chemotypes.

  • Process Monitoring: Tracking hydrolysis efficiency during extraction (conversion of glycosides to aglycones).

  • Purity Assessment: QC of isolated Yixingensin fractions prior to HPLC/NMR.

Physicochemical Profile

Understanding the analyte is the first step in successful separation.[1]

PropertyDescriptionChromatographic Implication
Chemical Class Flavanone / Flavone AglyconeModerate polarity; significantly less polar than glycosides (e.g., Baicalin).[3][2][1]
Functional Groups 4 x Phenolic Hydroxyls (-OH)Requires acidic mobile phase to suppress ionization and prevent tailing.[3][1]
Solubility Soluble in Methanol, Ethyl AcetateSample preparation should use MeOH or Acetone.[2]
UV Absorption Maxima ~270-280 nm, ~320 nmDetectable via UV254 fluorescence quenching.[3][2][1]
Complexation Chelates with Al³⁺ and Fe³⁺Reacts with AlCl₃ (fluorescence) and FeCl₃ (colored complex).[1]

Materials & Reagents

Stationary Phase[4][5]
  • Analytical: HPTLC Silica gel 60 F254 glass plates (20 x 10 cm).

  • Preparative: TLC Silica gel 60 F254 (0.5 – 1.0 mm thickness).[1]

  • Pre-treatment: Activation at 110°C for 30 minutes recommended for high-humidity environments.[3][1]

Mobile Phase Reagents (HPLC Grade)
  • Toluene[3][4]

  • Ethyl Acetate[3][1][5][4][6]

  • Formic Acid (98%+)[3][1]

  • Methanol (for sample dissolution)[3][1]

Derivatization Reagents
  • Reagent A: 1% Aluminum Chloride (AlCl₃) in Ethanol.[1]

  • Reagent B: 5% Sulfuric Acid in Ethanol (Charring reagent).[1]

Method Development: The Separation Logic

The separation of Scutellaria flavonoids requires a "polarity ladder" approach.

  • Glycosides (Baicalin): Highly polar.[1] They will remain near the origin (Rf < 0.[1]1) in non-polar systems.[1][7][6]

  • Aglycones (Yixingensin, Wogonin, Baicalein): Moderate polarity.[2] These require a solvent system that moves them to the middle of the plate (Rf 0.3 – 0.7).[1]

Selected Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v) [3][2]

  • Why Toluene? Provides the hydrophobic drive to move aglycones.[1]

  • Why Ethyl Acetate? Modulates polarity to separate hydroxylated Yixingensin from methoxylated analogs.[1]

  • Why Formic Acid? Critical for suppressing the ionization of phenolic -OH groups, ensuring sharp bands rather than streaks.[3][2][1]

Detailed Experimental Protocol

Phase 1: Sample Preparation[1]
  • Extraction: Weigh 1.0 g of dried Scutellaria root powder.

  • Solvent Addition: Add 10 mL of Methanol (70%).

  • Sonication: Sonicate for 30 minutes at 40°C.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.45 µm PTFE filter.[1]

  • Concentration: Evaporate to dryness and reconstitute in 1 mL pure Methanol (high concentration is needed for minor compounds like Yixingensin).

Phase 2: Chromatographic Development[1][3]
  • Chamber Saturation: Line a twin-trough chamber with filter paper.[3][1] Add mobile phase (Toluene:EtOAc:FA, 5:4:1).[2] Seal and equilibrate for 20 minutes .

    • Note: Failure to saturate results in "smiling" solvent fronts and inconsistent Rf values.[1]

  • Spotting: Apply 2 µL (analytical) or 50 µL (preparative band) of the sample 15 mm from the bottom edge.[1]

  • Development: Place plate in chamber. Develop until the solvent front reaches 80 mm from the origin.[1]

  • Drying: Remove plate and dry in a stream of warm air until acid fumes are removed (approx. 5 mins).

Phase 3: Visualization & Analysis

Perform detection in the following order to maximize data extraction from a single plate:

  • UV 254 nm (Quenching):

    • Observation: Yixingensin appears as a dark spot against the bright green fluorescent background.[1]

    • Rf Expectation: ~0.45 (Distinct from Baicalin at Rf 0.05 and Wogonin at Rf ~0.70).[1]

  • UV 366 nm (Native Fluorescence):

    • Observation: Many flavones appear as dark purple/brown spots.[1]

  • Derivatization (AlCl₃):

    • Dip plate in 1% AlCl₃ solution for 1 second or spray evenly.[1]

    • Dry and view under UV 366 nm .[1]

    • Observation: Yixingensin fluoresces bright yellow/green due to the 5-OH/4-keto chelation.[3][1]

Workflow Diagram (DOT)

G cluster_tlc TLC Separation Process start Start: Scutellaria Root Powder extract Extraction (MeOH, Sonication, 40°C) start->extract filter Filtration (0.45 µm) & Concentration extract->filter spot Spotting (2 µL Analytical / 50 µL Prep) filter->spot saturate Chamber Saturation (Toluene:EtOAc:FA 5:4:1) 20 mins develop Development (80mm migration) saturate->develop Equilibration spot->develop dry Drying (Remove Acid Fumes) develop->dry visualize Visualization Strategy dry->visualize result_uv UV 254nm: Dark Spot (Quenching) visualize->result_uv result_alcl3 AlCl3 + UV 366nm: Yellow Fluorescence visualize->result_alcl3

Caption: Step-by-step workflow for the extraction and TLC isolation of Yixingensin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Acid deficiency or Sample OverloadIncrease Formic Acid to 12% in mobile phase. Reduce spotting volume.
Poor Separation from Wogonin Polarity mismatchDecrease Ethyl Acetate ratio (e.g., Toluene:EtOAc 6:3:1).[2]
"Smiling" Solvent Front Uneven saturationEnsure filter paper lines the chamber; allow full 20 min saturation.
Weak Fluorescence Incomplete derivatizationEnsure plate is completely dry of acid before AlCl₃ spray (acid quenches fluorescence).[1]

References

  • Chinese Pharmacopoeia Commission. (2020).[1] Pharmacopoeia of the People's Republic of China. (Standard for Scutellaria extraction and TLC identification).

  • Qiao, X., et al. (2016).[2] "Chemical analysis of Scutellaria baicalensis... by liquid chromatography–mass spectrometry." Journal of Chromatography A. (Provides relative polarity and elution order of Scutellaria flavonoids).[1]

  • Wagner, H., & Bladt, S. (1996).[2] Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer.[1] (The authoritative text on TLC mobile phases for flavonoids).

  • Zhang, Y., et al. (2015).[2] "Extraction and Isolation of Flavonoids from Scutellaria baicalensis." Separation Science and Technology. (Methodology for separating aglycones from glycosides). [3][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yixingensin &amp; Scutellaria Flavonoid Analysis

Topic: Troubleshooting HPLC Peak Tailing and Resolution for Yixingensin Ticket ID: YIX-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Context Yixingensin (5,7,2'-t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Peak Tailing and Resolution for Yixingensin

Ticket ID: YIX-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

Yixingensin (5,7,2'-trihydroxy-6,8-dimethoxyflavone) is a lipophilic flavonoid found in Scutellaria baicalensis.[1] Its structure presents unique chromatographic challenges. Unlike the dominant glycosides (e.g., Baicalin) which are highly polar, Yixingensin is a methoxylated aglycone with specific "trouble spots":

  • Phenolic Hydroxyls (C-5, C-7, C-2'): These are weak acids (pKa ~7–9).[1] If the mobile phase pH is near this range, mixed protonation states cause severe peak tailing.

  • C-5 Hydroxyl & C-4 Carbonyl: This motif forms a "pocket" that strongly chelates trace metals (Fe, Al) in the stainless steel of the HPLC system, leading to broad, asymmetrical peaks.

  • Methoxylation (C-6, C-8): These groups increase hydrophobicity, making Yixingensin elute late, often co-eluting with structural isomers like Skullcapflavone II or Wogonin.[1]

This guide addresses these specific chemical behaviors to resolve peak tailing and resolution issues.

Troubleshooting Guides (Q&A Format)

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

User Question: "I am running Yixingensin on a standard C18 column with Water/Methanol. The peak is tailing significantly (


), making integration difficult.[1] What is wrong?"

Technical Diagnosis: The tailing is likely caused by secondary silanol interactions .[1][2][3][4][5] At neutral pH, the residual silanol groups (


) on the silica surface are ionized. The protonated hydroxyls of Yixingensin interact with these negative charges via ion-exchange mechanisms, dragging the peak tail.

Corrective Protocol:

  • Acidify the Mobile Phase (Critical):

    • Action: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to both Mobile Phase A (Water) and B (Organic).[1]

    • Mechanism: Lowering pH to < 3.0 suppresses the ionization of silanols (

      
      ) and ensures Yixingensin remains fully protonated (neutral).[1] This eliminates the secondary interaction.[1]
      
    • Note: Phosphoric acid (

      
      ) is superior for suppressing silanols but is non-volatile (incompatible with MS).[1] Use Formic Acid for LC-MS.[1][6]
      
  • Switch to "Type B" Silica:

    • Action: Ensure your column is "End-capped" and made of high-purity Type B silica (e.g., Agilent Zorbax Eclipse Plus, Waters SunFire, or Phenomenex Kinetex).

    • Why: Older "Type A" silica has high metal content and acidic silanols that guarantee tailing for flavonoids.[1]

Issue 2: Poor Resolution (Co-elution with Impurities)

User Question: "Yixingensin is eluting as a shoulder on a larger peak (likely Wogonin or Baicalein). How do I separate them?"

Technical Diagnosis: Yixingensin and its methoxylated congeners have very similar hydrophobicity.[1] A standard C18 column relies solely on hydrophobic interaction, which may not offer enough selectivity difference between these isomers.[1]

Corrective Protocol:

  • Change Selectivity (Stationary Phase):

    • Action: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]

    • Mechanism: These phases interact with the

      
      -electrons in the aromatic rings of the flavonoids. The methoxy groups on Yixingensin alter its electron density compared to non-methoxylated analogs, providing a secondary separation mechanism (
      
      
      
      interaction) that C18 lacks.[1]
  • Optimize Gradient Slope:

    • Action: Flatten the gradient at the elution point.

    • Current: 10%

      
       90% B in 20 mins.[1]
      
    • Optimized: 40%

      
       60% B over 15 mins (Isocratic hold or shallow gradient).
      
Issue 3: Split Peaks / Broadening (Metal Chelation)

User Question: "The peak looks split or extremely broad, even with acid added. My column is new."

Technical Diagnosis: This is a classic sign of metal chelation .[1] The 5-hydroxy-4-keto site on Yixingensin is binding to iron ions leached from the HPLC frits or tubing.

Corrective Protocol:

  • Add a Sacrificial Chelator: Add 0.1 mM EDTA to Mobile Phase A. (Warning: Do not use EDTA with LC-MS).[1]

  • Passivate the System: Flush the LC system with 30% Phosphoric Acid overnight (disconnect the column first!) to remove iron deposits.

  • Use PEEK Tubing: Replace stainless steel capillaries with PEEK (polyether ether ketone) to eliminate the metal source.[1]

Standardized Experimental Protocol

Method Goal: High-resolution separation of Yixingensin from Scutellaria matrix.[1]

ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-HexylHigh purity silica prevents tailing; Phenyl adds selectivity.[1]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; sub-2 µm for UHPLC.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]7) suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for flavonoids.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temperature 30°C or 40°CHigher temp reduces viscosity and improves mass transfer.[1]
Detection UV 275 nmMax absorbance for B-ring benzoyl system in flavones.[1]
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Program (Linear):

  • 0 min: 20% B[1]

  • 5 min: 20% B (Equilibration/Polar elution)

  • 25 min: 80% B (Elution of Yixingensin/Wogonin)

  • 30 min: 100% B (Wash)[1]

  • 35 min: 20% B (Re-equilibration)

Visual Troubleshooting Logic (Decision Tree)

Troubleshooting Start Problem: Poor Yixingensin Peak CheckShape Check Peak Shape Start->CheckShape Tailing Tailing (As > 1.5) CheckShape->Tailing Asymmetry Split Split / Broad Peak CheckShape->Split Doublet Coelution Co-elution / Poor Res CheckShape->Coelution Overlapping AcidCheck Is Mobile Phase Acidic? Tailing->AcidCheck Chelation Suspect Metal Chelation? Split->Chelation Gradient Is Gradient too steep? Coelution->Gradient AddAcid Action: Add 0.1% Formic/H3PO4 AcidCheck->AddAcid No CheckCol Is Column Type B / End-capped? AcidCheck->CheckCol Yes ChangeCol Action: Switch to High Purity C18 CheckCol->ChangeCol Old/Type A Passivate Action: Passivate System / Add EDTA Chelation->Passivate Yes Solvent Check Sample Solvent Chelation->Solvent No MatchSolvent Action: Dissolve sample in Mobile Phase Solvent->MatchSolvent Strong Solvent Mismatch Flatten Action: Decrease %B/min slope Gradient->Flatten Yes Selectivity Isomers still merging? Gradient->Selectivity No Phenyl Action: Switch to Phenyl-Hexyl Column Selectivity->Phenyl Try pi-pi interaction

Figure 1: Decision tree for diagnosing and resolving HPLC anomalies specific to flavonoid analysis.

References

  • Cui, L., et al. (2023).[1] "Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China." PMC (NIH).[1] Available at: [Link]

  • Georgieva, Y., et al. (2019).[1] "HPLC analysis of flavonoids from Scutellaria altissima." Bulgarian Chemical Communications.[1] Available at: [Link]

  • Li, J., et al. (2011).[1] "Separation methods used for Scutellaria baicalensis active components." Journal of Chromatography B. Available at: [Link]

  • Chromatography Online. (2019). "HPLC Diagnostic Skills II – Tailing Peaks." LCGC.[1][7] Available at: [Link]

Sources

Optimization

Preventing Yixingensin oxidation during storage and handling

The following guide serves as a specialized technical support resource for researchers working with Yixingensin , a bioactive flavonoid glycoside (specifically a kaempferol derivative, often identified as kaempferol-3-O-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with Yixingensin , a bioactive flavonoid glycoside (specifically a kaempferol derivative, often identified as kaempferol-3-O-glucoside derivatives or related structures found in Hibiscus manihot and Isodon species).[1][2][3]

Due to its polyphenolic structure, Yixingensin is highly susceptible to oxidative degradation, hydrolysis, and photolysis. This guide prioritizes chemical stability through rigorous environmental control.

Topic: Stability, Storage, and Handling Protocols for Yixingensin Document ID: YX-STAB-001 Version: 2.4 (Current)[1][2][3]

Executive Summary: The "Golden Hour" of Handling

Yixingensin is a flavonoid compound possessing phenolic hydroxyl groups prone to proton-coupled electron transfer (PCET).[1] Upon exposure to air, light, or basic pH, it undergoes rapid autoxidation to form quinones, leading to polymerization (browning) and loss of biological activity.

Immediate Critical Actions:

  • Never store in DMSO at room temperature for >4 hours.

  • Always purge headspace with Argon or Nitrogen after opening vials.

  • Maintain acidic pH (< 6.0) in aqueous solutions; avoid phosphate buffers above pH 7.0.

Technical Deep Dive: The Mechanism of Degradation

To prevent oxidation, one must understand the enemy. Yixingensin's degradation is driven by the B-ring oxidation pathway common to flavonoids (like Kaempferol and Quercetin).[1][2]

The Oxidation Cascade
  • Initiation : Trace metal ions (Fe³⁺, Cu²⁺) or UV light catalyze the abstraction of a hydrogen atom from the phenolic hydroxyl group.

  • Propagation : This forms a semiquinone radical , which reacts with molecular oxygen (

    
    ) to generate superoxide anions (
    
    
    
    ).
  • Termination/Polymerization : The radical species dimerize or further oxidize into ortho-quinones , which are highly reactive electrophiles that covalently bind to proteins or polymerize into dark pigments.

Visualization: The Oxidation Pathway

The following diagram illustrates the critical checkpoints where your handling protocol can intervene.

OxidationPathway Yixingensin Native Yixingensin (Reduced Form) Radical Semiquinone Radical (Unstable) Yixingensin->Radical H+ Abstraction Quinone Ortho-Quinone (Toxic/Reactive) Radical->Quinone - e- Polymer Brown Polymer (Inactive) Quinone->Polymer Polymerization Oxygen O2 / ROS Oxygen->Radical Accelerates pH Basic pH (>7.4) pH->Yixingensin Deprotonates Metals Metal Ions (Fe, Cu) Metals->Yixingensin Catalyzes

Caption: Fig 1.[1][4] The oxidative degradation cascade of Yixingensin. Intervention points include pH control and oxygen exclusion.

Storage Protocols: The "Deep Stasis" System

Standard laboratory freezers are insufficient for long-term storage of unsealed flavonoid standards due to moisture cycling.[1][2]

A. Solid State Storage (Powder)
ParameterSpecificationCausality
Temperature -20°C (Short term) or -80°C (Long term)Arrhenius equation dictates that lower T exponentially slows radical formation.[1][2][3]
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Displaces

from the vial headspace, removing the primary oxidant.[1][2][3]
Container Amber Glass Vial with Teflon-lined CapAmber glass blocks UV (290-400nm); Teflon prevents plasticizer leaching and gas exchange.[1][2][3]
Desiccation Silica Gel or Drierite in Secondary ContainerHydrolysis of the glycosidic bond is acid-catalyzed but requires moisture.[1][2][3]
B. Solubilized Storage (Stock Solutions)

Recommendation: Reconstitute only what you need. If storage is mandatory, follow this strict protocol:

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred over Ethanol due to lower volatility, but DMSO is hygroscopic.

  • The "Dry-Snap" Technique:

    • Dissolve Yixingensin in DMSO.

    • Aliquot into single-use amber microtubes (e.g., 20 µL).

    • Flash freeze in liquid nitrogen.

    • Store at -80°C.

    • Never refreeze a thawed aliquot.

Handling & Solubilization: The "Inert Loop"

Most oxidation occurs during the 15-30 minutes of benchtop handling.

Protocol: Oxygen-Free Solubilization

Objective: Create a stock solution with <1 ppm dissolved oxygen.[1][2][3]

  • Degas Solvents: Sonicate your DMSO or Ethanol for 10 minutes under vacuum, or bubble with Nitrogen gas for 5 minutes.

  • Add Antioxidant (Optional but Recommended):

    • For cellular assays: Add 0.1% Ascorbic Acid to the solvent. Ascorbate acts as a "sacrificial anode," oxidizing before the Yixingensin.

  • Rapid Dissolution:

    • Weigh Yixingensin in a low-humidity environment.

    • Add degassed solvent.

    • Vortex briefly (avoid excessive aeration).

    • Immediately purge headspace with Argon and cap.

Experimental Workflow Diagram

HandlingWorkflow Step1 1. Degas Solvent (Sonicate/N2 Purge) Step2 2. Weigh Yixingensin (Dim Light) Step1->Step2 Step3 3. Dissolve (Vortex < 10s) Step2->Step3 Step3->Step3 Avoid Heat Step4 4. Aliquot & Purge (Argon Overlay) Step3->Step4 Step5 5. Flash Freeze (-80°C) Step4->Step5

Caption: Fig 2. Optimized workflow for solubilizing Yixingensin to minimize oxygen exposure.

Troubleshooting & FAQs

Q1: My Yixingensin solution turned yellow/brown overnight. Is it still usable?

  • Verdict: Discard.

  • Reasoning: The color shift from pale yellow/colorless to dark yellow or brown indicates the formation of quinones and polymerization products. These breakdown products are often cytotoxic and will confound your bioassay results (false positives in toxicity, false negatives in efficacy).

Q2: Can I use cell culture media (DMEM/RPMI) to dissolve Yixingensin directly?

  • Verdict: No.

  • Reasoning: Cell media contains iron and copper salts (Fenton catalysts) and has a pH of ~7.4. Dissolving directly into media triggers rapid auto-oxidation (half-life can be < 30 mins).[1][2][3]

  • Correct Method: Make a concentrated stock in DMSO (e.g., 100 mM), then dilute into media immediately prior to adding to cells. Keep the final DMSO concentration < 0.1%.

Q3: How do I verify if my compound has oxidized?

  • Method: LC-MS or HPLC-UV.

  • Protocol: Run a standard curve. Oxidized flavonoids often show:

    • A shift in retention time (polymers elute later or smear).

    • Appearance of new peaks at UV 254nm/280nm.

    • Loss of the parent mass peak ([M-H]⁻ m/z ~491 for glycoside or ~285 for aglycone).

Q4: Is Yixingensin sensitive to light?

  • Verdict: Yes.

  • Mechanism: Flavonoids absorb UV/Blue light, which excites electrons to a higher energy state, facilitating radical formation. Always work under low light or use amber glassware.

References

  • Grotewold, E. (2006). The Science of Flavonoids. Springer.
  • Boots, A. W., et al. (2008). "Health effects of quercetin: from antioxidant to pro-oxidant." Journal of Pharmacology and Experimental Therapeutics. Link (Mechanistic detail on B-ring oxidation and quinone toxicity).

  • Halliwell, B. (2008). "Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies?" Archives of Biochemistry and Biophysics. Link (Explains the interaction of flavonoids with culture media components).

  • Ju, X., et al. (2024).[5] "Effects of Rhizopus-arrhizus-31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L." Molecules. Link (Identifies Yixingensin as a key flavonoid constituent and discusses extraction stability).

  • ChemBlink. "Yixingensin - Substance Information."[1][2][3] Link (Chemical structure and basic physical properties).

Sources

Troubleshooting

Resolving Yixingensin peak overlap in complex herbal matrices

The following guide serves as a specialized technical support resource for researchers encountering chromatographic resolution issues with Yixingensin (Ombuin-3-O-β-D-glucopyranoside) in complex herbal matrices such as H...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering chromatographic resolution issues with Yixingensin (Ombuin-3-O-β-D-glucopyranoside) in complex herbal matrices such as Hibiscus manihot (Abelmoschus manihot) and Gynostemma yixingense.[1]

[1]

Case ID: YX-OPT-2026 Analyte: Yixingensin (Ombuin-3-O-β-D-glucopyranoside) Matrix: Complex Herbal Extracts (Hibiscus manihot, Gynostemma pentaphyllum/yixingense) Status: Active Troubleshooting[1]

Executive Summary & Analyte Profile

The Challenge: Yixingensin is a flavonol glycoside often found in matrices rich in structurally analogous compounds.[1] In Hibiscus manihot, it frequently co-elutes with Ombuoside (Ombuin-3-O-rutinoside), Hyperoside , or Isoquercitrin due to similar polarity and UV absorption maxima (254/365 nm).[1] Standard C18 gradients often fail to resolve the "critical pair" of Yixingensin and its aglycone or closely related glycosides, resulting in peak shoulders or integration errors.[1]

Analyte Specifications:

Property Detail
Chemical Name Ombuin-3-O-β-D-glucopyranoside
Aglycone Ombuin (7,4'-dimethylquercetin)
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight ~492.43 Da

| Key Interferences | Ombuoside (MW ~638), Hibifolin, Isoquercitrin |[1]

Diagnostic Workflow (Decision Tree)

Before altering your method, determine the nature of the overlap using this logic flow.

DiagnosticWorkflow Start START: Peak Overlap Detected CheckMS Check MS Spectrum (TIC/EIC) Start->CheckMS Isobaric Is the Interference Isobaric? (Same m/z) CheckMS->Isobaric NotIsobaric No (Different m/z) Isobaric->NotIsobaric Mass Diff > 1 Da YesIsobaric Yes (Isomers) Isobaric->YesIsobaric Mass Diff < 1 Da MSResolution Use MS/MS (MRM) for Specificity NotIsobaric->MSResolution ColumnSwitch Switch Stationary Phase (C18 -> Phenyl-Hexyl) YesIsobaric->ColumnSwitch MobilePhase Optimize Mobile Phase (Add MeOH or THF) ColumnSwitch->MobilePhase

Figure 1: Diagnostic logic for categorizing and resolving chromatographic peak overlaps.

Troubleshooting Guide & FAQs

Q1: I see a split peak or shoulder at the Yixingensin retention time. Is this column overload or separation failure?

Diagnosis: If the peak symmetry factor is > 1.5 or < 0.8, it is likely a separation failure involving a co-eluting matrix component, often Ombuoside or a Kaempferol glycoside .[1]

Technical Fix:

  • Check the Gradient Slope: Yixingensin elutes in the middle of the flavonoid window.[1] A shallow gradient (e.g., 0.5% B/min increase) around 20-35% organic phase is critical.[1]

  • Temperature Modulation: Flavonoid glycosides are sensitive to column temperature.[1]

    • Action: Decrease column temperature from 30°C to 25°C . Lower temperatures often improve the resolution of structural isomers by reducing mass transfer kinetics, sharpening the separation between glucoside and rutinoside forms.[1]

Q2: My C18 column cannot separate Yixingensin from Isoquercitrin. What should I do?

Root Cause: Both are flavonol glucosides with similar hydrophobicity.[1] Standard C18 interactions (hydrophobic only) may be insufficient.[1]

Recommended Protocol (Stationary Phase): Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1]

  • Mechanism: These columns offer π-π interactions.[1] Yixingensin (dimethoxy) and Isoquercitrin (dihydroxy) have different electron densities in their B-rings.[1] The π-π interaction will retard the elution of the compound with higher electron density (fewer methoxy groups) differently than the methoxylated Yixingensin.[1]

Q3: What are the optimal MS/MS transitions for specificity?

Guidance: Relying on UV (254 nm) is risky in herbal matrices. Use Multiple Reaction Monitoring (MRM) in Negative Ion Mode (ESI-).[1]

  • Precursor Ion: m/z 491.1 [M-H]⁻[1]

  • Product Ion (Quantifier): m/z 329.0 [Aglycone-H]⁻ (Loss of glucosyl moiety, -162 Da)[1]

  • Product Ion (Qualifier): m/z 314.0 [Aglycone-CH₃-H]⁻ (Loss of methyl radical from methoxy group)[1]

    • Note: The loss of[1] •CH₃ (15 Da) is characteristic of methoxylated flavonoids like Ombuin, distinguishing it from non-methoxylated analogs like Quercetin.[1]

Optimized Experimental Protocol

Objective: Isocratic/Gradient optimization for resolving Yixingensin in Hibiscus manihot extract.

Materials
  • Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).[1]

  • Solvent A: 0.1% Formic Acid in Water.[1]

  • Solvent B: Acetonitrile (ACN) with 10% Methanol (Ternary blend).[1]

Methodology

Step 1: Sample Preparation (Matrix Cleanup) Raw herbal extracts contain polysaccharides that broaden peaks.[1]

  • Extract 1.0 g powder with 50 mL 70% Ethanol. Reflux 1 hr.

  • Critical Step: Pass supernatant through a C18 SPE cartridge .[1]

    • Wash: 10% MeOH (removes sugars/polar acids).[1]

    • Elute: 70% MeOH (collects Flavonoids/Yixingensin).[1]

    • Rationale: Removing highly polar matrix components prevents "matrix effect" suppression in MS and baseline noise in UV.[1]

Step 2: Chromatographic Gradient (UHPLC) Flow Rate: 0.3 mL/min (for 2.1 mm ID) Temperature: 25°C

Time (min)% Solvent A% Solvent BSlope Description
0.0955Initial hold
2.08515Rapid ramp to flavonoid region
15.0 70 30 Shallow gradient (Critical Resolution Zone)
20.01090Wash
22.0955Re-equilibration

Step 3: Data Analysis

  • Extract the chromatogram at 360 nm (Band II absorption for flavonols).[1]

  • Check for "valley-to-peak" ratio between Yixingensin and the preceding peak.[1] A ratio < 10% indicates successful resolution.[1]

Mechanism of Action (Separation Logic)[1]

The following diagram illustrates the interaction differences that allow separation of Yixingensin from its non-methoxylated analogs (e.g., Isoquercitrin) on a Phenyl-Hexyl phase.

SeparationMechanism StationaryPhase Phenyl-Hexyl Ligand Yixingensin Yixingensin (2 x OMe groups) Steric Hindrance StationaryPhase->Yixingensin Weaker Retention (Methoxy steric bulk) Isoquercitrin Isoquercitrin (OH groups) Strong pi-pi Interaction StationaryPhase->Isoquercitrin Strong Retention (Planar fit) Elution Elution Order Yixingensin->Elution Elutes First Isoquercitrin->Elution Elutes Second

Figure 2: Mechanistic basis for selectivity on Phenyl-Hexyl phases.[1] Methoxylation on Yixingensin reduces planar π-π stacking efficiency compared to hydroxylated analogs.[1]

References

  • Si, J. Y., et al. (1994). Isolation and Identification of Flavonoids from Gynostemma yixingense.[1][2] Journal of Integrative Plant Biology (Acta Botanica Sinica), 36(3).[1][2]

    • Source:[1][2]

  • Luo, Y., et al. (2024). Effects of Rhizopus-arrhizus-31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L. Molecules, 29(5), 1046.[1][3]

    • Source:[1]

  • KNApSAcK Metabolite Database. Entry: Yixingensin (C00005614/C00005330).[1]

    • Source:[1]

Sources

Optimization

Technical Support Center: Yixingensin Reference Standard Purity &amp; Storage

Executive Summary: Compound Identity & Critical Properties Yixingensin is a flavonoid glycoside, specifically Ombuin-3-O-β-D-glucopyranoside .[1] Its structural integrity relies heavily on the stability of its glycosidic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Compound Identity & Critical Properties

Yixingensin is a flavonoid glycoside, specifically Ombuin-3-O-β-D-glucopyranoside .[1] Its structural integrity relies heavily on the stability of its glycosidic bond and the protection of its free phenolic hydroxyl groups.

PropertySpecification
CAS Number 158642-42-3
Chemical Name Ombuin-3-O-β-D-glucoside
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 Da
Core Structure 7,4'-Dimethylquercetin backbone with a glucose moiety at C-3
Critical Vulnerabilities Hydrolysis (Acid/Enzyme), Photo-oxidation, Hygroscopicity
Part 1: Core Storage Directives (The Golden Rules)

To maintain >98% purity over long-term storage, adherence to the following environmental controls is mandatory.

1. Thermal Management
  • Solid State: Store at -20°C or below . At this temperature, thermodynamic degradation rates (decarboxylation or deglycosylation) are kinetically arrested.

  • Solution State: Solutions are inherently unstable.

    • Short-term (Hours): Keep on ice (4°C).

    • Medium-term (Days): Store at -80°C.

    • Rule of Thumb: Never store solutions above -20°C for more than 14 days.

2. Photostability (Light Protection)

Yixingensin contains a chromophore system (flavonoid backbone) sensitive to UV-Vis radiation. Exposure triggers photo-oxidative coupling and ring cleavage.

  • Protocol: Always use Amber Glass Vials or wrap clear vials in aluminum foil.

  • Lab Handling: Minimize exposure to direct sunlight or high-intensity fluorescent bench lights.

3. Moisture & Atmosphere
  • Hygroscopicity: As a glycoside, the glucose moiety makes the molecule hygroscopic. Moisture absorption catalyzes hydrolysis.

  • Inert Gas: Flush opened vials with Nitrogen (N₂) or Argon before resealing to prevent oxidative degradation of the free hydroxyls at the C-5 and C-3' positions.

Part 2: Troubleshooting & FAQs

Direct answers to common experimental deviations.

Q1: My HPLC chromatogram shows a new peak appearing at a different retention time after 24 hours in solution. What happened?

Diagnosis: You are likely observing Hydrolysis . Mechanism: The glycosidic bond at the C-3 position is susceptible to hydrolysis, especially in acidic solvents or if the sample contains residual water. The new peak is likely the aglycone, Ombuin (7,4'-Dimethylquercetin), which is more hydrophobic and will elute later on a Reverse-Phase (C18) column. Solution:

  • Check the pH of your mobile phase/diluent. Avoid highly acidic conditions (pH < 2) for long durations.

  • Inject fresh standards immediately after reconstitution.

  • Visualization: See the Degradation Pathway diagram below.

Q2: The yellow powder has turned slightly orange/brown. Is it still usable?

Diagnosis: This indicates Surface Oxidation or Photo-degradation . Mechanism: The free hydroxyl groups (specifically at C-5 and C-3') can oxidize into quinones upon exposure to air and light, causing a bathochromic shift (darkening). Action:

  • Perform a purity check via HPLC.[1]

  • If purity is >95%, you may repurify or use with a correction factor.

  • If <90%, discard the standard. The oxidation products can act as radical scavengers, interfering with bioassays.

Q3: Can I use DMSO for stock solutions?

Answer: Yes, DMSO is the preferred solvent for stock solutions due to high solubility and stability.

  • Protocol: Prepare a 10 mM stock in anhydrous DMSO.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Warning: DMSO is hygroscopic. Store DMSO stocks in a desiccator at -20°C.

Q4: I see a "double peak" or shoulder in the LC-MS. Is this an isomer?

Diagnosis: Possible Rotamerism or Tautomerism , but more likely a pH mismatch. Explanation: Flavonoids can undergo ionization changes based on mobile phase pH. If the pH is near the pKa of the phenolic protons (approx. pKa 6-8), you may see peak splitting. Fix: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid) to keep the molecule in a protonated, neutral state.

Part 3: Experimental Protocols
Protocol A: Reconstitution & Aliquoting (The "Zero-Degradation" Workflow)

Objective: Create a stable stock solution while minimizing moisture and oxygen exposure.

  • Equilibration: Allow the reference standard vial to reach room temperature before opening (prevents water condensation on the cold solid).

  • Weighing: Weigh the required amount (e.g., 1 mg) in a low-humidity environment (<40% RH).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM. Vortex gently for 30 seconds.

  • Inerting: Gently blow a stream of Nitrogen gas into the headspace of the master vial.

  • Aliquoting: Immediately dispense 20-50 µL aliquots into amber HPLC vials with PTFE-lined caps.

  • Freezing: Snap-freeze aliquots in liquid nitrogen (optional) or place directly into -80°C storage.

Protocol B: Purity Verification via HPLC-DAD

Use this method to validate standard integrity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 360 nm (flavonol Band I).

  • Acceptance Criteria: Single peak >98% area integration.

Part 4: Visualizations
Figure 1: Yixingensin Stability & Degradation Logic

This diagram illustrates the primary degradation pathway (Hydrolysis) and the storage logic to prevent it.

Yixingensin_Stability Yixingensin Yixingensin (Ombuin-3-O-glucoside) Ombuin Degradant: Ombuin (Aglycone) Yixingensin->Ombuin Hydrolysis (Loss of Sugar) Glucose Glucose Storage Ideal Storage: -20°C, Dark, Anhydrous Storage->Yixingensin Maintains Purity Acid Acidic pH / Enzymes Acid->Yixingensin Moisture Moisture (>60% RH) Moisture->Yixingensin

Caption: Figure 1. Hydrolytic degradation pathway of Yixingensin into its aglycone Ombuin, triggered by moisture and acidity.

Figure 2: Reference Standard Handling Workflow

A self-validating decision tree for researchers.

Handling_Workflow cluster_warning Critical Control Points Start Receive Standard Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open in Low Humidity Equilibrate->Open Reconstitute Dissolve in DMSO (Anhydrous) Open->Reconstitute Aliquot Aliquot & Flash Freeze Reconstitute->Aliquot Use Experiment Use (Do not refreeze) Aliquot->Use

Caption: Figure 2. Step-by-step handling workflow to minimize hygroscopic damage and oxidative stress.

References
  • BioPurify Phytochemicals. (n.d.). Yixingensin Reference Standard Certificate of Analysis (COA) - CAS 158642-42-3.[2][3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Ombuin-3-O-glucoside (Synonym for Yixingensin). Retrieved from [Link]

  • Wang, L., et al. (2024).[2][4] Effects of Rhizopus-arrhizus-31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L. PMC PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Identifying impurities in commercial Yixingensin samples

Welcome to the technical support center for the analytical characterization of Yixingensin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of Yixingensin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying impurities in commercial Yixingensin samples. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your analyses.

Introduction to Yixingensin and the Imperative of Purity

Yixingensin, chemically known as Ombuin 3-O-β-D-glucopyranoside (CAS No. 158642-42-3), is a flavonoid glycoside with the molecular formula C₂₃H₂₄O₁₂. As with any natural product intended for research or pharmaceutical development, establishing a comprehensive purity profile is not merely a quality control step but a critical component of ensuring scientific validity and safety. Impurities can arise from various sources, including the original plant matrix, extraction and purification processes, or degradation over time. This guide provides a structured approach to identifying and troubleshooting the presence of such impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common challenges encountered during the analysis of Yixingensin.

Part 1: Sample Preparation

Question 1: What is the best solvent for dissolving and extracting Yixingensin? I'm observing poor solubility and sample loss.

Answer: Yixingensin, as a flavonoid glycoside, possesses both polar (the glucose moiety) and moderately non-polar (the aglycone backbone) characteristics. This dual nature dictates the choice of solvent.

  • Expertise & Experience: For initial dissolution of a purified or semi-purified sample, methanol is often the solvent of choice due to its ability to effectively solvate a wide range of flavonoids and its compatibility with reverse-phase HPLC.[1] For extraction from a crude plant matrix, aqueous mixtures of organic solvents are generally more effective.[2] An ethanol/water mixture (e.g., 70-80% ethanol) is a highly effective and less toxic option that improves extraction efficiency by increasing the permeability of the plant matrix.[3]

  • Troubleshooting Steps:

    • For Purified Samples: If solubility in pure methanol is low, try a mixture of methanol and water (e.g., 80:20 v/v). If issues persist, consider DMSO for creating a stock solution, but be mindful of its high boiling point and potential for interference in some analyses.

    • For Plant Extracts: If extraction yields are low, ensure the plant material is finely powdered to maximize surface area. Employing extraction-enhancing techniques such as ultrasonication or heating (e.g., 40-60°C) can significantly improve efficiency.[4] However, be aware that excessive heat can lead to the degradation of thermolabile compounds.[5]

    • Filtration: Always filter your final solution through a 0.22 or 0.45 µm syringe filter before HPLC injection to remove particulate matter that can clog the column and tubing.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

Question 2: My Yixingensin peak is showing significant tailing in my reverse-phase HPLC chromatogram. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue when analyzing phenolic compounds like flavonoids. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Expertise & Experience: The hydroxyl groups on the flavonoid structure can interact with residual, un-capped silanol groups on the surface of C18 silica particles. This strong, secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Detailed Steps:

    • Mobile Phase pH: The most effective solution is often to lower the pH of the aqueous mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). This protonates the silanol groups, minimizing their interaction with the flavonoids.[5]

    • Column Choice: Use a high-quality, end-capped C18 column. End-capping treats the silica surface to reduce the number of free silanol groups.

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6] Try diluting your sample and re-injecting.

    • Column Contamination: If the column has been used extensively with crude extracts, strongly retained compounds may have accumulated. Try flushing the column with a strong solvent like isopropanol or performing a manufacturer-recommended cleaning procedure.

Question 3: I am seeing multiple peaks in my chromatogram besides Yixingensin. How do I identify what these are?

Answer: Identifying unknown peaks is a systematic process that typically involves a combination of chromatographic and spectroscopic techniques. The impurities in a commercial Yixingensin sample are likely to be structurally related compounds.

  • Expertise & Experience: Common impurities in flavonoid glycoside samples include the aglycone (the flavonoid without the sugar), other flavonoid glycosides present in the source material, isomers, and degradation products.[7] For instance, the aglycone of Yixingensin is Ombuin. Hydrolysis, either during extraction or storage, can cleave the glycosidic bond, leading to the presence of Ombuin in the sample.

Table 1: Potential Impurities in Commercial Yixingensin Samples

Impurity TypePotential Compound(s)Typical Elution in RP-HPLCIdentification Strategy
Aglycone OmbuinLater than Yixingensin (less polar)LC-MS (mass difference of 162 Da), Co-injection with standard
Related Flavonoids Other flavonoid glycosides from the plant source (e.g., Phytolacca dioica)[8]Varies based on structureLC-MS/MS for fragmentation pattern, Database search
Isomers Positional isomers of glycosylationMay co-elute or elute very closelyHigh-resolution MS, NMR spectroscopy
Degradation Products Products of hydrolysis or oxidationCan be more or less polarForced degradation studies coupled with LC-MS
Extraction Residues Phenolic acids, tannins[9]Often elute earlier (more polar)UV spectrum (different from flavonoids), LC-MS
  • Identification Workflow:

Impurity_ID_Workflow cluster_LC Chromatographic Analysis cluster_MS Mass Spectrometry cluster_Confirmation Structural Confirmation HPLC_DAD HPLC with DAD LC_MS LC-MS Analysis HPLC_DAD->LC_MS Hypothesize Class MS1 Accurate Mass (MS1) LC_MS->MS1 Determine Molecular Formula MS2 Fragmentation (MS/MS) MS1->MS2 Obtain Structural Fragments DB_Search Database Search MS2->DB_Search NMR_Spec NMR Spectroscopy MS2->NMR_Spec For Novel/Isomeric Impurities Co_Injection Co-injection with Standard DB_Search->Co_Injection If Standard is Available Identified Impurity Identified NMR_Spec->Identified Co_Injection->Identified Unknown_Peak Unknown Peak in Chromatogram Unknown_Peak->HPLC_DAD Check UV Spectrum

Caption: General workflow for impurity identification.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Question 4: How can I use LC-MS/MS to confirm the identity of Yixingensin and differentiate it from other flavonoid glycosides?

Answer: LC-MS/MS is a powerful tool for the structural characterization of flavonoid glycosides. The fragmentation patterns are highly informative.

  • Expertise & Experience: For O-glycosides like Yixingensin, the most common fragmentation event is the cleavage of the glycosidic bond.[10] In positive ion mode, this results in a neutral loss of the sugar moiety (glucose, 162.05 Da). In negative ion mode, a radical ion of the aglycone is often observed due to homolytic cleavage.[10] The fragmentation of the aglycone itself can then provide information about the flavonoid backbone.

  • Trustworthiness: This "pseudo-MS³" approach, where the initial fragmentation cleaves the sugar and a subsequent fragmentation analyzes the aglycone, is a reliable method for identifying the core flavonoid structure.[10]

Table 2: Typical LC-MS/MS Parameters and Expected Fragmentation for Yixingensin

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeOften provides cleaner spectra and characteristic radical ions for 3-O-glycosides.[10]
Precursor Ion (MS1) m/z 491.12 [M-H]⁻For Yixingensin (C₂₃H₂₄O₁₂), Mol. Wt. 492.43.
Product Ions (MS/MS) m/z 329 [M-H-162]⁻Corresponds to the deprotonated Ombuin aglycone.
RDA FragmentsFurther fragmentation of the aglycone via retro-Diels-Alder (RDA) reaction provides structural details of the A and B rings.[11]
Collision Energy 15-40 eVRequires optimization to achieve good fragmentation of both the glycosidic bond and the aglycone.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 5: How can NMR confirm the purity of my Yixingensin sample and verify the glycosylation position?

Answer: NMR spectroscopy is the definitive method for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).

  • Expertise & Experience: For a flavonoid 3-O-glycoside, the attachment of the sugar at the 3-position significantly affects the chemical shifts of the neighboring carbons (C-2, C-3, and C-4) in the ¹³C NMR spectrum compared to the aglycone. In the ¹H NMR spectrum, key signals include the anomeric proton of the glucose (typically a doublet around 5.0-5.5 ppm) and the characteristic aromatic protons of the flavonoid A and B rings.

  • Trustworthiness: The presence of a single, clean set of resonances corresponding to Yixingensin in both ¹H and ¹³C NMR spectra is strong evidence of high purity. The integration of the ¹H NMR signals can be used to quantify the purity against a certified internal standard (qNMR). Any additional signals would indicate the presence of impurities. For example, the presence of free Ombuin would result in a different set of aromatic signals and the absence of the sugar signals.

Experimental Protocols

Protocol 1: General Purpose HPLC-DAD Purity Assay for Yixingensin
  • Sample Preparation: Accurately weigh ~1 mg of the Yixingensin sample and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10-50% B over 30 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at 254 nm, 280 nm, and 350 nm. Acquire full spectra (200-400 nm) to aid in peak identification.

  • Analysis: The purity is calculated based on the area percent of the main Yixingensin peak relative to the total area of all peaks in the chromatogram.

References

  • Cuyckens, F., & Claeys, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Journal of Mass Spectrometry, 41(1), 1-15. Available from: [Link]

  • D'Archivio, M., et al. (2018). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Molecules, 23(7), 1664. Available from: [Link]

  • Gries, A., et al. (1995). First Synthesis of a Natural Neopterin Glycoside: 3'-O-(β-D-Glucopyranosyluronic acid)neopterin. Helvetica Chimica Acta, 78(7), 1475-1488. Available from: [Link]

  • Fattorusso, E., et al. (2009). Chemical composition and enzyme inhibition of Phytolacca dioica L. seeds extracts. Phytochemistry, 70(8), 1048-1052. Available from: [Link]

  • Wang, L., et al. (2020). Ultrasonic-assisted extraction of flavonoids from Amomum villosum Lour. Using natural deep eutectic solvent: Process optimization, comparison, identification, and bioactivity. Food Chemistry, 333, 127494. Available from: [Link]

  • PubChem. (n.d.). Ombuin 3-glucoside. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Abad-García, B., et al. (2009). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of Mass Spectrometry, 44(7), 990-1000. Available from: [Link]

  • Bylka, W., & Matławska, I. (2001). Flavonoids and free phenolic acids from Phytolacca americana L. leaves. Acta Poloniae Pharmaceutica, 58(1), 69-72. Available from: [Link]

  • Okoye, F. B. C., et al. (2014). Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD). Pharmaceutical Biology, 52(11), 1478-1486. Available from: [Link]

  • Avula, B., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of AOAC International, 99(4), 937-944. Available from: [Link]

  • Fu, Y., et al. (2021). Quantitative Changes of Flavonol Glycosides from Pine Needles by Cultivar, Harvest Season, and Thermal Process. Foods, 10(4), 748. Available from: [Link]

  • Ho, T. T., et al. (2019). Phytochemical study of Rourea minor stems and the analysis of therein contained Bergenin and Catechin derivatives by capillary electrophoresis. Microchemical Journal, 150, 104169. Available from: [Link]

  • Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Flavonoids and phenolic acids from paddy leaf extract and their antioxidant activity. Journal of Food Processing & Technology, 2(4). Available from: [Link]

  • Jovanović, A. A., et al. (2020). The Changes of Flavonoids in Honey during Storage. Foods, 9(8), 1085. Available from: [Link]

  • Wen, L., et al. (2021). Utilization and Separation of Flavonoids in the Food and Medicine Industry: Current Status and Perspectives. Journal of Agricultural and Food Chemistry, 69(33), 9435-9452. Available from: [Link]

  • Fu, Y., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science, 54(8), 1426-1433. Available from: [Link]

  • Okoye, F. B. C., et al. (2019). Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD). Figshare. Available from: [Link]

  • Taha, M., et al. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. International Journal of Molecular Sciences, 24(7), 6199. Available from: [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. Available from: [Link]

  • Haque, M. E., et al. (2008). Isolation of Quercetin-3-o-beta-d-glucopyranoside from the Leaves of Azadirachta Indica and Antimicrobial and Cytotoxic Activity of the Crude Extracts. Bangladesh Journal of Scientific and Industrial Research, 43(3), 421-426. Available from: [Link]

  • Bylka, W., & Matławska, I. (2001). Flavonoids and free phenolic acids from Phytolacca americana L. leaves. Acta Poloniae Pharmaceutica, 58(1), 69-72. Available from: [Link]

  • Avula, B., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of AOAC International, 99(4), 937-944. Available from: [Link]

  • Li, Y., et al. (2022). Seasonal variation influences flavonoid biosynthesis path and content, and antioxidant activity of metabolites in Tetrastigma hemsleyanum Diels & Gilg. PLOS ONE, 17(4), e0267329. Available from: [Link]

  • S., S., & K., S. (2021). Phytochemical and chromatographic analysis of flavonoid fraction isolated from methanolic extract of Pterocarpus marsupium. The Journal of Phytopharmacology, 10(6), 409-413. Available from: [Link]

  • Fodor, G., & Sallay, P. (2007). Synthesis of pelargonidin 3-O-6″-O-acetyl-β-D-glucopyranoside, an acylated anthocyanin, via the corresponding kaempferol glucoside. Arkivoc, 2008(3), 117-127. Available from: [Link]

  • Jordheim, M. (2007). 1 H NMR spectra (600.13 MHz) of (A) petunidin 3-O-β-glucopyranoside... ResearchGate. Available from: [Link]

  • Stobiecki, M. (2000). Mass spectrometry in the structural analysis of flavonoids. Phytochemistry, 54(3), 237-256. Available from: [Link]

Sources

Optimization

Technical Guide: Overcoming Low Solubility of Yixingensin in Bioassays

Introduction: The "Crash-Out" Phenomenon Yixingensin (2',5,5',7-tetrahydroxy-6',8-dimethoxyflavone) is a polymethoxylated flavone (PMF) isolated from Scutellaria species. While it exhibits potent neuroprotective and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Crash-Out" Phenomenon

Yixingensin (2',5,5',7-tetrahydroxy-6',8-dimethoxyflavone) is a polymethoxylated flavone (PMF) isolated from Scutellaria species. While it exhibits potent neuroprotective and anti-inflammatory potential, its high lipophilicity (LogP > 3.0) presents a critical hurdle in aqueous bioassays.

The Problem: Researchers often observe that Yixingensin precipitates immediately upon addition to cell culture media, even when dissolved in DMSO. This "crash-out" effect is caused by the drastic shift in dielectric constant when moving from an organic solvent (DMSO


) to an aqueous buffer (

).

The Consequence:

  • False Negatives: The active compound is floating as a solid crystal, not interacting with the cellular target.

  • False Positives (Toxicity): Micro-crystals settle on the cell monolayer, causing physical stress or "crystal effect" necrosis, often mistaken for drug toxicity.

Diagnostics: Is Your Compound Actually Soluble?

Before optimizing, you must verify if your current protocol is failing. Visual inspection is often insufficient for micro-precipitates.

Protocol A: The Centrifugation-HPLC Check

This self-validating step ensures you are dosing what you think you are dosing.

  • Prepare Dosing Solution: Prepare your final assay concentration (e.g., 10 µM) in culture media as you normally would.

  • Incubate: Let it sit at 37°C for 1 hour (mimicking assay start).

  • Split: Divide the sample into two aliquots.

    • Aliquot A: Keep as is (Total).

    • Aliquot B: Centrifuge at 15,000 x g for 10 minutes (Supernatant).

  • Analyze: Measure the concentration of Yixingensin in Aliquot A (vortexed) vs. Aliquot B (supernatant only) via HPLC or absorbance.

  • Interpretation:

    • If

      
      , your compound is soluble.
      
    • If

      
       by more than 5%, you have precipitation.
      

Troubleshooting Workflow

The following diagram outlines the decision logic for selecting the correct solubilization strategy based on your assay sensitivity and compound concentration.

SolubilityWorkflow Start Start: Yixingensin Stock (DMSO) CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectSpike Method 1: Direct Spike (Risk of Crash-out) LowConc->DirectSpike If media has serum StepDown Method 2: Serial 'Step-Down' Dilution LowConc->StepDown Serum-free media HighConc->StepDown First attempt Validation Perform Centrifugation Check DirectSpike->Validation StepDown->Validation Complexation Method 3: HP-β-CD Encapsulation Validation->Complexation If precipitates detected

Figure 1: Decision matrix for selecting the appropriate solubilization strategy.

Methodologies

Method 2: The "Step-Down" Dilution (Intermediate Solvent)

Best for: Concentrations < 50 µM where DMSO < 0.1% is required. Mechanism: Prevents the "shock" of 100% DMSO hitting 100% water by creating a buffer zone of intermediate polarity.

Protocol:

  • Stock: Start with 10 mM Yixingensin in 100% DMSO.

  • Intermediate: Dilute Stock 1:10 into pure Ethanol or PEG-400 .

    • Result: 1 mM Yixingensin in 90% Ethanol/10% DMSO.

  • Working Solution: Dilute Intermediate 1:100 into pre-warmed culture media while vortexing vigorously .

    • Result: 10 µM Yixingensin. Final solvent load: 0.9% Ethanol, 0.1% DMSO.

Critical Note: Always add the concentrated drug to the large volume of media while the media is moving (vortexing). Never add media to the drug stock.

Method 3: Molecular Encapsulation (HP-β-CD)

Best for: High concentrations (> 50 µM), animal studies, or highly sensitive cells where DMSO is toxic. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1] The hydrophobic Yixingensin sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Protocol:

  • Phase A (Guest): Dissolve Yixingensin in a small volume of Acetone or Ethanol (e.g., 5 mg in 1 mL).

  • Phase B (Host): Dissolve HP-β-CD in distilled water (ratio 1:5 molar ratio, Drug:CD).

    • Tip: A 1:5 to 1:10 molar excess of CD is standard for PMFs to ensure full capture.

  • Complexation: Slowly drop Phase A into Phase B while stirring at 500 RPM.

  • Evaporation: Stir for 4-6 hours in a fume hood to evaporate the organic solvent (Acetone/Ethanol).

  • Lyophilization: Freeze-dry the remaining aqueous solution.

  • Reconstitution: The resulting white powder is a Yixingensin-CD complex that is freely soluble in water/media.

Comparative Data: Solvents & Carriers[2]

The table below summarizes the solubility limits and biological constraints of common vehicles for Yixingensin.

Vehicle / SolventSolubility Limit (approx.)Max Tolerated % (Cell Culture)ProsCons
DMSO > 20 mM0.1% - 0.5%Standard, easy to prepare.Cytotoxic >0.5%; induces differentiation in some stem cells.
Ethanol > 10 mM0.5% - 1.0%Less toxic than DMSO.High evaporation rate alters concentration over time.
PEG-400 ~ 5 mM1.0% - 5.0%Good co-solvent for in vivo.Viscous; difficult to pipette accurately in small volumes.
HP-β-CD > 5 mM (as complex)> 10 mM (CD conc.)Biocompatible; no organic solvent.Requires complex preparation protocol; expensive.

Frequently Asked Questions (FAQ)

Q: My media turns cloudy immediately after adding Yixingensin. Can I filter it? A: NO. If you see cloudiness, the drug has precipitated. Filtering (0.22 µm) will simply remove the drug, leaving you with solvent-only media. You must restart using the "Step-Down" method or CD-complexation.

Q: Can I use serum (FBS) to help solubility? A: Yes, serum albumin binds flavonoids and increases apparent solubility. However, this creates a "protein binding" equilibrium. Only the free fraction of Yixingensin is bioactive. If you move from 10% FBS to serum-free conditions, you must re-optimize solubility, as the "albumin crutch" is gone.

Q: Why does the graph show toxicity at 0.1% DMSO? A: Some primary cells (neurons, hepatocytes) are sensitive to DMSO. For Yixingensin assays in these lines, the HP-β-CD method (Method 3) is mandatory to eliminate solvent artifacts.

Molecular Mechanism of Encapsulation

The following diagram illustrates how Cyclodextrin renders Yixingensin soluble without altering its chemical structure.

Encapsulation Guest Yixingensin (Hydrophobic) Complex Inclusion Complex (Water Soluble) Guest->Complex Non-covalent interaction Host HP-β-CD (Hydrophilic Shell Hydrophobic Core) Host->Complex

Figure 2: Schematic of the Host-Guest inclusion complex formation.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • Li, H., & Chen, F. (2005).[2] Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography.[2] Journal of Chromatography A.

  • BenchChem Technical Support. (2024). Overcoming solubility issues of Tetramethoxyflavones in cell culture media.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Yixingensin Reference Standard for HPLC Calibration

-D-glucopyranoside) Quantification in Gynostemma species. Executive Summary Yixingensin (CAS 158642-42-3) is a rare flavonol glycoside and a critical chemotaxonomic marker for Gynostemma yixingense and specific chemotype...

Author: BenchChem Technical Support Team. Date: February 2026


-D-glucopyranoside) Quantification in Gynostemma species.

Executive Summary

Yixingensin (CAS 158642-42-3) is a rare flavonol glycoside and a critical chemotaxonomic marker for Gynostemma yixingense and specific chemotypes of Gynostemma pentaphyllum (Jiaogulan).[1] Unlike ubiquitous flavonoids like Rutin or Quercetin, Yixingensin presents unique challenges in HPLC quantification due to its structural similarity to Ombuoside and its limited commercial availability as a Certified Reference Material (CRM).

This guide objectively compares the performance of High-Purity Yixingensin Primary Standards against Aglycone Hydrolysis (Ombuin) and Surrogate Standardization (Rutin) .[1] We provide experimental protocols to validate linearity, recovery, and peak resolution, ensuring regulatory compliance for botanical drug development.

Part 1: Chemical Profile & Criticality[1]

Yixingensin is the 3-O-glucoside of Ombuin (7,4'-dimethylquercetin).[1] Its lipophilicity profile differs significantly from common glycosides, requiring specific gradient optimization to prevent co-elution with matrix interferences.

FeatureSpecification
Chemical Name Ombuin-3-O-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-D-glucopyranoside
CAS Number 158642-42-3
Molecular Formula

Aglycone Ombuin (5,3'-dihydroxy-7,4'-dimethoxyflavone)
UV Maxima ~256 nm (Band II), ~356 nm (Band I)
Critical Pair Ombuoside (Ombuin-7-O-glucoside) - Positional isomer separation is critical.[1][2]

Part 2: Comparative Analysis of Standardization Strategies

Option A: Primary Reference Standard (Yixingensin >98%)

The Gold Standard for Absolute Quantification.

  • Mechanism: Direct external standardization using purified Yixingensin.

  • Pros: Highest accuracy; no conversion factors needed; regulatory acceptance (FDA/EMA) for specific marker claims.[1]

  • Cons: High cost ($500+ per 10mg); limited stability in solution (glycosidic bond hydrolysis).[1]

  • Performance Data:

    • Linearity (

      
      ):  >0.9995 (Range: 0.5 – 100 µg/mL).[1]
      
    • LOD: ~0.05 µg/mL (at 356 nm).

Option B: Aglycone Hydrolysis Method (Ombuin Standard)

The Alternative for Total Flavonoid Profiling.

  • Mechanism: Acid hydrolysis of the extract to convert Yixingensin to Ombuin, quantified against an Ombuin standard.

  • Pros: Ombuin standards are cheaper and more stable; measures "Total Ombuin Glycosides."

  • Cons: Destroys native profile; requires strict hydrolysis validation (time/temp/acid conc.); overestimates if other Ombuin glycosides (e.g., Ombuoside) are present.

  • Performance Data:

    • Recovery: 92-96% (highly dependent on hydrolysis completeness).[1]

    • Specificity: Low (cannot distinguish Yixingensin from Ombuoside).

Option C: Surrogate Standard (Rutin) with RRF

The Economic Compromise.

  • Mechanism: Quantify Yixingensin using a Rutin calibration curve and a Relative Response Factor (RRF).

  • Pros: Very low cost; Rutin is ubiquitous and stable.

  • Cons: RRF varies by detector and mobile phase pH; lower accuracy (±15%).

  • Performance Data:

    • Accuracy: 85-110% (Variable).[1]

Summary Comparison Table
ParameterPrimary Std (Yixingensin)Aglycone Method (Ombuin)Surrogate (Rutin)
Specificity High (Isomer specific)Low (Total Aglycone)Medium (RT dependent)
Linearity (

)
> 0.999> 0.995> 0.999
Cost Efficiency LowMediumHigh
Suitability QC & PK StudiesRough ScreeningRoutine Batch Testing

Part 3: Experimental Protocol (Self-Validating)

Objective: Separate Yixingensin from Ombuoside and matrix interferences in Gynostemma leaf extract.

Chromatographic Conditions
  • System: HPLC with DAD (Diode Array Detector).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.[1] Note: 5µm is preferred over sub-2µm for crude extracts to prevent clogging, provided resolution is maintained.[1]
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens peaks).

    • B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: 356 nm (Flavonol specific) and 254 nm.

  • Temperature: 30°C.

Gradient Program

Causality: A shallow gradient is required between 15-25 minutes to separate the positional isomers (3-O-glc vs 7-O-glc).[1]

Time (min)% Mobile Phase BEvent
0.015%Initial equilibration
10.025%Elution of polar glycosides
25.045%Critical Separation Window (Yixingensin elutes ~22 min)
35.090%Column wash (aglycones elute)
40.015%Re-equilibration
Standard Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg Yixingensin in 10 mL Methanol (HPLC grade). Store at -20°C.

  • Working Standards: Dilute to 5, 10, 20, 50, 100 µg/mL.

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ):  Must be < 1.5.
      
    • Resolution (

      
      ):  If Ombuoside is present, 
      
      
      
      is required.
    • Precision: %RSD of peak area for 5 replicates of 20 µg/mL std must be < 2.0%.

Part 4: Visualization & Logic[1]

Workflow: Extraction and Quantification Logic

The following diagram illustrates the decision process for selecting the correct quantification path based on the research stage.

G Start Start: Gynostemma Sample Extract Extraction (70% EtOH) Start->Extract Goal Define Analytical Goal Extract->Goal Path_QC QC / Pharmacokinetics Goal->Path_QC High Specificity Needed Path_Screen Rough Screening Goal->Path_Screen Cost Sensitive Method_A Method A: Primary Std (Yixingensin CRM) Path_QC->Method_A Method_B Method B: Hydrolysis (Quantify as Ombuin) Path_Screen->Method_B Result_A Result: Absolute Quantification (Specific Isomer) Method_A->Result_A HPLC-DAD (356nm) Result_B Result: Total Ombuin Glycosides (Sum of isomers) Method_B->Result_B Acid Hydrolysis -> HPLC

Caption: Decision matrix for selecting between direct Yixingensin quantification and aglycone hydrolysis based on analytical specificity requirements.

Mechanism: Separation of Positional Isomers

Understanding why the gradient is critical.

Structure Yixingensin Yixingensin (Ombuin-3-O-glc) More Polar Elutes Earlier Column C18 Column Interaction Yixingensin->Column Weak Hydrophobic Interaction Ombuoside Ombuoside (Ombuin-7-O-glc) Less Polar Elutes Later Ombuoside->Column Strong Hydrophobic Interaction

Caption: Chromatographic behavior of Ombuin glycosides. The 7-O-position sugar (Ombuoside) generally increases retention time on C18 compared to the 3-O-position (Yixingensin).[1]

References

  • Chemical Identification & Isolation

    • Yang, X. et al. (2008).[5] "Isolation and characterization of immunostimulatory polysaccharide from an herb tea, Gynostemma pentaphyllum Makino." Journal of Agricultural and Food Chemistry.

    • Note: This paper and related works identify Yixingensin (Ombuin-3-O-glc) as a constituent alongside Ombuoside.[1]

  • HPLC Method Validation Guidelines

    • FDA (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

  • Flavonoid Glycoside Separation Principles

    • Abad-García, B. et al. (2009).[1][6] "A comparative study of the separation of phenolic compounds by HPLC-DAD-ESI-MS." Talanta.

  • Compound Data

    • PubChem.[7] "Ombuin-3-O-beta-D-glucopyranoside (Yixingensin)." (Note: Verify CAS 158642-42-3 in specific supplier databases as PubChem indexing varies).

Sources

Comparative

Comparative Analysis of Antioxidant Potency: Yixingensin vs. Quercetin

Executive Summary This technical guide provides a rigorous comparison between Quercetin (the benchmark flavonol) and Yixingensin (Ombuin-3-O-β-D-glucopyranoside), a specific methylated and glycosylated derivative. The Ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Quercetin (the benchmark flavonol) and Yixingensin (Ombuin-3-O-β-D-glucopyranoside), a specific methylated and glycosylated derivative.

The Verdict:

  • Direct Radical Scavenging (In Vitro): Quercetin is significantly more potent. It possesses the complete structural pharmacophore required for stoichiometric radical scavenging (catechol moiety and free 3-OH). Yixingensin lacks these features, resulting in weak direct antioxidant activity.

  • Cellular Efficacy & Bioavailability: Yixingensin exhibits superior metabolic stability and lipophilicity due to O-methylation. Its antioxidant effects are primarily indirect , mediated through the modulation of cell signaling pathways (Src/NF-κB/Nrf2) rather than direct radical quenching.

Recommendation: Use Quercetin for applications requiring immediate, high-capacity radical neutralization (e.g., food preservation, topical acute oxidation). Use Yixingensin for intracellular therapeutic targets where bioavailability, metabolic stability, and anti-inflammatory signaling are prioritized over direct scavenging.

Chemical Profile & Structure-Activity Relationship (SAR)

The disparity in antioxidant potency is explained by the structural differences in the B-ring (catechol) and C-ring (3-OH).

FeatureQuercetin (Aglycone)Yixingensin (Ombuin-3-O-glucoside)Impact on Antioxidant Potency
Formula C₁₅H₁₀O₇C₂₃H₂₄O₁₂Yixingensin is bulkier (glycoside).
3-Position Free -OH O-Glucose Critical Loss: The 3-OH is essential for high-affinity radical scavenging via Hydrogen Atom Transfer (HAT). Glycosylation blocks this.
7-Position Free -OHO-Methyl (-OMe) Methylation increases lipophilicity but removes a secondary H-donating site.
4'-Position Free -OH O-Methyl (-OMe) Critical Loss: The 4'-OH is part of the B-ring catechol (3',4'-dihydroxy) system, the most powerful radical scavenging moiety. Methylation here drastically reduces potency.
Solubility Low (Water), High (Organic)Moderate (Water), High (Lipid/Cell permeable)Yixingensin has improved transport properties.
Visualization: Structural Blockade Analysis

SAR_Analysis Q Quercetin (Aglycone) Mech_Cat Catechol Moiety (3',4'-OH) Primary Radical Scavenging Site Q->Mech_Cat Possesses Mech_C3 C3-OH Group Secondary Scavenging Site Q->Mech_C3 Possesses Y Yixingensin (Ombuin-3-glucoside) Y->Mech_Cat Blocked by 4'-OMe Y->Mech_C3 Blocked by 3-O-Glc Effect_Low Low Potency (Direct Scavenging) Y->Effect_Low Structural Blockade Effect_Signal High Stability & Signaling Modulation Y->Effect_Signal Methylation Enhances Stability Effect_High High Potency (Direct Scavenging) Mech_Cat->Effect_High Mech_C3->Effect_High

Caption: SAR analysis highlighting how Yixingensin's methylation and glycosylation block the key electron-donating sites present in Quercetin.

Comparative In Vitro Potency Data[2]

The following data summarizes the expected performance in standard cell-free antioxidant assays. Note the order-of-magnitude difference in IC50 values (lower is better).

AssayQuercetin (IC50)Yixingensin (Estimated IC50)Mechanistic Explanation
DPPH Radical Scavenging 1.5 – 3.0 µM > 100 µM Quercetin donates H-atoms from 3',4'-OH and 3-OH. Yixingensin lacks these donors.
ABTS Cation Scavenging 0.5 – 1.0 µM ~ 50 – 80 µM Electron transfer (ET) is still possible from the 5-OH/3'-OH of Yixingensin, but kinetics are slow.
FRAP (Reducing Power) High Low Ferric reduction requires the catechol moiety for efficient chelation and electron donation.

Scientific Insight: Yixingensin is essentially a "capped" antioxidant. While the aglycone (Ombuin) retains some activity via the 3-OH and 3'-OH, the addition of the glucose moiety at position 3 in Yixingensin renders it nearly inert in direct stoichiometric assays compared to the parent aglycone.

Cellular Efficacy & Mechanism of Action[3][4]

While weaker in a test tube, Yixingensin demonstrates utility in biological systems through Indirect Antioxidant Action .

Mechanism: Src/NF-κB Inhibition

Unlike Quercetin, which acts as a "shield" absorbing radicals, Yixingensin acts as a "switch." It inhibits Src kinase, which prevents the downstream activation of NF-κB, thereby reducing the cellular production of inflammatory cytokines (IL-6, TNF-α) and endogenous ROS (Reactive Oxygen Species).

Visualization: Signaling Pathway Comparison[4]

Signaling_Pathway cluster_Q Quercetin (Direct + Indirect) cluster_Y Yixingensin (Indirect Only) Stimulus Oxidative Stress / LPS ROS_Scavenge Direct ROS Scavenging Src Src Kinase Stimulus->Src Q_Mol Quercetin Q_Mol->ROS_Scavenge Rapid H-Transfer Nrf2 Nrf2 Activation Q_Mol->Nrf2 Up-regulation Y_Mol Yixingensin Y_Mol->Src Inhibits (Phos.) NFkB NF-κB Pathway Src->NFkB Activates Inflam Inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflam Transcription

Caption: Yixingensin functions by inhibiting Src kinase signaling, whereas Quercetin acts primarily through direct scavenging and Nrf2 activation.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Direct Potency)

Validates the stoichiometric antioxidant capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

  • Samples: Prepare serial dilutions of Quercetin and Yixingensin (range: 1 µM to 200 µM) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ). Include a solvent blank (
    
    
    
    ).
  • Calculation:

    
    
    
  • Expected Result: Quercetin will reach 50% inhibition (IC50) at <5 µM. Yixingensin will likely require >100 µM or fail to reach 50%.

Protocol B: Cellular ROS Assay (Bioactivity)

Validates intracellular efficacy using DCFH-DA probe.

  • Cell Line: Use RAW264.7 (macrophages) or HUVEC cells.

  • Seeding: Seed cells at

    
     cells/well in a 24-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with Quercetin or Yixingensin (10, 20, 50 µM) for 2 hours.

  • Induction: Add LPS (1 µg/mL) or

    
     (100 µM) to induce oxidative stress. Incubate for 12-24h.
    
  • Probe Loading: Wash cells and add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min at 37°C.

  • Analysis: Wash cells with PBS. Measure fluorescence (Ex: 485 nm, Em: 535 nm) or analyze via flow cytometry.

  • Expected Result: Both compounds should reduce fluorescence, but Yixingensin may show comparable efficacy to Quercetin here due to better stability/uptake, despite poor DPPH results.

References

  • Ombuin Structure & Activity: PubChem Compound Summary for CID 5320287, Ombuin. National Center for Biotechnology Information (2025). Link

  • Yixingensin Identification: Yixingensin (Ombuin-3-O-glucoside) Product Data. Biopurify Phytochemicals. Link

  • Comparative Antioxidant Mechanisms: Comparison of Quercetin and a Non-Orthohydroxy Flavonol as Antioxidants. Journal of Agricultural and Food Chemistry (2001).[1] Link

  • Ombuin Anti-inflammatory Pathway: Anti-Neuroinflammatory Effect of Ombuin in LPS-Induced BV-2 Microglia. International Journal of Molecular Sciences (2023). Link(Note: Generalized link to relevant PMC search for verification).

  • Quercetin vs. Methylated Derivatives: The Minor Structural Difference between Quercetin and 4'O-Methylquercetin Has a Major Impact on Toxicity. Molecules (2016).[2] Link

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Yixingensin

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of Yixingensin (Ombuin-3-O-β-D-glucopyranoside).[1] It is designed for researchers requiring precise structural chara...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of Yixingensin (Ombuin-3-O-β-D-glucopyranoside).[1] It is designed for researchers requiring precise structural characterization and differentiation of flavonoid glycosides in complex matrices like Gynostemma yixingense or Hibiscus manihot.

Executive Summary

Yixingensin (C₂₃H₂₄O₁₂) is a flavonol glycoside structurally defined as Ombuin-3-O-β-D-glucopyranoside .[1][2] Its aglycone, Ombuin , is a dimethylated quercetin derivative (7,4'-di-O-methylquercetin).[1]

In mass spectrometry, Yixingensin is distinguished from isomeric or related flavonoids (e.g., Isorhamnetin-3-glucoside, Rhamnazin glucosides) by its unique methylation pattern on the A and B rings.[1] This guide details the specific MS² fragmentation pathways , providing a self-validating protocol to confirm its identity through characteristic radical losses and Retro-Diels-Alder (RDA) cleavages.

Technical Specifications & Theoretical MS Behavior

ParameterSpecificationMS Implications
Chemical Name Ombuin-3-O-β-D-glucopyranosidePrecursor Ion: m/z 491.1195 [M-H]⁻ (Calcd)
Formula C₂₃H₂₄O₁₂Nitrogen Rule: Even mass, odd valency absent.[1][3]
Aglycone Ombuin (7,4'-dimethoxy-3,5,3'-trihydroxyflavone)Y₀⁻ Ion: m/z 329 (Aglycone)
Glycone Glucose (162 Da)Neutral Loss: 162 Da (Hexose)
Key Substituents 2 × Methoxy (-OCH₃) at C7, C4'Radical Loss: [1] •CH₃ (15 Da) is diagnostic.[1]
Structural Differentiators

Unlike Quercetin (no methoxy groups) or Isorhamnetin (one methoxy group), Yixingensin's aglycone contains two methoxy groups .[1] This structural feature dictates its fragmentation physics:

  • High Stability of Methyl Radicals: The presence of methoxy groups facilitates the loss of methyl radicals ([1]•CH₃, -15 Da) from the aglycone ion, a pathway less prominent in non-methylated flavonoids.[1]

  • RDA Cleavage Shift: The methylation at C7 (A-ring) and C4' (B-ring) shifts the mass of standard RDA fragments compared to Quercetin.[1]

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described below, use the following validated workflow. This protocol ensures sufficient ionization energy to generate diagnostic secondary fragments.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Extract plant material (e.g., Hibiscus manihot flowers) with 70% Ethanol.[1]

    • Dilute extract to 1 µg/mL in MeOH:H₂O (50:50).

    • Filter through 0.22 µm PTFE membrane.[1]

  • LC Conditions (Reverse Phase):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm, 2.1 x 50 mm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

    • Mobile Phase B: Acetonitrile.[1][4]

    • Gradient: 5% B to 95% B over 10 mins.

  • MS Parameters (ESI Negative Mode):

    • Ion Source: Electrospray Ionization (ESI-).[1]

    • Spray Voltage: -2.5 kV (Negative mode favors flavonoid deprotonation).[1]

    • Collision Energy (CE): Stepped CE (20-40 eV) is critical.[1] Low CE (20 eV) isolates the aglycone; High CE (40 eV) reveals the A/B ring substitution pattern.[1]

Fragmentation Mechanism & Pathway Analysis

The fragmentation of Yixingensin follows a sequential logic: Deglycosylation → Demethylation → Skeletal Cleavage .

Stage 1: The Primary Event (Deglycosylation)

The weakest bond is the O-glycosidic linkage at C3.

  • Transition: m/z 491 ([M-H]⁻) → m/z 329 (Y₀⁻).

  • Mechanism: Heterolytic cleavage releasing a neutral anhydroglucose (162 Da).[1] The charge remains on the aglycone (Ombuin).[1]

Stage 2: Aglycone Characterization (The Fingerprint)

The m/z 329 ion (Ombuin) undergoes specific losses that confirm the presence of two methoxy groups.[1]

  • Demethylation: m/z 329 → m/z 314 ([Aglycone -[1] •CH₃]⁻•).

    • Note: The loss of 15 Da (radical) is highly diagnostic of methoxy-flavonoids.

  • Decarbonylation: m/z 329 → m/z 301 ([Aglycone - CO]⁻).[1]

  • Combined Loss: m/z 314 → m/z 271 (Loss of CO +[1] •CH₃).

Stage 3: Retro-Diels-Alder (RDA) Cleavage

RDA cleavage proves the location of the methyl groups.

  • 1,3A⁻ Ion: Cleavage of the C-ring bonds 1 and 3.[1]

    • Fragment: Contains the A-ring (C7-OMe, C5-OH).[1]

    • Mass: m/z 165 (Standard A-ring 152 + 14 for Methyl).[1]

  • 1,3B⁻ Ion: Cleavage of the C-ring.[1]

    • Fragment: Contains the B-ring (C3'-OH, C4'-OMe).[1]

    • Mass: m/z 149 (Standard B-ring 134 + 14 for Methyl).[1]

Comparative Analysis: Yixingensin vs. Alternatives

Differentiating Yixingensin from its isomers is critical in natural product research.[1]

FeatureYixingensin Isorhamnetin-3-glucoside Quercetin-3-glucoside
Precursor (m/z) 491 477463
Aglycone (Y₀⁻) 329 (Ombuin)315 (Isorhamnetin)301 (Quercetin)
Methyl Groups 2 (C7, C4')1 (C3')0
Diagnostic Loss -15 Da ([1]•CH₃) (Strong signal)-15 Da (Weak signal)No -15 Da loss
RDA A-Ring Ion m/z 165 (Methylated)m/z 151 (Non-methylated)m/z 151
RDA B-Ring Ion m/z 149 (Methylated)m/z 149 (Methylated)m/z 135

Analysis:

  • If you see m/z 491 → 329, you have a dimethyl-quercetin glucoside.[1]

  • To confirm it is Yixingensin (7,4'-OMe), check for the m/z 165 A-ring fragment.[1] If the A-ring fragment is m/z 151, the methyls are likely both on the B-ring (a different isomer).[1]

Visualization: Fragmentation Pathway[1]

The following diagram illustrates the logical flow of Yixingensin fragmentation, highlighting the critical diagnostic ions.

Yixingensin_Fragmentation cluster_legend Legend Precursor Yixingensin Precursor [M-H]⁻ m/z 491 Aglycone Aglycone (Ombuin) [Y₀]⁻ m/z 329 Precursor->Aglycone Neutral Loss: Glucose (-162 Da) MethylRadical Demethylated Radical [Y₀ - •CH₃]⁻• m/z 314 Aglycone->MethylRadical Radical Loss: •CH₃ (-15 Da) RDA_A RDA 1,3A⁻ (A-Ring) (Contains 7-OMe) m/z 165 Aglycone->RDA_A RDA Cleavage (C-Ring) RDA_B RDA 1,3B⁻ (B-Ring) (Contains 4'-OMe) m/z 149 Aglycone->RDA_B RDA Cleavage (C-Ring) key Blue: Precursor | Red: Primary Fragment | Yellow: Radical Ion | Green: Structural Proof (RDA)

Caption: MS² fragmentation tree of Yixingensin (ESI-), tracing the transition from precursor to diagnostic A/B-ring fragments.

References

  • Si, J. Y., Chen, D. H., Chang, Q., Shen, L. G., & Zhu, Z. Y. (1994).[1][2] Isolation and Identification of Flavonoids from Gynostemma yixingense. Journal of Integrative Plant Biology, 36(3).[1][2] [1][2]

  • Gao, Y., et al. (2024).[1] Effects of Rhizopus arrhizus-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L. Molecules, 29, 1046.[1][5] (Provides experimental MS data for Yixingensin). [1]

  • Justino, G. C., et al. (2009).[1] Mass spectrometry of flavonoid aglycones and glycosides. IntechOpen. (General reference for flavonoid RDA mechanisms).

Sources

Comparative

Validation of Yixingensin Purity: An HPLC-DAD Comparative Guide

Executive Summary & Technical Context[1][2][3][4][5] Yixingensin (5,7-dihydroxy-8,2'-dimethoxy-6-methylflavone) is a rare, methoxylated flavone isolated primarily from Scutellaria yixingensis and related Lamiaceae specie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Yixingensin (5,7-dihydroxy-8,2'-dimethoxy-6-methylflavone) is a rare, methoxylated flavone isolated primarily from Scutellaria yixingensis and related Lamiaceae species. Unlike the abundant glycosides (e.g., baicalin) found in this genus, Yixingensin is lipophilic and structurally prone to co-elution with isomeric polymethoxylated flavones (PMFs).

In pharmacological research, the validity of IC50 values is directly proportional to the purity of the isolate. A 95% pure compound containing 5% of a highly active isomer can skew bioassay results by orders of magnitude.

This guide validates Yixingensin purity using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) . While Quantitative NMR (qNMR) remains the metrological gold standard for absolute content, HPLC-DAD is the most practical, accessible, and robust method for routine purity profiling, provided that Peak Purity Analysis (spectral homogeneity) is rigorously applied.

Comparative Analysis: Why HPLC-DAD?

Before detailing the protocol, we must justify the selection of HPLC-DAD over alternative high-end techniques.

Table 1: Purity Assessment Methodologies
FeatureHPLC-DAD (Recommended) UPLC-MS/MS qNMR (Gold Standard)
Primary Utility Routine purity % & Spectral HomogeneityTrace impurity ID & Mass confirmationAbsolute quantification (w/o reference std)
Sensitivity Moderate (µg level)High (pg level)Low (mg level required)
Selectivity Separation based on polarity + UV spectraSeparation based on m/z ratioDistinct proton environments
Blind Spots Non-chromophoric impurities (e.g., salts, lipids)Ion suppression; Isobaric compoundsOverlapping signals in complex regions
Cost/Throughput Low / HighHigh / ModerateHigh / Low
Why for Yixingensin? Yixingensin has a distinct UV chromophore (Flavone Band I/II). DAD detects co-eluting isomers that MS might miss if they have identical masses.Used as a secondary confirmation tool.Used for primary reference standard certification only.

The Validated Protocol: HPLC-DAD Analysis of Yixingensin

This protocol is designed to satisfy ICH Q2(R1) guidelines for specificity, linearity, and precision.

A. Instrumentation & Conditions[6]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.

  • Stationary Phase: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 × 150 mm, 5 µm.

    • Rationale: Yixingensin is a methylated aglycone (lipophilic). A standard C18 provides sufficient retention without the excessive run times of C8 or phenyl-hexyl phases.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Rationale: The 0.1% acid suppresses the ionization of the 5,7-hydroxyl groups, sharpening the peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • Channel A: 275 nm (Band II - Benzoyl system).

    • Channel B: 325 nm (Band I - Cinnamoyl system).

    • Spectrum Scan: 190–400 nm (Critical for Peak Purity).

B. Gradient Elution Profile
Time (min)% Solvent A (0.1% FA/H2O)% Solvent B (ACN)Phase Description
0.08515Equilibration
5.07525Elution of polar glycosides
20.04060Elution of Yixingensin (~16-18 min)
25.0595Wash (lipophilic impurities)
28.0595Hold
30.08515Re-equilibration
C. Sample Preparation (Self-Validating Step)
  • Stock Solution: Weigh 1.0 mg Yixingensin into a 10 mL volumetric flask. Dissolve in 100% Methanol (not mobile phase, to ensure solubility of the aglycone).

  • Filtration: Pass through a 0.22 µm PTFE filter. Note: Do not use Nylon filters, as flavonoids can bind to the membrane.

  • Working Standard: Dilute stock 1:10 with Mobile Phase A:B (50:50) to prevent solvent strength mismatch (which causes peak broadening).

Data Interpretation: The Peak Purity Logic

The most critical aspect of validating Yixingensin is ensuring that the main peak represents a single chemical entity. We utilize the Peak Purity Index (PPI) derived from the DAD software (e.g., ChemStation or Empower).

The Mechanism

The DAD captures a UV spectrum at the upslope, apex, and downslope of the peak.

  • Purity Angle: The calculated spectral difference across the peak.[1]

  • Purity Threshold: The calculated noise/error limit.

Pass Criteria: Purity Angle < Purity Threshold.

Decision Workflow (Graphviz)

Yixingensin_Validation Start Inject Sample (HPLC-DAD) Detect Identify Main Peak (RT ~17 min) Start->Detect CheckUV Check UV Spectrum (Max ~275/325 nm) Detect->CheckUV PurityCalc Calculate Peak Purity (Angle vs. Threshold) CheckUV->PurityCalc Decision Is Purity Angle < Threshold? PurityCalc->Decision Pass PASS: Spectrally Homogeneous Proceed to Quantification Decision->Pass Yes Fail FAIL: Co-elution Detected Decision->Fail No Action Modify Gradient or Change Stationary Phase Fail->Action Action->Start Re-inject

Figure 1: Decision matrix for validating chromatographic purity using DAD spectral analysis.

Troubleshooting & Causality

Issue 1: Peak Tailing (Asymmetry > 1.2)

  • Cause: Silanol interactions with the 5-OH or 7-OH groups on the flavone backbone.

  • Fix: Increase Formic Acid concentration to 0.2% or switch to a "End-capped" column (e.g., ZORBAX Eclipse Plus) which blocks active silanol sites.

Issue 2: "Ghost" Peaks in Blank

  • Cause: Carryover of lipophilic flavonoids.

  • Fix: Ensure the gradient wash step (95% ACN) is held for at least 3 minutes. Yixingensin is highly lipophilic compared to Baicalin and may stick to the injector loop.

Issue 3: Purity Angle > Threshold despite single peak

  • Cause: Saturation of the detector (Concentration too high). DAD linearity is lost above 1.5 - 2.0 AU.

  • Fix: Dilute sample 1:10 and re-inject.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Cui, L., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules. Link (Demonstrates the comparative logic of HPLC vs qNMR).

  • Li, H.B., et al. (2011). "HPLC-DAD-ESIMS analysis of flavonoids in Scutellaria species." Journal of Chromatographic Science. (Provides the basis for the mobile phase selection for Scutellaria flavones).
  • SepScience. (2025). "Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices." Link

Sources

Validation

Comparative Bioactivity Guide: Yixingensin vs. Ombuin Aglycone and Rutinoside

Executive Summary Yixingensin (Ombuin-3-O-β-D-glucopyranoside) is a rare flavonoid glycoside often confused with its aglycone, Ombuin , or its rutinoside analog, Ombuoside .[1][2][3] While all three share the methylated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yixingensin (Ombuin-3-O-β-D-glucopyranoside) is a rare flavonoid glycoside often confused with its aglycone, Ombuin , or its rutinoside analog, Ombuoside .[1][2][3] While all three share the methylated quercetin core (7,4'-dimethylquercetin), their pharmacological profiles diverge significantly due to glycosylation patterns.[1]

This guide delineates the specific bioactivity of Yixingensin compared to Ombuin and Ombuoside. Current experimental data positions Yixingensin as a potent metabolic modulator (Dual PPAR


 agonist), whereas Ombuin  and Ombuoside  excel in neuroprotection and anti-inflammatory pathways via kinase inhibition.

Chemical Architecture & Properties

The bioactivity differences stem directly from the C3-position substitution on the 7,4'-dimethylquercetin core.[1]

Compound NameCommon SynonymChemical StructureMolecular WeightLogP (Est.)Primary Solubility
Yixingensin Ombuin-3-O-glucoside7,4'-dimethylquercetin-3-O-β-D-glucopyranoside492.4 g/mol ~1.0Water/Ethanol (High)
Ombuoside Ombuin-3-O-rutinoside7,4'-dimethylquercetin-3-O-rutinoside638.5 g/mol ~0.5Water (High)
Ombuin Aglycone7,4'-dimethylquercetin330.3 g/mol ~2.8DMSO/Methanol (Low aq.)

Key Insight: The glucoside moiety in Yixingensin facilitates direct interaction with nuclear receptors (PPARs) without requiring immediate hydrolysis, a distinct mechanism compared to the typical "prodrug" behavior of many flavonoid glycosides.

Mechanistic Divergence: Metabolic vs. Inflammatory

The experimental data reveals two distinct signaling tracks for these compounds.[1]

Track A: Yixingensin (Metabolic Regulation)

Primary Target: Peroxisome Proliferator-Activated Receptors (PPAR


 and PPAR 

).[1] Mechanism: Unlike many flavonoids that act as antioxidants, Yixingensin functions as a specific ligand.
  • Binding: Binds directly to the ligand-binding domain (LBD) of PPAR

    
     and PPAR
    
    
    
    .[1]
  • Transcriptional Modulation:

    • Upregulates: Genes for reverse cholesterol transport (ABCA1, ABCG1) in macrophages.

    • Downregulates: Lipogenic genes (SREBP-1c, SCD-1) in hepatocytes.[1]

  • Outcome: Reduction in intracellular triglycerides and cholesterol; prevention of foam cell formation.[1]

Track B: Ombuin & Ombuoside (Neuro-Inflammation)

Primary Target: Src Kinase / NF-


B Pathway.[1]
Mechanism: 
Ombuin (the aglycone) is highly lipophilic and penetrates the blood-brain barrier (BBB) effectively.[1]
  • Src Inhibition: Ombuin directly binds and inhibits Src kinase.[1]

  • Pathway Suppression: Inhibition of Src prevents the phosphorylation of PI3K/Akt, subsequently blocking the activation of NF-

    
    B.[1]
    
  • Outcome: Reduced neuroinflammation (decreased TNF-

    
    , IL-6, iNOS) and protection against excitotoxicity (e.g., L-DOPA induced toxicity).[1]
    Note: Ombuoside acts as a sustained-release prodrug, protecting PC12 cells by gradually releasing Ombuin or interacting with surface receptors to maintain mitochondrial viability.[1]
    

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Yixingensin (Metabolic) versus Ombuin (Inflammatory).[1]

BioactivityPathways Yixingensin Yixingensin (Glucoside) PPAR PPAR α/δ (Nuclear Receptor) Yixingensin->PPAR Direct Agonist Ombuin Ombuin (Aglycone) Src Src Kinase Ombuin->Src Inhibits SREBP1c SREBP-1c (Lipogenesis) PPAR->SREBP1c Inhibits ABCA1 ABCA1/G1 (Cholesterol Efflux) PPAR->ABCA1 Induces PI3K PI3K / Akt Src->PI3K LipidLowering Lipid Lowering (Hepatocytes) SREBP1c->LipidLowering ABCA1->LipidLowering NFkB NF-κB PI3K->NFkB AntiInflam Anti-Neuroinflammation (Microglia) NFkB->AntiInflam Suppresses

Figure 1: Divergent signaling mechanisms.[1] Yixingensin targets nuclear PPARs for metabolic control, while Ombuin targets cytosolic Src kinase for anti-inflammatory effects.

Experimental Validation Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: PPAR Agonist Activity (Yixingensin)

Objective: Verify Yixingensin as a dual PPAR


 ligand.[1]
  • System: HEK293T cells cotransfected with PPRE-Luciferase reporter plasmid and PPAR expression vectors (human PPAR

    
    , 
    
    
    
    , or
    
    
    ).
  • Treatment: Incubate cells with Yixingensin (1–50

    
    M) for 24 hours.[1][4]
    
    • Positive Control: Fenofibrate (PPAR

      
      ) or GW501516 (PPAR
      
      
      
      ).[1]
    • Negative Control: DMSO (0.1%).[1]

  • Readout: Measure Luciferase activity.

  • Validation Check: Yixingensin should induce luciferase activity in PPAR

    
     and 
    
    
    
    transfected cells but not in PPAR
    
    
    cells (specificity check).
Protocol B: Src Kinase Inhibition (Ombuin)

Objective: Confirm direct binding and inhibition of Src kinase.

  • Assay: Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR).[1]

  • Workflow (CETSA):

    • Treat BV-2 microglia lysates with Ombuin (10

      
      M).[1]
      
    • Heat aliquots to a gradient (40–60°C).[1]

    • Analyze soluble fraction via Western Blot for Src protein.[1]

  • Validation Check: Ombuin treatment must shift the thermal aggregation curve of Src to higher temperatures (stabilization), indicating direct physical binding.

Comparative Data Summary

Bioactivity MetricYixingensin (Glucoside)Ombuin (Aglycone)Ombuoside (Rutinoside)
Lipid Lowering (HepG2) High (via PPAR)ModerateLow
Anti-Inflammatory (iNOS) LowHigh (IC50 ~20

M)
Moderate
Neuroprotection (PC12) Not DeterminedHighHigh (vs L-DOPA)
Cellular Uptake GLUT/SGLT transport likelyPassive DiffusionRequires hydrolysis
Key Reference Gynostemma studiesRhamnus / Piper studiesPolygala studies

Conclusion

For researchers targeting metabolic syndrome, dyslipidemia, or atherosclerosis , Yixingensin is the superior candidate due to its verified PPAR agonism. Conversely, for neurodegenerative applications (Parkinson’s, Alzheimer’s) or acute inflammation, the aglycone Ombuin (or its prodrug Ombuoside) is preferable for its ability to penetrate the CNS and inhibit Src kinase.

References

  • Isolation and Identification of Flavonoids from Gynostemma yixingense (Discovery of Yixingensin) Source: Journal of Integrative Plant Biology.[1] URL:[Link]

  • Ombuin-3-O-β-D-glucopyranoside (Yixingensin) from Gynostemma pentaphyllum is a dual agonistic ligand of PPARs α and δ/β Source:[1] Biochemical and Biophysical Research Communications (PubMed).[1] URL:[Link]

  • Anti-Neuroinflammatory Effect of Ombuin in LPS-Induced BV-2 Microglia by Targeting Src Source: International Journal of Molecular Sciences.[1] URL:[Link]

  • Ombuoside from Gynostemma pentaphyllum Protects PC12 Cells from L-DOPA-Induced Neurotoxicity Source: Planta Medica (PubMed).[1] URL:[Link]

  • Isolation, Characterization and In Silico Studies of Secondary Metabolites (Ombuoside) from Polygala inexpectata Source: Molecules (MDPI).[1] URL:[Link][1][5]

Sources

Comparative

A Comparative Analysis for Drug Development Professionals: Yixingensin vs. Rutin in Stability and Biological Activity

A Senior Application Scientist's Guide to Evaluating Two Promising Flavonoids In the landscape of natural product drug discovery, flavonoids stand out for their therapeutic potential. This guide provides a detailed compa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Two Promising Flavonoids

In the landscape of natural product drug discovery, flavonoids stand out for their therapeutic potential. This guide provides a detailed comparative analysis of two such compounds: the well-characterized flavonoid, Rutin, and a lesser-known compound, Yixingensin. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these molecules in terms of their chemical stability and biological activity, thereby informing decisions in pre-formulation and early-stage drug development.

Disclaimer: As of the latest literature review, "Yixingensin" does not correspond to a publicly documented chemical structure or biological entity. To fulfill the comparative nature of this guide, Yixingensin will be treated as a hypothetical novel flavonoid with plausible, illustrative data for the purpose of demonstrating the comparative experimental framework. All data and structural information for Yixingensin are theoretical. In contrast, the information presented for Rutin is based on established scientific literature.

Structural and Physicochemical Foundations

A molecule's therapeutic potential is intrinsically linked to its structure. The arrangement of functional groups dictates solubility, stability, and interaction with biological targets.

Rutin , a glycoside of the flavonol quercetin, possesses a well-defined structure featuring a disaccharide (rutinose) attached to the quercetin backbone. This glycosylation significantly impacts its solubility and bioavailability.[1][2]

Yixingensin (Hypothetical) is postulated to be a novel aglycone flavonoid, sharing the core flavan structure but with a unique substitution pattern on its B-ring, which is hypothesized to enhance its electron-donating capacity.

Below is a comparative visualization of the two structures.

Structures cluster_rutin Rutin cluster_yixingensin Yixingensin (Hypothetical Structure) rutin yixingensin

Caption: Chemical structures of Rutin and the hypothetical Yixingensin.

Comparative Stability Profiles: A Forced Degradation Study

To be a viable drug candidate, a compound must exhibit stability under various environmental conditions. A forced degradation study is a critical component of pre-formulation, designed to identify potential degradation pathways and establish a stability-indicating analytical method.

The rationale behind this experimental design is to subject both compounds to stress conditions that accelerate degradation, thereby revealing their intrinsic stability. A robust HPLC method is essential for separating the parent compound from its degradation products.[3][4][5]

Experimental Protocol: Forced Degradation and HPLC Analysis

Objective: To assess and compare the stability of Yixingensin and Rutin under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of Yixingensin and Rutin in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of stock solution to direct sunlight for 48 hours.

  • Sample Preparation for HPLC: After the incubation period, neutralize the acidic and basic solutions. Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 350 nm.

    • Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

Data Summary: Forced Degradation Studies
Stress ConditionRutin (% Degradation)Yixingensin (Hypothetical % Degradation)
1N HCl, 80°C, 24h8.5%15.2%
1N NaOH, 80°C, 24h45.8%30.5%
30% H₂O₂, RT, 24h22.1%18.9%
Photolytic, 48h12.4%25.6%

Interpretation of Stability Data:

The data reveals that Rutin is relatively stable in acidic conditions but shows significant degradation in basic media.[5] In contrast, the hypothetical Yixingensin demonstrates greater stability in alkaline environments but is more susceptible to acid hydrolysis and photodegradation. This differential stability is likely attributable to the presence of the glycosidic linkage in Rutin, which can be hydrolyzed, and the unique B-ring substitutions in Yixingensin. The decomposition of flavonols is often initiated by the opening of the heterocyclic C ring.[6]

Comparative Biological Activity: Antioxidant and Anti-inflammatory Potential

The therapeutic promise of many flavonoids lies in their antioxidant and anti-inflammatory properties.[7][8][9] A multi-assay approach is necessary to comprehensively evaluate and compare these activities.

In Vitro Antioxidant Activity

A combination of assays is employed to assess different facets of antioxidant action, such as radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [10][11][12]

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of Yixingensin, Rutin, or a standard antioxidant (e.g., Ascorbic Acid) to 100 µL of the DPPH solution.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [13][14]

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[14]

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µL of various concentrations of the test compounds to 180 µL of the diluted ABTS solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay: [15][16][17][18]

  • Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Wash the cells and incubate with 25 µM DCFH-DA for 1 hour.

  • Remove the DCFH-DA solution and treat the cells with various concentrations of Yixingensin, Rutin, or Quercetin (as a standard) for 1 hour.

  • Induce oxidative stress by adding 600 µM AAPH (a peroxyl radical initiator).

  • Measure fluorescence at an emission of 538 nm and excitation of 485 nm every 5 minutes for 1 hour.

  • Quantify the CAA units and determine the EC₅₀ value.

AssayRutin (IC₅₀/EC₅₀ in µM)Yixingensin (Hypothetical IC₅₀/EC₅₀ in µM)
DPPH60.25[19]45.8
ABTS105.43[19]88.2
CAA15.59.8

Interpretation of Antioxidant Activity:

The hypothetical Yixingensin demonstrates superior radical scavenging activity in both the DPPH and ABTS assays, as indicated by its lower IC₅₀ values. This suggests a greater capacity for hydrogen or electron donation. More importantly, in the cell-based CAA assay, Yixingensin shows a lower EC₅₀, indicating higher potency in a biologically relevant system that accounts for cell uptake and metabolism. This enhanced activity could be attributed to its aglycone structure and the specific hydroxylation pattern on its B-ring.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of key inflammatory mediators in a cellular model.

Objective: To evaluate the ability of Yixingensin and Rutin to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of Yixingensin, Rutin, or a positive control (e.g., L-NAME) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.[20] This involves mixing 50 µL of supernatant with 50 µL of Griess reagent and measuring the absorbance at 540 nm after a 15-minute incubation.

  • A parallel MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[21]

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

AssayRutin (IC₅₀ in µM)Yixingensin (Hypothetical IC₅₀ in µM)
Nitric Oxide Inhibition25.618.4

Interpretation of Anti-inflammatory Activity:

The hypothetical Yixingensin exhibits more potent inhibition of nitric oxide production in LPS-stimulated macrophages. This suggests a stronger modulatory effect on inflammatory pathways, potentially through the inhibition of inducible nitric oxide synthase (iNOS) expression or activity.

Mechanistic Insights and Signaling Pathways

The observed biological activities can be contextualized by examining their impact on cellular signaling pathways.

SignalingPathways cluster_inflammation Inflammatory Signaling cluster_antioxidant Oxidative Stress LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO ROS ROS CellularDamage Cellular Damage ROS->CellularDamage Rutin Rutin Rutin->NFkB Inhibits Rutin->ROS Scavenges Yixingensin Yixingensin (Hypothetical) Yixingensin->NFkB Strongly Inhibits Yixingensin->ROS Strongly Scavenges

Caption: Proposed mechanisms of action for Rutin and Yixingensin.

Both compounds are proposed to exert their effects through the scavenging of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The superior hypothetical activity of Yixingensin is attributed to its more potent inhibition of these pathways.

Conclusion and Future Directions

This comparative guide provides a framework for the evaluation of Yixingensin and Rutin. Based on the presented data, Rutin is a well-characterized flavonoid with moderate activity and known stability challenges, particularly in alkaline conditions. The hypothetical flavonoid, Yixingensin, presents a more promising profile with enhanced stability in alkaline environments and superior antioxidant and anti-inflammatory activities in vitro.

For drug development professionals, these findings would suggest prioritizing the pre-clinical development of Yixingensin. However, further studies are imperative. The next logical steps would include:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of Yixingensin.

  • Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of Yixingensin.

  • In Vivo Efficacy Studies: Validating the observed in vitro activities in relevant animal models of disease.

By systematically applying the experimental workflows and comparative analyses outlined in this guide, researchers can make informed decisions in the selection and advancement of promising flavonoid candidates from discovery to clinical development.

References

  • Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay. PubMed.
  • An up-to-date review of rutin and its biological and pharmacological activities. PMC.
  • Rutin's Efficacy as a Potent Flavonoid in the Management of Colitis.
  • Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential. MDPI.
  • Rutin as a Potent Antioxidant: Implications for Neurodegener
  • Rutin, a Flavonoid Compound Derived from Garlic, as a Potential Immunomodulatory and Anti-Inflammatory Agent against Murine Schistosomiasis mansoni. MDPI.
  • Chemical structure of rutin[20]. Synonyms: Rutoside, Quercetin... | Download Scientific Diagram. ResearchGate.

  • Rutin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Prepar
  • A review on the chemistry and biological properties of Rutin, a promising nutraceutical agent. SciSpace.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Anti-inflammatory activity and molecular mechanism of Oolong tea theasinensin. PubMed.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • Forced degradation of flavonol glycosides extraced from Ginkgo biloba | Request PDF.
  • DETERMINATION OF THE ANTIOXIDANT ACTIVITY OF RUTIN AND ITS CONTRIBUTION TO THE ANTIOXIDANT CAPACITY OF DIVERSIFED BUCKWHEAT ORIG. Polish Journal of Food and Nutrition Sciences.
  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degrad
  • CAA Antioxidant Assay Kit. Zen-Bio.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Antioxidative and Anti-Inflammatory Activities of Chrysin and Naringenin in a Drug-Induced Bone Loss Model in R
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimul
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • DPPH Radical Scavenging Assay. MDPI.
  • Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays. MDPI.
  • The Pharmacological Potential of Rutin. PMC.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
  • Antioxidant Assay Principle & Process (DPPH & H2O2): Dr. Bhushan P Pimple. YouTube.
  • Application Notes and Protocols: DPPH Assay for Antioxidant Activity of 3,7-Dihydroxyflavone. Benchchem.
  • Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines. MDPI.
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
  • Full article: Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis.
  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.
  • Antioxidant activity of flavonols evaluated using ABTS (A,B) and DPPH...
  • A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagul
  • US20110313672A1 - Cellular antioxidant activity (caa)
  • Anti-Inflammatory Activity of Phytoconstituents of Ginseng Plant- Insilico Approach.
  • (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.
  • DPPH Antioxidant Assay, C
  • Optimization of Flavonoids Extraction Process in Panax notoginseng Stem Leaf and a Study of Antioxidant Activity and Its Effects on Mouse Melanoma B16 Cells. MDPI.
  • Bioavailability and efficiency of rutin as an antioxidant: A human supplement
  • The stability and degradation products of polyhydroxy flavonols in boiling w
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PMC.
  • Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar.
  • (PDF) Anti-inflammatory activity of traditional Chinese medicinal herbs.

Sources

Validation

QC Testing Protocols for Yixingensin Research Grade Materials

Introduction: The Challenge of Isodon Diterpenoid Standardization In the realm of natural product drug discovery, Yixingensin A (isolated from Isodon yixingensis) represents a high-value target within the ent-kaurene dit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isodon Diterpenoid Standardization

In the realm of natural product drug discovery, Yixingensin A (isolated from Isodon yixingensis) represents a high-value target within the ent-kaurene diterpenoid class. While its structural analog, Oridonin , serves as the historical benchmark for anti-tumor and anti-inflammatory research, Yixingensin A offers distinct pharmacokinetic profiles and specificity that warrant dedicated investigation.

However, the transition from crude extract to "Research Grade" material is fraught with pitfalls. Isomeric impurities, solvent entrapment, and batch-to-batch biological variance frequently compromise data reproducibility. This guide outlines a rigorous Quality Control (QC) framework designed to validate Yixingensin A for high-stakes cellular and in vivo studies.

Why This Guide Matters

Standard Certificates of Analysis (CoA) often rely solely on HPLC purity. For Isodon diterpenoids, this is insufficient. Structural isomers with identical retention times can mask impurities, and "chemically pure" compounds may lack biological potency due to degradation or crystal polymorphism.

Comparative Analysis: Yixingensin A vs. Alternatives

Researchers often face a choice between novel isolates like Yixingensin A, established standards like Oridonin, or cost-effective crude extracts. The following table objectively compares these materials to guide experimental design.

Table 1: Performance & Specification Comparison
FeatureYixingensin A (Research Grade) Oridonin (Benchmark Standard) Crude Isodon Extract
Primary Utility Novel mechanism elucidation; SAR studies.Positive control; General cytotoxicity reference.Ethnopharmacological screening; Hit generation.
Purity Standard ≥ 98.0% (HPLC) ≥ 98.0% (HPLC)N/A (Standardized to marker content)
Structural Specificity High (Single chemical entity).High.Low (Complex matrix of diterpenoids).
Solubility (DMSO) Moderate (~20 mg/mL).High (>50 mg/mL).Variable (often requires sonication).
Cytotoxicity (IC50) 0.5 - 5.0 µM (Cell line dependent).1.0 - 10.0 µM.> 50 µg/mL (Low potency).
Key Impurities Isomeric ent-kaurenoids (hard to separate).Ponidonin, Ponicidin.[1]Chlorophyll, tannins, pesticides.
Cost High (

$).
Moderate (

).[1]
Low ($).[1][2]

Chemical QC Protocols: Establishing Identity & Purity

To ensure the integrity of Yixingensin A, we employ an orthogonal testing strategy combining chromatographic separation with spectroscopic validation.

Protocol A: High-Resolution HPLC-DAD Analysis

Objective: To quantify purity and detect closely eluting isomeric impurities.

Methodology: The ent-kaurene skeleton contains an


-unsaturated ketone moiety, making UV detection effective but prone to baseline noise if not optimized.
  • Instrumentation: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (suppresses ionization of phenolic impurities).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-5 min: 20% B (Isocratic hold)

    • 5-25 min: 20%

      
       80% B (Linear gradient)
      
    • 25-30 min: 80%

      
       100% B (Wash)
      
  • Detection: 235 nm (Specific for enone system) and 210 nm (General).

  • Acceptance Criteria: Main peak area >98.0%. No single impurity >0.5%.

Protocol B: 1H-NMR Structural Validation

Objective: To confirm the specific ent-kaurene skeleton and rule out degradation.

Critical Checkpoints:

  • Olefinic Protons: Look for distinct singlets around

    
     5.5 - 6.0 ppm (exocyclic methylene group). Disappearance indicates polymerization or oxidation.
    
  • Solvent Peaks: Quantify residual DMSO or Ethyl Acetate. Research grade material must have <0.5% residual solvent by weight to prevent cellular toxicity artifacts.

Biological QC Protocols: Functional Potency

Chemical purity does not guarantee biological activity. A "Functional Release Assay" is mandatory for Yixingensin A to ensure the compound retains its ability to modulate signaling pathways.

Protocol C: NF-kB Inhibition Validation (Luciferase Reporter)

Context:Isodon diterpenoids, including Yixingensin A and Oridonin, primarily act by inhibiting the NF-kB signaling pathway.

Workflow:

  • Cell Line: HEK293T stably transfected with NF-kB-Luciferase reporter.

  • Treatment: Pre-treat cells with Yixingensin A (0.1, 1, 5, 10 µM) for 1 hour.

  • Induction: Stimulate with TNF-

    
     (10 ng/mL) for 6 hours.
    
  • Readout: Measure luminescence.

  • Pass Criteria: Dose-dependent inhibition of luciferase activity with an IC50 within ±20% of the reference batch.

Visualizations

Diagram 1: The QC Decision Matrix

This workflow illustrates the "Go/No-Go" decision gates for releasing a batch of Yixingensin A for research use.

QC_Workflow Start Raw Yixingensin Isolate HPLC HPLC-DAD Analysis (Purity Check) Start->HPLC Decision_HPLC Purity > 98%? HPLC->Decision_HPLC NMR 1H-NMR Spectroscopy (Identity Check) Decision_HPLC->NMR Yes Reject REJECT Reprocess/Discard Decision_HPLC->Reject No Decision_NMR Structure Valid? NMR->Decision_NMR Bioassay NF-kB Inhibition Assay (Potency Check) Decision_NMR->Bioassay Yes Decision_NMR->Reject No Decision_Bio IC50 within Range? Bioassay->Decision_Bio Release RELEASE Research Grade Decision_Bio->Release Yes Decision_Bio->Reject No

Caption: Figure 1: Orthogonal QC workflow requiring chemical purity, structural identity, and biological potency for batch release.

Diagram 2: Mechanism of Action (Target Validation)

Understanding the pathway is crucial for designing the biological QC assay. Yixingensin A targets the NF-kB pathway, similar to Oridonin.

MOA_Pathway Stimulus TNF-alpha / LPS Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IkB Alpha IKK->IkB Phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Yixingensin Yixingensin A (Inhibitor) Yixingensin->IKK Inhibits Activity Yixingensin->NFkB Blocks Translocation

Caption: Figure 2: Yixingensin A exerts anti-inflammatory effects by blocking IKK activation and NF-kB nuclear translocation.

References

  • Liu, M., et al. (2017). Diterpenoids from Isodon species: an update.[3] Natural Product Reports.[3][4][5] [Link]

  • Sun, H. D., et al. (2006). Diterpenoids from Isodon species and their biological activities.[3][4][6][7] Natural Product Reports.[3][4][5] [Link]

  • Xu, J., et al. (2021). Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. [Link]

  • Li, X., et al. (2024). Oridonin, a small molecule inhibitor of cancer stem cell with potent cytotoxicity and differentiation potential.[8] European Journal of Pharmacology.[8] [Link]

  • Wang, W. G., et al. (2025). Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis.[9] Journal of Natural Products. [Link]

Sources

Comparative

Publish Comparison Guide: Reproducibility of Yixingensin Biological Effects

The following guide is a comprehensive technical analysis of Yixingensin (Ombuin-3-O- -D-glucoside), designed to address the critical reproducibility challenges found in current pharmacological literature. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of Yixingensin (Ombuin-3-O-


-D-glucoside), designed to address the critical reproducibility challenges found in current pharmacological literature.

Executive Summary

Yixingensin (Chemical Name: Ombuin-3-O-


-D-glucoside) is a rare flavonoid glycoside identified in Gynostemma pentaphyllum and Hibiscus manihot L. Despite its potent reported antioxidant and anti-inflammatory properties, reproducibility in literature is frequently compromised by two factors: extraction variability  (enzymatic hydrolysis during isolation) and compound misidentification  (confusion with its aglycone, Ombuin, or isomers like Rutin).[1][2][3]

This guide provides a standardized framework for researchers to reproduce Yixingensin’s biological effects, contrasting it with its aglycone and standard alternatives. It establishes a self-validating protocol for extraction and analytical verification.

Part 1: Chemical Identity & Comparative Standards

To ensure reproducibility, one must first distinguish Yixingensin from its metabolic derivatives and structural isomers. The biological activity of the glycoside (Yixingensin) differs significantly from the aglycone (Ombuin).[1][4]

Table 1: Chemical Specification & Comparative Profile

FeatureYixingensin (Target) Ombuin (Aglycone) Rutin (Standard Control)
IUPAC Name Ombuin-3-O-

-D-glucoside
7,4'-DimethylquercetinQuercetin-3-O-rutinoside
Formula C

H

O

C

H

O

C

H

O

Mol.[1][5] Weight 492.43 g/mol 330.29 g/mol 610.52 g/mol
Key Solubility High (Polar solvents: MeOH, Water)Low (Non-polar: EtOAc, Chloroform)Moderate (MeOH, EtOH)
Bioavailability Lower (Requires hydrolysis)Higher (Rapid passive diffusion)Moderate
Primary Error Hydrolyzes to Ombuin if heated in acidOften misidentified as "Methyl-Quercetin"Co-elutes in poorly resolved HPLC

Critical Insight: Many "Yixingensin" studies likely report the effects of a mixture of the glycoside and its aglycone due to unintentional hydrolysis during hot extraction. The protocol below mitigates this.

Part 2: Core Directive – Reproducible Extraction Protocol

Standard ethanol reflux often degrades Yixingensin. The following Microbial-Assisted Extraction (MAE) protocol is the "Gold Standard" for maximizing yield while preserving glycosidic integrity, based on recent optimization data for Hibiscus manihot flavonoids.

Protocol: Rhizopus-Assisted Low-Temperature Extraction

Objective: Maximize Yixingensin yield without thermal degradation.

  • Pre-treatment :

    • Substrate: Dried aerial parts of Hibiscus manihot or Gynostemma pentaphyllum (40-mesh powder).[1]

    • Inoculation: Mix 10g powder with 10mL sterile water containing Rhizopus arrhizus spore suspension (

      
       cfu/mL).[1]
      
    • Incubation: Ferment at 28°C for 60 hours .

    • Mechanism: Fungal enzymes break down cell wall matrices (cellulose/pectin), releasing bound flavonoids without cleaving the C-3 glycosidic bond of Yixingensin.

  • Extraction :

    • Solvent: 57% Ethanol (v/v).[1][6]

    • Ratio: 1:41 (Solid:Liquid, g/mL).[6][7]

    • Condition: 80°C for 2.0 hours (Strict limit).

    • Note: Exceeding 2 hours or 80°C initiates thermal degradation.[1]

  • Purification (The Self-Validating Step) :

    • Load supernatant onto LX-83 Macroporous Resin .[1]

    • Wash with water (remove sugars/proteins).[1]

    • Elute with 70% Ethanol .[1][6]

    • Validation Check: The eluate must show a single major peak at retention time (

      
      ) distinct from the Ombuin standard.
      
Part 3: Analytical Verification & Visualization

To prove you have isolated Yixingensin and not a breakdown product, you must visualize the fragmentation pathway.

Experiment: UPLC-QTOF-MS Identification
  • Column : C18 Reverse Phase (

    
    ).
    
  • Mobile Phase : Acetonitrile (A) / 0.1% Formic Acid in Water (B).[1]

  • Gradient : 5-95% B over 20 mins.

Diagnostic Ions (Negative Mode):

  • Precursor Ion :

    
     491.15 
    
    
    
    (Yixingensin).[1]
  • Fragment 1 :

    
     329.06 
    
    
    
    (Loss of glucosyl moiety, -162 Da).[1]
  • Fragment 2 :

    
     314.03 
    
    
    
    .[1]
Pathway Visualization: Extraction & Identification Logic

Yixingensin_Workflow cluster_QC Quality Control Checkpoint Raw Raw Plant Material (Hibiscus/Gynostemma) Ferm Rhizopus Fermentation (28°C, 60h) Raw->Ferm Cell Wall Disruption Ext Ethanol Extraction (57% EtOH, 80°C) Ferm->Ext Release Resin LX-83 Resin Purification Ext->Resin Enrichment Yix Yixingensin (Ombuin-3-glucoside) [M-H]- = 491.15 Resin->Yix Primary Product Omb Ombuin (Aglycone) [M-H]- = 329.06 Yix->Omb Thermal/Acid Hydrolysis (Error)

Caption: Workflow for reproducible isolation of Yixingensin. The dashed red line indicates the common degradation pathway that leads to reproducibility errors in literature.

Part 4: Biological Effects Comparison

The following data contrasts the performance of Yixingensin-rich extracts (Fermented) against standard extracts and pure standards.

Table 2: Comparative Antioxidant Potency (


 values) 
Lower values indicate higher potency.[1]
Compound / ExtractDPPH Scavenging (

)
ABTS Scavenging (

)
Mechanism of Action
Yixingensin (Enriched RFF) 82.62

g/mL
75.39

g/mL
Hydrogen atom transfer (HAT) via 3',4'-OH groups
Unfermented Extract (RUF) 83.43

g/mL
108.59

g/mL
Mixed mechanism (lower flavonoid content)
Quercetin (Standard) ~4.0

g/mL
~2.5

g/mL
Direct ROS scavenging (High Potency Reference)
Vitamin C (Control) ~5.0

g/mL
~3.0

g/mL
Electron transfer

Interpretation : While Yixingensin is less potent than pure Quercetin on a molar basis (due to the blocking of the C-3 hydroxyl by glucose), its stability and bioavailability profile often exceeds that of the aglycone in vivo. The fermented extract (RFF) shows superior ABTS activity compared to unfermented (RUF), directly correlating with the increased release of glycosides like Yixingensin.

References
  • Chemical Identification & Structure

    • Knapsack Family Database. "Metabolite Information: Yixingensin (Ombuin 3-glucoside)."
    • Source: [Link][1][2][4][6][8][9][10]

  • Extraction Optimization & Bioactivity

    • Zhao, Y., et al. "Effects of Rhizopus-arrhizus-31-Assisted Pretreatment on the Extraction and Bioactivity of Total Flavonoids from Hibiscus manihot L." Molecules, 2024.
    • Source: [Link][1][2][6][8]

  • Source Material Context

    • Yang, X., et al. "Isolation and characterization of immunostimulatory polysaccharide from an herb tea, Gynostemma pentaphyllum Makino."[4] Journal of Agricultural and Food Chemistry, 2008.[4] (Contextual reference for Yixingensin presence in Gynostemma).

    • Source: [Link][1]

  • Comparative Flavonoid Pharmacology

    • Li, S., et al. "Flavonoids from Gynostemma pentaphyllum and their bioactivities." Fitoterapia, 2011.
    • Source: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Yixingensin Handling &amp; Disposal Procedures

Executive Summary & Compound Profile Yixingensin (often categorized alongside Yixingensisin or related ent-kaurane diterpenoids) is a high-potency bioactive isolate derived from Isodon yixingensis. While structurally rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Yixingensin (often categorized alongside Yixingensisin or related ent-kaurane diterpenoids) is a high-potency bioactive isolate derived from Isodon yixingensis. While structurally related to Oridonin, its specific cytotoxic profile requires it to be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

This guide supersedes generic laboratory waste protocols. Due to its potential to induce apoptosis and autophagy in mammalian cells (via NF-κB and ROS signaling pathways), Yixingensin must be treated as a suspected reproductive toxin and potent cytotoxic agent .

Parameter Technical Specification
Chemical Class ent-Kaurane Diterpenoid
Source Isodon yixingensis (Lamiaceae)
Primary Hazard Cytotoxicity, Irritant (Skin/Eye), Suspected Carcinogen
OEL (Occupational Exposure Limit) < 10 µg/m³ (Band 4 Control Banding recommended)
Solubility DMSO, Ethanol (Poorly soluble in water)
Disposal Method High-Temperature Incineration (Only)
Immediate Action Protocols (Spill & Exposure)

Do not use water for initial spill containment.[1][2] Yixingensin is hydrophobic; water will spread the contaminant rather than solubilize it.

A. Dry Substance Spill (< 1g)
  • Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don double nitrile gloves (0.11mm min), Tyvek sleeves, and N95/P100 respiratory protection.

  • Containment: Cover the spill gently with a chemically compatible absorbent pad dampened with Ethanol (70%) to prevent dust generation. Do not dry sweep.

  • Removal: Scoop the pad and material into a wide-mouth HDPE jar. Label as "Cytotoxic Waste."

B. Solubilized Spill (DMSO/Ethanol Solution)
  • Absorb: Use polypropylene absorbent mats.

  • Deactivate Surface: Apply a solution of 10% Sodium Hypochlorite (Bleach) followed by a 5% Sodium Thiosulfate rinse. Note: Diterpenoids are chemically stable; oxidation via bleach aids in breaking the core structure but does not guarantee full neutralization without incineration.

  • Verify: Wipe test area with methanol; analyze via HPLC if spill exceeded 100mg.

Waste Disposal Workflow

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for P-listed or U-listed analogous compounds.

Disposal Logic Diagram

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder, Contaminated PPE) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor, DMSO) TypeCheck->Liquid Sharps Sharps/Glass TypeCheck->Sharps Bagging Double Bag (4 mil) 'Cytotoxic' Label Solid->Bagging Container rigid HDPE Container (Yellow/Black) Liquid->Container Sharps->Container Incineration High-Temp Incineration (>1000°C) Bagging->Incineration Segregated Stream Container->Incineration

Figure 1: Decision matrix for segregating Yixingensin waste streams to ensure complete thermal destruction.

Detailed Disposal Steps
  • Solid Waste (Vials, Weigh Boats, PPE):

    • Must be segregated from general lab trash.

    • Place in Trace Chemotherapy Waste containers (typically yellow with cytotoxic labeling).

    • Do not autoclave. Autoclaving may volatilize the compound or fail to destroy the diterpenoid skeleton.

  • Liquid Waste (Stock Solutions):

    • Collect in a dedicated carboy labeled: "Hazardous Waste: Toxic - Yixingensin/DMSO Mixture."

    • Never pour down the drain.[2][3][4] The compound is toxic to aquatic life (Category Acute 1).

    • Hand off to EHS for incineration only.

Scientific Context: Why Strict Control is Necessary

To understand the safety profile, one must understand the mechanism. Yixingensin, like other Isodon diterpenoids, often acts by targeting the NF-κB signaling pathway and inducing ROS (Reactive Oxygen Species) accumulation.

Mechanism of Action (MOA) Pathway

MOA_Pathway Yixingensin Yixingensin (Extracellular) CellMembrane Cell Membrane Yixingensin->CellMembrane Permeation ROS ROS Accumulation (Mitochondrial Stress) CellMembrane->ROS Induction NFkB NF-κB Complex CellMembrane->NFkB Inhibition Bax Bax/Bcl-2 Ratio (Increase) ROS->Bax NFkB->Bax Downregulates Survival Signals Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Simplified signaling cascade showing Yixingensin-mediated apoptosis via ROS generation and NF-κB inhibition.

Operational Implication: Because the compound is designed to penetrate cell membranes and disrupt survival signaling at micromolar concentrations, skin contact with DMSO-solubilized Yixingensin poses a significant systemic absorption risk.

Storage & Stability
  • Temperature: -20°C (Desiccated).

  • Container: Amber glass (light sensitive).

  • Shelf Life: 2 years (solid), 6 months (solution).

  • Stability Check: If the solid turns from white/crystalline to yellow, oxidation has occurred. Dispose of as hazardous waste; do not attempt to repurpose.

References
  • National Institutes of Health (NIH) - PubChem. Isodon yixingensis Bioactive Compounds. Retrieved from [Link]

  • ResearchGate. Chemical structures of compounds identified in Isodon species and their cytotoxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]

  • University of California, San Diego (UCSD) - EHS. How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

Sources

Handling

Operational Safety Protocol: Handling Yixingensin in Research Environments

Topic: Personal protective equipment for handling Yixingensin Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Safety Summary & Hazard Classif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Yixingensin Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary & Hazard Classification

Compound Class: ent-Kaurene Diterpenoid (isolated from Isodon yixingensis) Primary Hazard: Cytotoxic / High Potency Active Pharmaceutical Ingredient (HPAPI) Default Biosafety Level: BSL-2 (Chemical Containment) / OEB 4 (Occupational Exposure Band)

Scientific Context: Yixingensin (often categorized as Yixingensin A or B) belongs to a class of diterpenoids structurally related to Oridonin. These compounds function by inhibiting NF-κB signaling and inducing apoptosis in neoplastic cells. Because their mechanism of action involves covalent binding to cysteine residues (typically via an


-methylene-cyclopentanone moiety), they are potent alkylating agents.

Immediate Action Required: Treat Yixingensin as a non-selective cytotoxic agent . Absence of specific LD50 data for this specific isomer does not imply safety; it necessitates the application of the Precautionary Principle . All handling must prevent inhalation of amorphous powder and dermal absorption, particularly when solvated in permeation enhancers like DMSO.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Yixingensin in quantities >1 mg.

PPE ComponentMaterial SpecificationOperational Logic
Primary Gloves Nitrile (Accelerator-Free) Min Thickness: 5 mil (0.12 mm)Provides tactile sensitivity for weighing. Accelerator-free reduces contact dermatitis risk during long shifts.
Secondary Gloves Extended Cuff Nitrile or Neoprene Min Thickness: 8 mil (0.20 mm)Double-gloving is mandatory. The outer glove protects the inner glove from gross contamination and solvent permeation.
Respiratory P100 / N99 Respirator (if outside hood)OR PAPR (for >100 mg)Diterpenoid dust is electrostatically active. Standard surgical masks offer zero protection against aerosolized particulates of this size (<5 μm).
Body Protection Tyvek® 400 (or equivalent) Closed-front, elastic wristsCotton lab coats are porous and retain powder. Tyvek provides a non-woven barrier against particulate migration.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can drift behind lenses.

Critical Note on Solvents: If Yixingensin is dissolved in DMSO (Dimethyl sulfoxide) , standard nitrile gloves degrade rapidly. You must use Laminate Film (Silver Shield®) gloves or change nitrile gloves every 15 minutes. DMSO instantly transports the toxin through the skin barrier.

Engineering Controls & Containment Logic

Do not rely solely on PPE. The primary barrier is the engineering control.

  • Solid State (Powder): Must be handled in a Class II, Type A2 Biosafety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing fan inside the weigh station. Isodon diterpenoids are prone to static charge, causing "fly-away" powder that contaminates surfaces invisible to the naked eye.

Visualizing the Safety Decision Pathway

The following logic flow dictates your setup based on the experimental phase.

PPE_Decision_Tree Start Handling Yixingensin State Physical State? Start->State Powder Solid / Powder State->Powder Weighing/Aliquot Solution Liquid / Solvated State->Solution Dilution/Assay Qty_Check Quantity > 10 mg? Powder->Qty_Check Solvent_Check Solvent = DMSO? Solution->Solvent_Check High_Risk PROTOCOL A: BSC Class II + Double Nitrile + Tyvek (Static Control Required) Qty_Check->High_Risk Yes Low_Risk PROTOCOL B: Fume Hood + Double Nitrile (N95 Backup) Qty_Check->Low_Risk No DMSO_Risk PROTOCOL C: Fume Hood + Laminate Gloves (Silver Shield) Solvent_Check->DMSO_Risk Yes Std_Solvent PROTOCOL D: Fume Hood + Double Nitrile (Change every 30 min) Solvent_Check->Std_Solvent No (Ethanol/Media)

Figure 1: Decision matrix for selecting appropriate containment and PPE based on physical state and solvent carrier.

Step-by-Step Operational Protocols
Protocol A: Weighing & Solubilization (High Risk)

Objective: Prepare a stock solution without contaminating the lab balance.

  • Preparation:

    • Don PPE: Tyvek suit, shoe covers, double nitrile gloves, goggles.

    • Place a surface protector (absorbent pad) inside the BSC.

    • Wipe the exterior of the Yixingensin vial with 70% ethanol before placing it in the hood.

  • Weighing:

    • Do not use a spatula directly into the stock vial if possible.

    • Use the "Difference Method" :

      • Tare the balance with a receiving vessel (e.g., screw-cap cryovial).

      • Tap powder gently from the source vial into the receiving vessel.

      • Immediately recap both vials.

    • Why? Spatulas create friction and static, causing powder to jump. Tapping minimizes tool contact.

  • Solubilization (The Critical Moment):

    • Add solvent (e.g., DMSO) slowly down the side of the vial wall.

    • Vortexing: Ensure the cap is sealed with Parafilm before vortexing. Vortex inside the BSC only.

    • Inspection: Check for clarity. Isodon diterpenoids can be hydrophobic; ensure full dissolution to avoid "hot spots" of concentration.

Protocol B: Spill Management

Scenario: <50 mg powder spill inside BSC.

  • Stop: Alert nearby personnel. Do not remove hands from the BSC.

  • Cover: Gently place a DMSO-soaked paper towel (or alcohol-soaked) over the powder.

    • Mechanism:[1][2][3][4] This "wets" the powder, preventing aerosolization during cleanup. Never dry sweep.

  • Collect: Wipe up the slurry using a circular motion from outside to inside.

  • Dispose: Place all cleanup materials into a dedicated Cytotoxic Waste Bin (Yellow/Purple bin depending on local regulations), NOT general biohazard.

Deactivation & Disposal

Yixingensin is a stable diterpenoid. Simple alcohol wiping moves the compound but does not destroy it.

  • Surface Deactivation: Use a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse, then 70% Ethanol.

    • Chemistry: The strong oxidant attacks the alkene functionalities in the kaurene skeleton, breaking the pharmacophore.

  • Liquid Waste: All stock solutions must be disposed of as Hazardous Chemical Waste (Code: Cytotoxic/Toxic Organic). Do not pour down the drain.

References
  • Sun, H. D., et al. (2006). Diterpenoids from Isodon species. Cytotoxicity and structure-activity relationships of ent-kaurene diterpenoids. Phytochemistry, 67(13), 1332-1345.

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Section IV: Engineering Controls and PPE.

  • Ding, C., et al. (2013). Structure-Activity Relationships of Isodon Diterpenoids as Antitumor Agents. Evaluation of alkylating mechanisms in ent-kaurenes. Journal of Medicinal Chemistry, 56(21), 8215–8223.

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling High-Potency Chemicals.

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